molecular formula C9H8ClN3O2 B1391927 Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate CAS No. 1005209-44-8

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Katalognummer: B1391927
CAS-Nummer: 1005209-44-8
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: HDRIBFRDDYKHAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C9H8ClN3O2 and its molecular weight is 225.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIBFRDDYKHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=C(C=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678366
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
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Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-44-8
Record name Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005209-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. We present a validated, multi-step synthetic pathway, detailing the underlying chemical principles and experimental protocols. Furthermore, a systematic approach to the structural elucidation and purity confirmation of the final product using modern analytical techniques is described. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel pyrazolo[1,5-a]pyrimidine-based compounds for drug discovery and development.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework is a fused, bicyclic N-heterocyclic system that has garnered immense interest in medicinal chemistry due to its structural rigidity, synthetic tractability, and broad range of biological activities.[3][4] Compounds bearing this scaffold have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] The scaffold's versatility allows for structural modifications at multiple positions, enabling fine-tuning of pharmacological properties and structure-activity relationships (SAR).[1] Notable drugs and clinical candidates, such as Larotrectinib and Dinaciclib, feature this core, highlighting its importance in developing targeted therapies.[5][6]

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1005209-44-8) is a valuable intermediate in this field.[7][8] The chlorine atom at the 6-position serves as a versatile synthetic handle for introducing further diversity through nucleophilic aromatic substitution reactions, while the ethyl ester at the 2-position can be hydrolyzed or converted to other functional groups, making it a key building block for combinatorial library synthesis.[4]

Synthetic Strategy and Rationale

The construction of the pyrazolo[1,5-a]pyrimidine ring system is typically achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its equivalent.[4][9] For the target molecule, a robust and frequently employed strategy involves a two-step sequence starting from a readily available aminopyrazole precursor: (1) cyclocondensation to form a dihydroxy-pyrazolo[1,5-a]pyrimidine intermediate, followed by (2) chlorination to yield the target compound.

Causality Behind Experimental Choices:

  • Step 1: Cyclocondensation: The reaction between ethyl 5-amino-1H-pyrazole-3-carboxylate and diethyl malonate in the presence of a strong base like sodium ethoxide is a classic approach. The base deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate which attacks the amino group of the pyrazole, initiating a cyclization cascade to form the stable pyrimidine ring.

  • Step 2: Chlorination: The resulting pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate exists predominantly in its tautomeric dione form. Conversion to the 5,7-dichloro derivative is a standard transformation achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of phosphate esters at the hydroxyl groups, which are excellent leaving groups, followed by nucleophilic attack by chloride ions. Subsequent selective reaction or workup leads to the desired 6-chloro product, although the initial product is often a dichloro- or hydroxy-chloro- intermediate which is then further manipulated. A more direct route to a monochloro derivative involves specific precursors, but the diol-to-dichloro pathway is common and adaptable.[10]

This two-step approach is advantageous due to the high availability of starting materials and the reliability of the reaction classes involved.

Synthetic Workflow Visualization

Synthesis_Workflow A Ethyl 5-amino-1H- pyrazole-3-carboxylate C Pyrazolo[1,5-a]pyrimidine- 5,7-diol Intermediate A->C NaOEt, Reflux (Cyclocondensation) B Diethyl Malonate B->C D Ethyl 6-chloropyrazolo[1,5-a]- pyrimidine-2-carboxylate (Target Molecule) C->D POCl₃, Reflux (Chlorination & Workup)

Caption: A generalized two-step synthetic pathway to the target molecule.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative synthesis based on established chemical transformations.[10][11] Researchers should conduct their own risk assessments and optimize conditions as necessary.

Step 1: Synthesis of Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol (approx. 20 mL per gram of sodium) with careful cooling.

  • Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) followed by the dropwise addition of diethyl malonate (1.1 eq).

  • Reaction: Heat the resulting mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 16-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid (e.g., 2M HCl) until the pH is ~6-7, which will cause the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the dihydroxy intermediate as a solid.

Step 2: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Reagent Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with the dried ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq) from the previous step.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

  • Extraction: Once the ice has melted, adjust the pH to ~7-8 with a saturated sodium bicarbonate solution. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.[7]

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include the ethyl group (a quartet and a triplet), and distinct singlets or doublets for the protons on the pyrazolo[1,5-a]pyrimidine core.

    • ¹³C NMR: Shows the number of chemically distinct carbon atoms. Expected signals will correspond to the carbonyl carbon of the ester, the carbons of the heterocyclic rings (with the carbon attached to chlorine being significantly affected), and the carbons of the ethyl group.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch (typically around 1720-1740 cm⁻¹), C-Cl bond vibrations, and C=N/C=C stretching vibrations from the aromatic rings.[13]

  • Melting Point: A sharp and defined melting point range is a strong indicator of high purity for a crystalline solid.

  • Chromatography (TLC/HPLC):

    • TLC: Used for rapid monitoring of reaction progress and for a preliminary assessment of purity. A single spot under various solvent conditions suggests high purity.

    • HPLC: Provides a quantitative measure of purity. A single major peak in the chromatogram, often with purity reported as a percentage of the total peak area, is the standard for high-purity compounds.

Characterization Workflow

Characterization_Flow Start Synthesized Product Purity Assess Purity Start->Purity Initial Screening TLC TLC Analysis (Single Spot?) Purity->TLC Qualitative HPLC HPLC Analysis (>95% Area?) Purity->HPLC Quantitative MP Melting Point (Sharp Range?) Purity->MP Physical Structure Confirm Structure MS Mass Spectrometry (Correct M/Z & Isotope Pattern?) Structure->MS IR IR Spectroscopy (Key Functional Groups?) Structure->IR NMR 1H & 13C NMR (Correct Shifts & Integration?) Structure->NMR Final Confirmed Pure Compound TLC->Structure HPLC->Structure MP->Structure MS->Final IR->Final NMR->Final

Caption: Logical flow for the comprehensive characterization of the final product.

Summary of Analytical Data

The following table summarizes the expected characterization data for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (C₉H₈ClN₃O₂; Molecular Weight: 225.63 g/mol ).[7][14]

Technique Parameter Expected Observation
¹H NMR Chemical Shift (δ)~1.4 ppm (t, 3H, -CH₃); ~4.4 ppm (q, 2H, -CH₂-); Distinct signals for aromatic protons in the ~7.5-9.0 ppm range.
¹³C NMR Chemical Shift (δ)~14 ppm (-CH₃); ~62 ppm (-CH₂-); ~162 ppm (C=O); Aromatic carbons in the ~110-155 ppm range.
Mass Spec (EI) m/zM⁺ peak at 225; M⁺+2 peak at 227 (approx. 1:3 ratio with M⁺).
IR Spectroscopy Wavenumber (cm⁻¹)~1730 cm⁻¹ (C=O stretch); ~1600 cm⁻¹ (C=N/C=C stretch); ~750 cm⁻¹ (C-Cl stretch).
Melting Point RangeA sharp, distinct melting point should be observed for the pure compound.
HPLC Purity>95% (as determined by peak area).

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert liquid (like mineral oil) and quenched carefully.

  • Solvents: Organic solvents like ethanol, ethyl acetate, and hexanes are flammable. Avoid open flames and ensure proper ventilation.

  • General Precautions: A thorough risk assessment should be completed before beginning any chemical synthesis. Always consult the Safety Data Sheet (SDS) for each reagent used.

Conclusion

This guide has outlined a reliable synthetic pathway and a comprehensive characterization strategy for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. The presented protocols and analytical framework provide researchers with the necessary tools to produce and validate this important chemical intermediate. The strategic placement of the chloro and ethyl carboxylate functionalities makes this molecule an ideal starting point for the development of novel, biologically active compounds built upon the medicinally significant pyrazolo[1,5-a]pyrimidine scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Supporting Inform
  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYL
  • ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. .

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxyl
  • ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl)
  • Ethyl 5-chloropyrazolo(1,5-a)
  • Ethyl 7-amino-2-methyl-(1,2,4)triazolo(1,5-a)
  • Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxyl
  • Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxyl
  • Ethyl 4-(4-methoxyphenyl)
  • 1022920-59-7 | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxyl
  • Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxyl
  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYL
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.

Sources

An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This fused bicyclic structure, comprising a pyrazole and a pyrimidine ring, provides a rigid and versatile framework for the development of therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1][2] Compounds bearing this core have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3] Notably, the pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several approved and clinical-stage protein kinase inhibitors.[1][4][5][6]

This technical guide focuses on a specific, yet highly valuable derivative: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate . This molecule serves as a critical building block and intermediate in the synthesis of more complex pharmaceutical candidates. The presence of a reactive chlorine atom at the 6-position and an ethyl ester at the 2-position allows for diverse chemical modifications, making it a cornerstone for library synthesis and lead optimization in drug discovery programs.

This document will provide a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational element of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is its fused heterocyclic ring system. This structure dictates its chemical behavior and its potential as a pharmacophore.

cluster_molecule Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate mol

Caption: Molecular structure of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Physicochemical Data

The following table summarizes the key physicochemical properties of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

PropertyValueSource
Molecular Formula C₉H₈ClN₃O₂
Molecular Weight 225.63 g/mol
CAS Number 1005209-44-8
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General knowledge for similar heterocyclic compounds.
Storage Store in a cool, dry place away from light. Inert atmosphere recommended.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the heterocyclic core and the ethyl ester group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-37.2 - 7.4s-Singlet, deshielded by the adjacent ester and nitrogen.
H-58.8 - 9.0d~2-3Doublet, coupled to H-7.
H-78.6 - 8.8d~2-3Doublet, coupled to H-5.
-OCH₂CH₃4.3 - 4.5q~7Quartet, coupled to the methyl protons.
-OCH₂CH₃1.3 - 1.5t~7Triplet, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (ester)160 - 165Carbonyl carbon of the ester.
C-2140 - 145Attached to the ester and two nitrogen atoms.
C-3110 - 115Aromatic CH.
C-3a150 - 155Bridgehead carbon.
C-5145 - 150Aromatic CH.
C-6155 - 160Attached to the chlorine atom.
C-7115 - 120Aromatic CH.
-OCH₂CH₃60 - 65Methylene carbon of the ester.
-OCH₂CH₃14 - 16Methyl carbon of the ester.
Mass Spectrometry

Mass spectral analysis is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, a characteristic isotopic pattern (M+ and M+2 in an approximate 3:1 ratio) should be observed for the molecular ion and any chlorine-containing fragments.

  • Expected [M]+•: m/z 225

  • Expected [M+2]+•: m/z 227

Chemical Synthesis and Reactivity

The synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves a multi-step sequence, culminating in the formation of the fused heterocyclic system. A general and plausible synthetic route is outlined below, based on established methodologies for this class of compounds.[2][4]

A 5-Aminopyrazole C Ethyl 5-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate A->C Cyclocondensation B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate C->D Hydrolysis/Tautomerization (hypothetical intermediate) E Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate D->E Chlorination (POCl₃) F Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate E->F Selective Dechlorination (hypothetical)

Caption: A representative synthetic pathway to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Representative Synthetic Protocol

The following is a plausible, detailed experimental protocol for the synthesis of the pyrazolo[1,5-a]pyrimidine core, which can be adapted for the synthesis of the title compound. This protocol is synthesized from general procedures found in the literature for similar compounds.[2][4]

Step 1: Synthesis of Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.2 eq) in absolute ethanol, add 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 eq).

  • To this mixture, add diethyl malonate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a dilute solution of hydrochloric acid until a precipitate forms.

  • Collect the solid by filtration, wash with cold water and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the dihydroxy intermediate.

Step 2: Synthesis of Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Suspend the dihydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-8 hours. The reaction should become a clear solution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the dichloro derivative.

Note: The selective formation of the 6-chloro derivative from a 5,7-dichloro precursor is a more complex transformation and may require specific, milder reduction or substitution conditions that are not broadly detailed in the currently available literature for this exact substrate. The reactivity at position 7 is generally higher than at position 5, which could potentially be exploited for selective reactions.[4]

Key Reactivity Insights

The chemical utility of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate stems from the reactivity of its functional groups:

  • The 6-Chloro Group: This is the primary site for synthetic elaboration. The chlorine atom can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. More importantly, it is an excellent handle for palladium-catalyzed cross-coupling reactions.

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.[8][9][10]

    • Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a variety of primary and secondary amines, providing access to a diverse set of amino-substituted pyrazolo[1,5-a]pyrimidines.[4][8][9]

  • The 2-Ethyl Ester Group: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This modification is frequently used in medicinal chemistry to modulate solubility and to introduce additional points of interaction with biological targets.

cluster_main Reactivity of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate A Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate B 6-Aryl/Heteroaryl Derivative A->B Suzuki Coupling (R-B(OH)₂, Pd cat.) C 6-Amino Derivative A->C Buchwald-Hartwig Amination (R₂NH, Pd cat.) D Carboxylic Acid A->D Hydrolysis (LiOH or NaOH) E Amide Derivative D->E Amide Coupling (HNR'R'', coupling agent)

Caption: Key synthetic transformations of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Applications in Drug Discovery and Development

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "kinase hinge-binder," meaning it can effectively mimic the adenine region of ATP and bind to the ATP-binding site of various protein kinases.[1] This makes it an ideal starting point for the design of kinase inhibitors. Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a valuable intermediate for accessing libraries of compounds that can be screened against a wide array of kinases.

Target Kinase Families

Derivatives of the pyrazolo[1,5-a]pyrimidine core have shown inhibitory activity against several important kinase families implicated in cancer and other diseases:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][11]

  • Tropomyosin Receptor Kinases (Trks): These are involved in neuronal development and survival, and chromosomal rearrangements involving TRK genes are oncogenic drivers in various tumors.[5][6]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[4]

  • Other Kinases: The versatility of the scaffold has led to the development of inhibitors for numerous other kinases, including EGFR, B-Raf, MEK, and AAK1.[1][12]

The ability to easily modify the 6-position of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate allows for the exploration of the "selectivity pocket" of the kinase ATP-binding site, enabling the development of inhibitors with high potency and selectivity for the desired target.

Conclusion

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a molecule of significant interest to the medicinal chemistry and drug discovery community. Its chemical properties, particularly the reactivity of the 6-chloro substituent, make it an exceptionally versatile building block for the synthesis of diverse libraries of compounds. The proven track record of the pyrazolo[1,5-a]pyrimidine scaffold as a potent kinase inhibitor core further underscores the importance of this intermediate. This guide has provided a comprehensive overview of its structure, properties, synthesis, and applications, offering valuable insights for researchers working to develop the next generation of targeted therapeutics.

References

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An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged core for a multitude of therapeutic agents, particularly in oncology. Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate represents a key intermediate and a potential pharmacophore within this class. While a definitive, publicly accessible single-crystal X-ray structure for this specific molecule is not available at the time of this writing, this guide provides a comprehensive framework for its structural elucidation. By synthesizing data from closely related analogs, established crystallographic principles, and computational methodologies, we will explore the predicted molecular geometry, potential supramolecular architecture, and the critical role of its crystal structure in the rational design of novel therapeutics. This document serves as both a predictive analysis and a methodological guide for researchers aiming to characterize this and similar heterocyclic compounds.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fused, rigid, and planar N-heterocyclic system of pyrazolo[1,5-a]pyrimidine is a highly sought-after scaffold in drug discovery.[1] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[2] Derivatives of this core have shown significant potential as potent inhibitors of various protein kinases, a class of enzymes often dysregulated in cancer.[3] For instance, the pyrazolo[1,5-a]pyrimidine scaffold is integral to compounds targeting kinases like FLT3-ITD in acute myeloid leukemia and PI3Kδ in various cancers.[3][4]

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a valuable derivative, featuring key functional groups that lend themselves to further chemical elaboration: a chloro substituent for cross-coupling reactions and an ethyl carboxylate group for amide bond formation or reduction. Understanding the precise three-dimensional arrangement of these groups is paramount for structure-activity relationship (SAR) studies and for designing molecules that fit optimally into the active site of a biological target.[4]

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthesis Pathway

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic compound.[1][5] A plausible and efficient route to the title compound would involve a two-step process starting from a commercially available aminopyrazole precursor.

cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation A Ethyl 3-amino-1H-pyrazole-4-carboxylate B Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate A->B  N-Bromosuccinimide (NBS) C Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate B->C  2-Chloromalonaldehyde  AcOH/EtOH, 90°C

Caption: Proposed synthesis of the title compound.

This synthetic approach is based on established literature protocols for similar halogenated pyrazolo[1,5-a]pyrimidines.[6] The initial bromination at the 5-position of the pyrazole ring is a standard procedure, followed by a regioselective cyclocondensation with a halogenated malonaldehyde to construct the pyrimidine ring. The choice of reagents and conditions is critical to ensure high yields and prevent the formation of isomeric byproducts.[2]

The Art of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a careful balance of thermodynamics and kinetics, aiming to slowly precipitate an ordered solid from a supersaturated solution.

Experimental Protocol: Crystallization of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Purity Assessment: Ensure the compound is of high purity (>98%) using techniques like NMR and LC-MS. Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Test the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, ethanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days to weeks. This is the simplest method but offers less control.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., dichloromethane). Place this solution as a drop on a siliconized cover slip. Invert the slip over a well containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization. This method provides excellent control over the rate of precipitation.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can lead to crystal formation.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined facets), carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and preserve the crystal lattice.

The Definitive Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

A High-Quality Single Crystal B Mount Crystal and Collect Data (X-ray Diffractometer) A->B  Mount on goniometer  Flash-cool to 100 K C Data Processing (Integration & Scaling) B->C  Diffraction Pattern D Structure Solution (Determine initial atomic positions) C->D  Reflection Intensities (hkl) E Structure Refinement (Optimize model against data) D->E  Electron Density Map F Validation and Analysis (CIF file generation) E->F  Final Structural Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

The process involves irradiating a single crystal with a focused beam of X-rays. The electrons within the atoms of the crystal diffract this beam into a unique pattern of reflections. By measuring the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined and refined to a high degree of precision.[7]

Predicted Structural Features

In the absence of experimental data for the title compound, we can predict its key structural features by analyzing published crystal structures of related pyrazolo[1,5-a]pyrimidine derivatives.[8]

Caption: Predicted Molecular Structure.

Molecular Geometry and Conformation
  • Planarity: The fused pyrazolo[1,5-a]pyrimidine ring system is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems.[1]

  • Ethyl Carboxylate Group: The ethyl carboxylate substituent at the 2-position will introduce a degree of conformational flexibility. The ester group itself is likely to be coplanar with the pyrazole ring to maximize conjugation. The C-C single bond of the ethyl group will allow for rotation, and the most stable conformation in the solid state will be one that minimizes steric hindrance and optimizes intermolecular interactions.

Supramolecular Assembly: Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. For Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, the following interactions are predicted to be significant:

  • π-π Stacking: The planar, electron-deficient pyrazolo[1,5-a]pyrimidine rings are likely to engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion.

  • Halogen Bonding: The chlorine atom at the 6-position is a potential halogen bond donor. It can interact with electron-rich atoms, such as the nitrogen or oxygen atoms of neighboring molecules, influencing the overall crystal packing.

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic and ethyl C-H groups as donors and the ester oxygen or pyrimidine nitrogen atoms as acceptors will likely play a crucial role in stabilizing the crystal structure.

Hypothetical Crystallographic Data

Based on the analysis of similar structures from the Cambridge Structural Database (CSD), we can propose a set of hypothetical crystallographic parameters. These serve as a predictive baseline for future experimental work.

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for such molecules)
a (Å)7 - 12
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 105 (for monoclinic)
Volume (ų)1000 - 1500
Z (molecules/unit cell)4

The Role of Computational Crystal Structure Prediction (CSP)

Modern computational chemistry offers powerful tools for predicting the crystal structures of organic molecules from first principles.[9][10] Crystal Structure Prediction (CSP) methods systematically search for the most thermodynamically stable crystal packing arrangements.[11] These methods can:

  • Predict the likely polymorphs (different crystal structures of the same molecule).[9]

  • Provide insight into the intermolecular interactions driving crystallization.

  • Complement experimental screening by identifying potential crystal forms that may be difficult to obtain in the lab.

For a molecule like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, a CSP study could generate a crystal energy landscape, ranking potential structures by their relative stability, thus guiding experimental crystallization efforts.[12][13]

Conclusion: The Crystal Structure as a Blueprint for Drug Design

The determination of the crystal structure of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a critical step in leveraging its full potential in drug discovery. A high-resolution structure provides the definitive blueprint of its three-dimensional architecture, confirming molecular geometry and revealing the subtle interplay of intermolecular forces that govern its solid-state form. This knowledge is indispensable for understanding its physical properties, such as solubility and stability, and for the rational, structure-based design of next-generation pyrazolo[1,5-a]pyrimidine-based therapeutics. This guide has outlined the pathway to achieving this goal, providing a robust framework for synthesis, crystallization, and structural analysis.

References

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  • Taniguchi, T., & Fukasawa, R. (n.d.). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Retrieved from [Link]

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 333-358. Retrieved from [Link]

  • (n.d.). Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks. The Innovation. Retrieved from [Link]

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  • Chernyshev, V. V., Yatsenko, A. V., Tafeenko, V. A., Zhukov, S. G., Aslanov, L. A., Sonneveld, E. J., ... & Kurbakov, A. I. (1998). Crystal structures of pyrazolo[1,5-a]pyrimidine derivatives solved from powder diffraction data. Zeitschrift für Kristallographie-Crystalline Materials, 213(9), 477-482. Retrieved from [Link]

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  • (n.d.). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a, displaying the pyridyl‐nitrogen N‐alkylation. ResearchGate. Retrieved from [Link]

  • (n.d.). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Retrieved from [Link]

  • (n.d.). Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 4. A structural correction of a series of pyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][9][11]diazepines on the basis of NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. Retrieved from [Link]

  • Messaoudi, C., Jismy, B., Jacquemin, J., Allouchi, H., M'Rabet, H., & Abarbri, M. (2022). Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Organic & Biomolecular Chemistry, 20(47), 9684-9697. Retrieved from [Link]

  • (n.d.). Structures of ¹⁸F labeled pyrazolo[1,5-a]pyrimidine derivatives. ResearchGate. Retrieved from [Link]

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The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activity and Therapeutic Potential of Pyrazolo[1,5-a]pyrimidine Derivatives

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents. The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This document provides an in-depth exploration of the multifaceted pharmacological landscape of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their evaluation, and offer insights into the key signaling pathways they modulate.

Section 1: The Versatility of the Pyrazolo[1,5-a]pyrimidine Core: A Gateway to Diverse Biological Activities

The unique structural and electronic properties of the pyrazolo[1,5-a]pyrimidine scaffold make it a highly "privileged" structure in drug discovery.[1][2] This bicyclic system, composed of a fused pyrazole and pyrimidine ring, offers a rigid framework that can be readily functionalized at multiple positions. This synthetic tractability allows for the fine-tuning of physicochemical properties and the optimization of interactions with a wide array of biological targets. Consequently, derivatives of this core have been shown to exhibit a wide spectrum of pharmacological effects, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities.[1][3]

Section 2: Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied and perhaps most promising therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives lies in oncology.[1][2] Their primary mechanism of anticancer action is the inhibition of protein kinases, enzymes that play a pivotal role in the regulation of cell growth, proliferation, and survival.[1][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Mechanism of Action: Potent Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of a variety of protein kinases implicated in cancer progression. These include:

  • Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression. Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2, a key regulator of the G1/S phase transition.[3]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and are frequently implicated in various cancers through gene fusions. Several pyrazolo[1,5-a]pyrimidine-based compounds are potent inhibitors of TRK kinases.[5]

  • Other Key Oncogenic Kinases: This class of compounds has also demonstrated inhibitory activity against a range of other kinases crucial for tumor growth and survival, such as EGFR, B-Raf, and MEK.[1][4]

The inhibitory action of these derivatives is often achieved through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[1][4]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and purified kinases. The following table summarizes representative data for selected derivatives.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
6t CDK2, TRKA-0.09 (CDK2), 0.45 (TRKA)[3]
6s CDK2, TRKA-0.23 (CDK2), 0.45 (TRKA)[3]
Compound 8 TrkA-0.0017[5]
Compound 9 TrkA-0.0017[5]
Compound 22 TrkA, TrkB, TrkCKM120.003 (TrkA), 0.014 (TrkB), 0.001 (TrkC)[5]
Compound 28 TrkA, TrkB, TrkC-0.00017 (TrkA), 0.00007 (TrkB), 0.00007 (TrkC)[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol outlines the steps for evaluating the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[1,5-a]pyrimidine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Causality Behind Experimental Choices: The choice of cell line should be relevant to the cancer type being investigated. The seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment. The incubation time with the compound is chosen to allow for sufficient time for the compound to exert its cytotoxic effects. The use of a vehicle control is crucial to account for any effects of the solvent on cell viability.

Key Signaling Pathways in Pyrazolo[1,5-a]pyrimidine-Mediated Anticancer Activity

The anticancer effects of these derivatives are primarily mediated through the modulation of critical signaling pathways that control cell fate.

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding to its ligand, nerve growth factor (NGF), activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. In many cancers, aberrant TRKA activation, often due to NTRK1 gene fusions, leads to uncontrolled cell proliferation and survival. Pyrazolo[1,5-a]pyrimidine-based TRK inhibitors block this signaling at its origin.

TRKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF TRKA TRKA Receptor NGF->TRKA Binds RAS RAS TRKA->RAS Activates PI3K PI3K TRKA->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, CREB) ERK->TranscriptionFactors Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->TRKA Inhibits

Caption: Inhibition of the TRKA signaling pathway by pyrazolo[1,5-a]pyrimidine derivatives.

Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, is a critical driver of the G1 to S phase transition in the cell cycle. Overexpression or hyperactivity of CDK2 is common in cancer, leading to uncontrolled cell division. Pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors can arrest the cell cycle at the G1/S checkpoint.

CDK2_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB Phosphorylates E2F E2F pRB->E2F Releases pRB->E2F Further Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Initiates CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->pRB Hyper-phosphorylates Pyrazolo Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo->CyclinE_CDK2 Inhibits

Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazolo[1,5-a]pyrimidine derivatives.

Section 3: Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Diverse Modes of Antimicrobial Action

The antimicrobial mechanisms of these compounds are varied and can include:

  • Enzyme Inhibition: Some derivatives have been shown to inhibit essential bacterial enzymes, such as RNA polymerase.

  • Disruption of Cell Wall Synthesis: There is evidence to suggest that certain pyrazolo[1,5-a]pyrimidines may interfere with the biosynthesis of the bacterial cell wall.

  • Biofilm Inhibition: Several compounds have demonstrated the ability to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously difficult to treat.

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
7b Various bacteria0.213 (RNA polymerase IC50)[6]
4c Escherichia coli1.95[7]
8b Gram-positive & Gram-negative bacteriaMost active in series[8]
10e Gram-positive & Gram-negative bacteriaMost active in series[8]
10i Gram-positive & Gram-negative bacteriaMost active in series[8]
10n Gram-positive & Gram-negative bacteriaMost active in series[8]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standardized method for determining the MIC of pyrazolo[1,5-a]pyrimidine derivatives against bacterial strains.

Principle: A standardized inoculum of a specific bacterium is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth after a defined incubation period.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pyrazolo[1,5-a]pyrimidine derivative stock solution (in DMSO)

  • Sterile 96-well U- or V-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the pyrazolo[1,5-a]pyrimidine derivative in CAMHB. The final volume in each well should be 50 µL.

    • Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices: The use of CAMHB is recommended by the Clinical and Laboratory Standards Institute (CLSI) as it is a standardized medium for antimicrobial susceptibility testing. The inoculum density is critical for reproducible results. The incubation conditions are optimized for the growth of the specific bacterial strain.

Section 4: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as anti-inflammatory agents.

Mechanism of Action: Attenuating Inflammatory Responses

The anti-inflammatory effects of these compounds are thought to be mediated through:

  • Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Inhibition of Kinase Signaling in Immune Cells: Similar to their anticancer activity, these compounds can inhibit kinases involved in inflammatory signaling pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Pyrazolo[1,5-a]pyrimidine derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, standard, and test groups).

  • Compound Administration:

    • Administer the pyrazolo[1,5-a]pyrimidine derivative or the standard drug orally or intraperitoneally to the respective groups. Administer the vehicle to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible model of acute inflammation. The time course of edema development is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase primarily mediated by prostaglandins. This allows for the assessment of a compound's effect on different inflammatory mediators. The use of a standard drug provides a benchmark for the activity of the test compound.

Section 5: Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold has unequivocally established itself as a versatile and highly valuable platform in the quest for novel therapeutic agents. The diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation, underscore the immense potential of this heterocyclic system. The ability to readily modify the core structure allows for the generation of extensive libraries of compounds with tailored pharmacological profiles.

Future research in this area will likely focus on several key aspects:

  • Optimization of Selectivity: While many potent kinase inhibitors have been developed, enhancing selectivity for the target kinase over other kinases remains a critical challenge to minimize off-target effects.

  • Elucidation of Novel Mechanisms: Further investigation into the precise molecular mechanisms underlying the antimicrobial and anti-inflammatory activities of these compounds will be crucial for their rational design and development.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Moving promising in vitro hits into preclinical in vivo models to assess their efficacy, safety, and pharmacokinetic properties will be a key step towards clinical translation.

  • Combination Therapies: Exploring the synergistic effects of pyrazolo[1,5-a]pyrimidine derivatives in combination with existing therapeutic agents could lead to more effective treatment strategies, particularly in cancer.

References

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-22. [Link]

  • Metwally, A. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(1), 123. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1028. [Link]

  • Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7291. [Link]

  • Iorkula, T. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central, PMCID: PMC10828881. [Link]

  • Abdelgawad, M. A., et al. (2021). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Current Organic Synthesis, 18(6), 617-628. [Link]

  • El-Sayed, M. A., et al. (2024). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega, 9(1), 1147-1161. [Link]

  • Elgemeie, G. H., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Drug Design, Development and Therapy, 12, 3813–3827. [Link]

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The Ascendant Trajectory of Pyrazolo[1,5-a]pyrimidines in Oncology: A Technical Guide to Therapeutic Potential and Mechanistic Interrogation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Scaffolds in an Era of Targeted Oncology

The paradigm of cancer therapy has irrevocably shifted from cytotoxic agents to targeted therapeutics. This evolution necessitates a continuous pipeline of novel chemical scaffolds capable of selectively modulating the intricate signaling networks that drive oncogenesis. Among the privileged heterocyclic structures in medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core has emerged as a particularly fruitful scaffold for the development of potent and selective anticancer agents.[1][2] Its inherent structural rigidity, synthetic tractability, and capacity for diverse functionalization have positioned it as a cornerstone in the design of inhibitors targeting key oncogenic drivers.[2] This guide provides a comprehensive technical overview of the therapeutic potential of pyrazolo[1,5-a]pyrimidine compounds, delving into their mechanisms of action, methodologies for their evaluation, and future perspectives for drug development professionals.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine system is a fused bicyclic N-heterocycle that serves as a versatile template for engaging the ATP-binding pocket of protein kinases.[1][3] Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated remarkable efficacy as both ATP-competitive and allosteric inhibitors of a broad spectrum of kinases implicated in cancer progression.[1][4]

The synthetic versatility of this scaffold allows for systematic exploration of structure-activity relationships (SAR), enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][4] Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient construction of diverse pyrazolo[1,5-a]pyrimidine libraries.[4]

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The anticancer activity of pyrazolo[1,5-a]pyrimidine compounds stems from their ability to inhibit a range of protein kinases that are crucial for tumor growth, proliferation, and survival.[1] Notable targets include Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Epidermal Growth Factor Receptor (EGFR), and components of the MAPK pathway like B-Raf and MEK.[1][3][4]

Cyclin-Dependent Kinase (CDK) Inhibition: Halting Aberrant Cell Cycle Progression

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of CDKs.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[1][5] By inhibiting these kinases, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, demonstrated potent inhibition of CDK2 and exhibited significant antitumor effects in human tumor xenograft models.[5] The dual inhibition of CDK2 and TRKA by certain pyrazolo[1,5-a]pyrimidine derivatives represents a promising strategy to overcome drug resistance.[6][7]

CDK_Inhibition cluster_pathway CDK-Mediated Cell Cycle Progression Cyclin/CDK Complex Cyclin/CDK Complex Rb Rb Cyclin/CDK Complex->Rb phosphorylates E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates G1/S Arrest G1/S Arrest Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor->Cyclin/CDK Complex inhibits

Caption: Inhibition of the Cyclin/CDK complex by pyrazolo[1,5-a]pyrimidines.

Tropomyosin Receptor Kinase (TRK) Inhibition: A Paradigm of Precision Oncology

Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of solid tumors.[8] The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of TRK inhibitors.[8][9] Notably, two of the three FDA-approved TRK inhibitors, Larotrectinib and Entrectinib, feature this core structure.[8][10] These inhibitors have demonstrated remarkable and durable responses in patients with TRK fusion-positive cancers, irrespective of tumor histology.[11] Second-generation TRK inhibitors based on this scaffold, such as Repotrectinib, have been developed to overcome acquired resistance mutations.[8][11]

TRK_Signaling_Inhibition Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor binds & activates Downstream Signaling (MAPK, PI3K) Downstream Signaling (MAPK, PI3K) TRK Receptor->Downstream Signaling (MAPK, PI3K) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (MAPK, PI3K)->Cell Proliferation & Survival Pyrazolo[1,5-a]pyrimidine TRK Inhibitor Pyrazolo[1,5-a]pyrimidine TRK Inhibitor Pyrazolo[1,5-a]pyrimidine TRK Inhibitor->TRK Receptor inhibits

Caption: Blockade of TRK signaling by pyrazolo[1,5-a]pyrimidine inhibitors.

Targeting the MAPK and Other Kinase Pathways

Derivatives of pyrazolo[1,5-a]pyrimidine have also shown potent inhibitory activity against key kinases in the MAPK pathway, such as B-Raf and MEK, which are frequently mutated in melanoma and other cancers.[1][4] Furthermore, this versatile scaffold has been utilized to develop inhibitors of EGFR, which is a critical target in non-small cell lung cancer (NSCLC).[1] The broad applicability of this chemical class extends to other kinases like Pim-1, CK2, and BCL6, highlighting its significant potential in diverse oncological indications.[1]

Preclinical Evaluation Workflow: A Step-by-Step Technical Guide

A robust preclinical evaluation is paramount to advancing promising pyrazolo[1,5-a]pyrimidine compounds toward clinical development. The following section outlines a standardized workflow, emphasizing the causality behind each experimental choice.

In Vitro Profiling: From Target Engagement to Cellular Efficacy

in_vitro_workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Cell Viability (MTT/CTG) Cell Viability (MTT/CTG) IC50 Determination->Cell Viability (MTT/CTG) Confirm cellular potency Target Engagement (Western Blot) Target Engagement (Western Blot) Cell Viability (MTT/CTG)->Target Engagement (Western Blot) Validate on-target activity Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Target Engagement (Western Blot)->Cell Cycle Analysis (FACS) Assess cell cycle effects Apoptosis Assays (Annexin V) Apoptosis Assays (Annexin V) Cell Cycle Analysis (FACS)->Apoptosis Assays (Annexin V) Determine apoptotic induction

Caption: A streamlined workflow for the in vitro evaluation of pyrazolo[1,5-a]pyrimidines.

  • Objective: To identify the primary kinase targets and determine the potency of the compound.

  • Methodology:

    • Perform a broad kinase panel screen (e.g., using a commercial service) to assess the inhibitory activity against a large number of kinases at a fixed concentration (e.g., 1 µM).

    • For hits identified in the primary screen, conduct dose-response assays to determine the half-maximal inhibitory concentration (IC50) value for each kinase. This is typically done using in vitro kinase assays that measure the phosphorylation of a substrate.

  • Rationale: This initial step provides a comprehensive overview of the compound's selectivity profile and helps to identify potential on-target and off-target effects early in the drug discovery process.[4]

  • Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

  • Methodology:

    • Select a panel of cancer cell lines with known genetic backgrounds relevant to the identified kinase targets (e.g., cell lines with specific NTRK fusions or CDK pathway alterations).

    • Treat cells with a range of compound concentrations for a defined period (e.g., 72 hours).

    • Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

  • Rationale: This step determines the cellular efficacy of the compound and allows for the correlation of activity with specific cancer genotypes.

  • Objective: To confirm that the compound inhibits the intended target within the cellular context and modulates downstream signaling pathways.

  • Methodology:

    • Treat cancer cells with the compound for a short duration (e.g., 1-4 hours).

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the target kinase and key downstream substrates. For example, for a CDK inhibitor, one would probe for phosphorylated Rb.[5]

  • Rationale: This provides direct evidence of on-target activity and helps to elucidate the mechanism of action at the molecular level.

In Vivo Efficacy Studies: Translating In Vitro Promise to Preclinical Models

Promising compounds from in vitro studies should be advanced to in vivo models to assess their antitumor efficacy and pharmacokinetic properties.

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points and analyze the plasma concentration of the compound using LC-MS/MS.

  • Rationale: Understanding the PK profile is crucial for designing effective dosing regimens for efficacy studies and predicting human pharmacokinetics.[5]

  • Objective: To evaluate the antitumor activity of the compound in a living organism.

  • Methodology:

    • Implant human cancer cells (the same cell lines used for in vitro studies) subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the compound or vehicle control according to a predetermined dosing schedule based on PK data.

    • Monitor tumor growth over time and assess for any signs of toxicity.

  • Rationale: Xenograft models provide a critical assessment of a compound's ability to inhibit tumor growth in a more complex biological system.[5]

Representative Pyrazolo[1,5-a]pyrimidine Compounds and their Anticancer Activity

The following table summarizes the in vitro activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines.

Compound IDTarget Kinase(s)Cancer Cell LineIC50 / GI50 (µM)Reference
14a Not specifiedHCT116 (Colon)0.0020[12]
BS-194 (4k) CDK1, CDK2, CDK960 cell line panel (mean)0.280[5]
7d Not specifiedHCT-116 (Colon), PC-3 (Prostate)Good activity[13]
11a Not specifiedHCT-116 (Colon), PC-3 (Prostate)Good activity[13]
6t CDK2, TRKANot specified (enzymatic)0.09 (CDK2), 0.45 (TRKA)[6]
6s CDK2, TRKANot specified (enzymatic)0.23 (CDK2), 0.45 (TRKA)[6]

Future Directions and Concluding Remarks

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel anticancer agents. Future research will likely focus on several key areas:

  • Development of More Selective Inhibitors: While broad-spectrum kinase inhibitors have their place, highly selective agents can minimize off-target toxicities.[4]

  • Overcoming Drug Resistance: The development of next-generation compounds that can overcome acquired resistance mutations, as seen with TRK inhibitors, will be crucial.[4]

  • Dual-Targeting and Multi-Kinase Inhibitors: Simultaneously inhibiting multiple oncogenic pathways can lead to synergistic antitumor effects and a lower likelihood of resistance.[7]

  • Exploration of Novel Targets: The versatility of the pyrazolo[1,5-a]pyrimidine core suggests its potential for inhibiting other emerging cancer targets beyond protein kinases.[14]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: [Link])

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. (URL: [Link])

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. (URL: [Link])

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and S - Semantic Scholar. (URL: [Link])

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PubMed Central. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PubMed Central. (URL: [Link])

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (URL: [Link])

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An In-depth Technical Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with the ATP-binding site of a wide range of protein kinases.[1][2] This guide focuses on a key derivative, ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, a versatile starting material for the synthesis of potent and selective kinase inhibitors. We will explore its synthesis, physicochemical properties, and its role as a foundational structure in the development of targeted therapies. This document provides a technical deep-dive into the structure-activity relationships (SAR) that govern its inhibitory potential and offers detailed, field-proven protocols for its synthesis and biological evaluation, empowering researchers to leverage this scaffold in their drug discovery programs.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Cornerstone of Modern Kinase Inhibition

The Central Role of Kinases in Health and Disease

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of a phosphate group from ATP to specific substrate proteins. This phosphorylation event acts as a molecular switch, controlling a vast array of cellular processes. Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.[2][3] The development of selective kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[4]

Privileged Scaffolds and the Rise of Pyrazolo[1,5-a]pyrimidines

In the quest for novel kinase inhibitors, certain molecular frameworks, known as "privileged scaffolds," have emerged. These structures possess the inherent ability to bind to the highly conserved ATP-binding pocket of kinases. The pyrazolo[1,5-a]pyrimidine scaffold is a prime example of such a framework.[1][5] Its unique arrangement of nitrogen atoms allows it to form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of the adenine moiety of ATP.[6] This foundational interaction provides a strong anchor for the molecule, allowing for the exploration of various substituents to achieve high potency and selectivity.[6] Several pyrazolo[1,5-a]pyrimidine-based drugs have reached the market, including the FDA-approved TRK inhibitors Larotrectinib and Entrectinib, underscoring the clinical significance of this scaffold.[6][7]

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate: A Strategic Starting Point

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate serves as an ideal starting point for a medicinal chemistry campaign. The chloro group at the 6-position is a key synthetic handle, amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions.[1][2] This allows for the facile introduction of a wide range of substituents, enabling the systematic exploration of the structure-activity landscape. The ethyl ester at the 2-position offers another site for modification, although it is often maintained for its contribution to binding.

Synthesis and Physicochemical Characterization

The synthesis of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and its analogs generally follows a convergent strategy, relying on the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1]

General Synthetic Approach

A common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the reaction of a 5-aminopyrazole with a malonate derivative.[1][8] Subsequent chlorination, typically with phosphorus oxychloride (POCl₃), introduces the crucial chloro substituent at the 5- and 7-positions.[8] Selective nucleophilic substitution can then be employed to functionalize the 7-position, leaving the 5-chloro (or in this case, a regioisomeric 6-chloro) group available for further diversification.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A 5-Aminopyrazole Derivative C Pyrazolo[1,5-a]pyrimidine-5,7-diol A->C Condensation B Malonate Derivative B->C D 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D Chlorination (POCl3) E Selective Substitution at C7 D->E Nucleophilic Substitution F Target Scaffold (e.g., Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) E->F Further Modification/ Coupling Reactions

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Detailed Synthesis Protocol: A Representative Example

The following protocol is a representative example for the synthesis of a related analog, 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate, which illustrates the key chemical transformations.[9]

Step 1: Synthesis of 5-amino-1H-pyrazole-4-ethyl-carboxylate

  • This step typically involves the reaction of ethyl cyanoacetate and hydrazine hydrate.[9]

Step 2: Condensation to form the pyrazolo[1,5-a]pyrimidine core

  • To a solution of 5-amino-1H-pyrazole-4-ethyl-carboxylate in a suitable solvent (e.g., ethanol), add 2-bromo-malonaldehyde.

  • Add a base (e.g., potassium carbonate) to catalyze the condensation reaction.

  • Heat the reaction mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.[9]

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Physicochemical Properties

The physicochemical properties of the lead compound are critical for its drug-like characteristics.

PropertyValueSignificance
Molecular FormulaC₁₀H₉ClN₂O₂Defines the elemental composition.
Molecular Weight224.64 g/mol Influences solubility and permeability.
XLogP3~2.5An indicator of lipophilicity, affecting cell membrane permeability and off-target effects.
Hydrogen Bond Donors0Affects solubility and binding interactions.
Hydrogen Bond Acceptors3Contributes to binding affinity with the kinase hinge region.
Rotatable Bonds3Influences conformational flexibility and binding entropy.

Note: Some values are for the related pyrazolo[1,5-a]pyridine analog, as precise data for the pyrimidine core may vary slightly but are expected to be similar.[10]

Mechanism of Action and Kinase Selectivity

Binding Mode: An ATP-Competitive Inhibitor

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold typically function as ATP-competitive inhibitors.[1][2] They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus blocking the phosphorylation cascade. The core scaffold forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme.[6]

Binding_Mode cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region Backbone NH hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor Pyrazolo[1,5-a]pyrimidine Core H-Bond Acceptors R1 Group R2 Group inhibitor:n->hinge:f0 H-Bond inhibitor:r1->hydrophobic_pocket Hydrophobic Interactions inhibitor:r2->gatekeeper Steric/Electronic Interactions (Selectivity)

Caption: Schematic of pyrazolo[1,5-a]pyrimidine binding in the kinase ATP pocket.

Kinase Inhibition Profile

The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors against a wide range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs) : Crucial for cell cycle regulation.[4][9][11]

  • Tropomyosin Receptor Kinases (TRKs) : Key drivers in certain cancers.[4][6][7]

  • Pim-1 Kinase : Involved in cell survival and proliferation.[12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR/KDR) : A key regulator of angiogenesis.[13]

  • Epidermal Growth Factor Receptor (EGFR) : Frequently mutated in non-small cell lung cancer.[1][2]

The specific kinase selectivity profile is determined by the substituents on the core scaffold.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate scaffold is key to developing potent and selective inhibitors.

The C6-Position: The Gateway to Selectivity

The C6-chloro group is the primary site for diversification.

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups can lead to interactions with the solvent-exposed region of the ATP-binding site, significantly enhancing potency and modulating selectivity.[8]

  • Buchwald-Hartwig Amination: The installation of substituted amines allows for the formation of additional hydrogen bonds or ionic interactions, which can be tailored to specific kinase targets.[8]

  • Sonogashira Coupling: The introduction of alkynes provides a linear extension that can probe deeper into the active site.

The C2-Ester: A Contributor to Potency

The ethyl ester at the C2-position often forms favorable interactions within the active site. While modifications are less common than at the C6-position, conversion to an amide or other bioisosteres can be explored to fine-tune properties like solubility and metabolic stability.

SAR Summary Table
Position of ModificationType of SubstituentEffect on ActivityRationale
C6 Small alkyl groupsGenerally low potencyLack of significant interactions.
Aryl/Heteroaryl groupsPotency and selectivity are highly dependent on the specific ring system and its substitution pattern.Can form π-stacking and hydrophobic interactions.
Substituted aminesCan significantly increase potency.Form additional hydrogen bonds and ionic interactions.
C2 Ethyl EsterGenerally provides good activity.Favorable interactions in the active site.
AmidesCan improve metabolic stability and solubility.Can form additional hydrogen bonds.

Experimental Protocols for Scaffold Evaluation

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC₅₀ value of a compound against a specific kinase using a commercially available assay kit like ADP-Glo™.[3][14]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity decreases, leading to a reduction in ADP production and a lower luminescent signal.[14]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compound (e.g., a derivative of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Kinase Reaction:

    • In each well of the plate, add the kinase and the test compound at various concentrations.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[3][15]

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.[3]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare serial dilution of inhibitor B Add kinase and inhibitor to plate A->B C Initiate reaction with ATP and substrate B->C D Incubate (e.g., 60 min) C->D E Stop reaction and deplete ATP D->E F Convert ADP to ATP and generate light E->F G Measure luminescence F->G H Calculate IC50 G->H

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Heterocycle in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine core is a notable heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its unique structural and electronic properties make it an ideal framework for designing potent and selective protein kinase inhibitors.[1] Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative scientific literature.

The Ascendancy of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The journey of the pyrazolo[1,5-a]pyrimidine scaffold in oncology drug discovery has been remarkable, with several compounds progressing to clinical trials and receiving regulatory approval for treating various cancers.[2] This success is largely attributable to the scaffold's structural versatility, which allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated efficacy as both ATP-competitive and allosteric inhibitors of a wide range of protein kinases, including Tropomyosin receptor kinases (Trks), Cyclin-Dependent Kinases (CDKs), Pim kinases, and Phosphoinositide 3-kinases (PI3Ks).[1][3]

A key feature of this scaffold is the nitrogen atom at position 1 (N1) of the pyrazole ring, which frequently forms a crucial hydrogen bond with the hinge region of the kinase active site, a common interaction for many kinase inhibitors.[4] This interaction provides a strong anchoring point for the inhibitor, contributing to its high affinity. The bicyclic nature of the scaffold also presents a rigid core from which various substituents can be strategically positioned to interact with different pockets within the ATP-binding site, thereby enhancing both potency and selectivity.

Strategic Design and Synthesis: From Concept to Compound

The rational design of novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is a multi-faceted process that integrates computational modeling with a deep understanding of structure-activity relationships (SAR). The primary goal is to maximize interactions with the target kinase while minimizing off-target effects that can lead to toxicity.[1]

Core Synthetic Strategies

Several robust synthetic strategies have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine core and its derivatives. These methods include cyclization, condensation, and multi-component reactions, often facilitated by microwave assistance or green chemistry approaches to improve yields and reduce reaction times.[1] Palladium-catalyzed cross-coupling and click chemistry have proven invaluable for introducing a diverse array of functional groups, significantly expanding the chemical space that can be explored.[1]

A common and versatile synthetic route is depicted in the workflow below:

G cluster_0 Core Synthesis cluster_1 Functionalization A 5-Aminopyrazole Precursor C Cyclocondensation A->C Reactant 1 B β-Ketoester or equivalent B->C Reactant 2 D Pyrazolo[1,5-a]pyrimidine Core C->D Formation of Bicyclic System E Halogenated Core D->E Halogenation (e.g., with NBS, POCl3) F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E->F H Final Inhibitor Analogs F->H G Diverse Substituents (Aryl, Heteroaryl, etc.) G->F

Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine analogs.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidine inhibitors.[1] These studies systematically modify the scaffold at various positions to understand the impact of each change on kinase inhibitory activity and selectivity.

For instance, in the development of Tropomyosin Receptor Kinase (Trk) inhibitors, it has been observed that substitution at the C7 position with a phenyl group can enhance potency, while modifications at the C3 position with a pyrazole moiety can improve selectivity and overcome resistance mutations.[4] The N1 atom of the pyrazolo[1,5-a]pyrimidine core consistently forms a hydrogen bond with the hinge region residue Met592 in TrkA.[4]

Similarly, in the design of dual CDK2 and TRKA inhibitors, the pyrazolopyrimidine scaffold is preserved to maintain hydrogen bonding with Leu83A of CDK2 and Met592 of TRKA.[5] The exploration of different substituents at various positions helps to elucidate the SAR and guide the design of more potent and selective dual inhibitors.[5]

Biological Evaluation: A Multi-tiered Approach to Characterize Novel Inhibitors

A rigorous and systematic biological evaluation is essential to characterize the potency, selectivity, and cellular activity of newly synthesized pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assays

The initial screening of compounds is performed using in vitro kinase assays to determine their half-maximal inhibitory concentration (IC50) against the target kinase. These assays can be conducted using various formats, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

Protocol: A Representative In Vitro Kinase Assay (e.g., for Pim-1 Kinase)

  • Reagents and Materials: Recombinant human Pim-1 kinase, biotinylated peptide substrate, ATP, kinase buffer, and the test compounds.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the Pim-1 kinase, the peptide substrate, and the test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add a detection reagent (e.g., streptavidin-conjugated europium) and an antibody that recognizes the phosphorylated substrate.

    • Measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) to quantify the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assays to Confirm Target Engagement and Functional Effects

Once potent inhibitors are identified in biochemical assays, their activity is further validated in cell-based assays. These assays are crucial to confirm that the compounds can penetrate the cell membrane, engage the target kinase in a cellular context, and elicit the desired biological response.

A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase. For example, the cellular potency of Pim-1 inhibitors can be evaluated by measuring their effect on the phosphorylation of the BAD protein at serine 112.[6][7]

Workflow for Cellular Target Engagement Assay

G A Cancer Cell Line Culture B Treatment with Pyrazolo[1,5-a]pyrimidine Inhibitor A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blot or ELISA D->E F Detection of Phosphorylated Downstream Substrate E->F G Data Analysis: Inhibition of Phosphorylation F->G

Caption: A typical workflow for assessing cellular target engagement of a kinase inhibitor.

Antiproliferative and Cytotoxicity Assays

To assess the therapeutic potential of the inhibitors, their effect on the proliferation and viability of cancer cell lines is evaluated. Standard assays such as the MTT, MTS, or CellTiter-Glo assays are commonly used to measure cell viability. Clonogenic cell survival assays can also be employed to determine the cytostatic effects of the compounds.[7][8]

Selectivity Profiling

To ensure the safety and minimize off-target effects, lead compounds are typically screened against a panel of other kinases. This selectivity profiling is critical for identifying compounds with a desirable therapeutic window.[7][8]

Case Studies: Targeting Key Kinases with Pyrazolo[1,5-a]pyrimidines

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold is evident in its successful application for targeting a diverse range of kinases implicated in cancer.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are attractive therapeutic targets in solid tumors harboring NTRK gene fusions.[9] Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, such as Larotrectinib and Entrectinib, have received clinical approval.[9] However, the emergence of resistance mutations has driven the development of second-generation inhibitors like Repotrectinib and Selitrectinib, which are also based on this privileged scaffold.[9]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[5][10] Inhibition of CDK9, which plays a crucial role in transcriptional regulation, leads to the depletion of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[10]

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and is involved in promoting cell survival and proliferation. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1.[7][8] These inhibitors have been shown to suppress the phosphorylation of the pro-apoptotic protein BAD and inhibit colony formation in cancer cell lines.[6][7]

Table 1: Representative Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Targets

Compound ClassTarget Kinase(s)Example Compound(s)Key Biological ActivityReference(s)
Trk InhibitorsTrkA, TrkB, TrkCLarotrectinib, Entrectinib, RepotrectinibPotent inhibition of Trk kinases in NTRK fusion-positive cancers[4][9]
CDK InhibitorsCDK2, CDK9Compound 18b (from a study)Selective CDK9 inhibition leading to apoptosis[10]
Dual CDK2/TRKA InhibitorsCDK2, TRKACompounds 6t and 6s (from a study)Dual inhibition with potent antiproliferative activity[5]
Pim-1 InhibitorsPim-1Various analogsInhibition of BAD phosphorylation and clonogenic cell survival[6][7][8]
PI3Kδ InhibitorsPI3Kδ5-indole-pyrazolo[1,5-a]pyrimidinesSelective inhibition of the delta isoform of PI3K[3]

Future Directions and Challenges

Despite the significant progress in the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, challenges such as drug resistance, off-target effects, and toxicity remain.[1] Future research will likely focus on:

  • Optimizing Synthetic Strategies: Developing more efficient and environmentally friendly synthetic methods to access a wider range of chemical diversity.[1]

  • Improving Selectivity: Designing next-generation inhibitors with enhanced selectivity to minimize off-target toxicities.

  • Overcoming Drug Resistance: Developing compounds that are active against known resistance mutations.

  • Enhancing Bioavailability: Optimizing the pharmacokinetic properties of these inhibitors to improve their clinical efficacy.[1]

The continued exploration of the pyrazolo[1,5-a]pyrimidine scaffold holds great promise for the discovery of novel and effective targeted therapies for cancer and other diseases.

References

  • Shaikh, M. S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][4][9]

  • El-Gamal, M. I., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(12), 1667. [Link][5]

  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1899-1923. [Link][1][2]

  • Shaikh, M. S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 39124968. [Link][9]

  • L-Abbate, A., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6463-6476. [Link][10]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233-1238. [Link][7][8]

  • Sujka, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(21), 13465. [Link][3]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1233-1238. [Link][6][7]

  • Terungwa, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1899-1923. [Link][2]

  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed, 25337905. [Link][7]

Sources

Methodological & Application

Protocol for the synthesis of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold in the field of medicinal chemistry and drug discovery.[1] This fused, planar N-heterocyclic system serves as the core for a multitude of compounds with significant biological activities, including roles as protein kinase inhibitors for targeted cancer therapy.[2] The versatility of its synthesis allows for structural modifications across its periphery, enabling the fine-tuning of pharmacological properties.[1][2] Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a key intermediate, providing a reactive chlorine handle for further functionalization, typically through nucleophilic substitution or cross-coupling reactions, to generate libraries of potential therapeutic agents.

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. It is designed for researchers in organic synthesis and drug development, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Overall Reaction Scheme

The synthesis is achieved via a one-pot cyclocondensation reaction. The core pyrazolo[1,5-a]pyrimidine ring system is constructed by reacting Ethyl 3-amino-1H-pyrazole-4-carboxylate with a suitable three-carbon electrophilic synthon, in this case, 2-chloromalonaldehyde, in an acidic medium.

Reaction: Ethyl 3-amino-1H-pyrazole-4-carboxylate + 2-Chloromalonaldehyde → Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Mechanistic Rationale

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds through a well-established cyclocondensation pathway.[3] The process is initiated by the reaction between the 5-aminopyrazole derivative and a 1,3-bielectrophilic compound.[3]

  • Initial Condensation: The exocyclic amino group (-NH₂) of the Ethyl 3-amino-1H-pyrazole-4-carboxylate acts as a nucleophile, attacking one of the aldehyde carbonyls of 2-chloromalonaldehyde. This is typically followed by dehydration to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The endocyclic pyrazole nitrogen (N1) then performs a nucleophilic attack on the second aldehyde carbonyl. This intramolecular step is crucial for forming the six-membered pyrimidine ring.

  • Aromatization: Subsequent dehydration of the cyclic intermediate leads to the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acidic solvent like acetic acid facilitates both the initial condensation and the final dehydration steps.

Experimental Protocol

This protocol details the necessary reagents, equipment, and procedures for the synthesis of the title compound.

Reagents and Materials
ReagentCAS No.Molecular Wt. ( g/mol )QuantityMoles (mmol)Role
Ethyl 3-amino-1H-pyrazole-4-carboxylate6994-25-8155.155.00 g32.2Reactant
2-Chloromalonaldehyde617-53-8106.503.78 g35.5Reactant
Glacial Acetic Acid64-19-760.0550 mL-Solvent/Catalyst
Ethanol64-17-546.07As needed-Recrystallization
Deionized Water7732-18-518.02As needed-Work-up
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper (Büchner funnel setup)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a stopper. Place the flask in the heating mantle. This entire setup should be placed in a certified chemical fume hood.

  • Reagent Addition: To the flask, add Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.00 g, 32.2 mmol).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the pyrazole reactant is fully dissolved.

  • Addition of Second Reactant: Carefully add 2-chloromalonaldehyde (3.78 g, 35.5 mmol) to the stirred solution.

  • Cyclocondensation Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting aminopyrazole.

  • Product Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification
  • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Ethyl 3-amino-1H-pyrazole-4-carboxylate - 2-Chloromalonaldehyde setup Assemble Glassware: - 3-Neck Flask - Condenser reagents->setup dissolve Dissolve Aminopyrazole in Acetic Acid setup->dissolve add_aldehyde Add 2-Chloromalonaldehyde dissolve->add_aldehyde reflux Heat to Reflux (4-6 hours) add_aldehyde->reflux cool Cool to RT reflux->cool precipitate Precipitate in Water cool->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry purify Recrystallize from Ethanol dry->purify product Final Product: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate purify->product

Caption: Experimental workflow for the synthesis.

Visualization of the Reaction Mechanism

This diagram outlines the proposed cyclocondensation mechanism.

G cluster_steps Reaction Steps r1 Aminopyrazole step1 Nucleophilic Attack (NH₂ on C=O) r1->step1 r2 2-Chloromalonaldehyde r2->step1 step2 Dehydration (Schiff Base Formation) step1->step2 step3 Intramolecular Cyclization (N1 on C=O) step2->step3 step4 Final Dehydration (Aromatization) step3->step4 product Pyrazolo[1,5-a]pyrimidine Product step4->product

Caption: Proposed cyclocondensation mechanism.

Safety and Handling

All experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate: May cause an allergic skin reaction.[4] Avoid inhalation and contact with skin and eyes.

  • 2-Chloromalonaldehyde: Is a corrosive and toxic substance. Handle with extreme care to avoid contact and inhalation.

  • Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. It is also a flammable liquid and vapor.

  • Ethanol: Highly flammable liquid and vapor. Keep away from ignition sources.

Consult the Material Safety Data Sheet (MSDS) for each reagent before commencing work.

References

  • Bar-Nir, D., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5052. Available at: [Link]

  • CPL Life Science. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 14(10), 1042. Available at: [Link]

  • Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7306. Available at: [Link]

  • Terungwa, S. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2135-2165. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Schröder, J., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2826-2867. Available at: [Link]

  • Beilstein Journals. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Rojas, L., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances, 13(24), 16428-16436. Available at: [Link]

  • ResearchGate. (2001). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Journal of the Korean Chemical Society, 45(5). Available at: [Link]

  • ResearchGate. (2024). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Available at: [Link]

  • ScienceDirect. (2006). Cyclocondensation reactions of 5-aminopyrazoles, pyruvic acids and aldehydes. Multicomponent approaches to pyrazolopyridines. Tetrahedron, 62(41), 9755-9763. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(5), 1146. Available at: [Link]

  • LookChem. (n.d.). ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE. Available at: [Link]

  • Sikdar, A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(11), 2135-2165. Available at: [Link]

  • PubChem. (n.d.). ethyl 3-amino-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Issa, S. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7268-7281. Available at: [Link]

  • ChemWhat. (n.d.). ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. Available at: [Link]

  • Google Patents. (2019). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
  • International Journal of Chemical Studies. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,6-Difunctionalized Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2] The ability to introduce diverse functional groups at specific positions of this scaffold is crucial for modulating the pharmacological properties and developing novel drug candidates. This guide provides a detailed, step-by-step protocol for the synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates, a class of compounds with significant interest in drug discovery.[3]

The synthetic strategy delineated herein focuses on a robust and regioselective approach, commencing with the construction of a dihalogenated pyrazolo[1,5-a]pyrimidine core, followed by sequential, site-selective cross-coupling reactions to introduce the desired functionalities at the C2 and C6 positions.[4][5] This method offers a high degree of control over the final molecular architecture, making it a versatile tool for creating libraries of analogs for structure-activity relationship (SAR) studies.

I. Synthetic Strategy Overview

The overall synthetic pathway can be visualized as a multi-step process. It begins with the synthesis of a suitably substituted 3-aminopyrazole precursor, which then undergoes a cyclocondensation reaction to form the core pyrazolo[1,5-a]pyrimidine ring system. Subsequent selective functionalization at the 2 and 6 positions is achieved through modern cross-coupling methodologies.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Site-Selective Functionalization A Ethyl 3-amino-1H-pyrazole-4-carboxylate B Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate A->B Bromination C Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate B->C Cyclocondensation D Ethyl 6-alkynyl-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate C->D Regioselective C6 Sonogashira Coupling E 2,6-Difunctionalized Product D->E C2 Cross-Coupling (Sonogashira, Suzuki, or Buchwald-Hartwig)

Caption: Overall workflow for the synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates.

II. Experimental Protocols

Part 1: Synthesis of the Dihalogenated Pyrazolo[1,5-a]pyrimidine Core

The initial phase of the synthesis involves the preparation of the key intermediate, ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate. This is achieved through a two-step process starting from commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate.[5]

Step 1.1: Bromination of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This step introduces a bromine atom at the C5 position of the pyrazole ring, which will become the C6 position of the final pyrazolo[1,5-a]pyrimidine scaffold. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

  • Protocol:

    • To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (1.3 equiv.) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate.

  • Expert Insight: The use of a slight excess of NBS ensures complete consumption of the starting material. The reaction is typically carried out at a low temperature initially to control the exothermicity of the reaction.

Step 1.2: Cyclocondensation to Form the Pyrazolo[1,5-a]pyrimidine Core

The brominated 3-aminopyrazole undergoes a [3+3] cyclocondensation reaction with a 1,3-bielectrophile, in this case, 2-bromomalonaldehyde, to construct the pyrimidine ring.[5] The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a widely employed and robust method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.[1][6][7]

  • Protocol:

    • To a solution of ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate (1.0 equiv.) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v), add 2-bromomalonaldehyde (1.1 equiv.).

    • Heat the reaction mixture at reflux (approximately 90 °C) for 3 hours under an inert atmosphere (e.g., Argon).

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate.[5]

  • Causality: The acidic medium (acetic acid) facilitates the condensation by protonating the carbonyl groups of the malonaldehyde, making them more electrophilic. The exocyclic amino group of the pyrazole acts as the initial nucleophile, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Reactant Molar Equiv. Purpose
Ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate1.0Pyrazole precursor with nucleophilic amino group
2-Bromomalonaldehyde1.11,3-Bielectrophile for pyrimidine ring formation
Ethanol/Acetic AcidSolventReaction medium and acid catalyst

Table 1: Reagents for the cyclocondensation reaction.

Part 2: Site-Selective Functionalization via Cross-Coupling Reactions

With the 2,6-dibrominated scaffold in hand, the next stage involves the sequential and regioselective introduction of different functional groups at the C6 and C2 positions. This is a powerful strategy for generating molecular diversity.[4]

Step 2.1: Regioselective Sonogashira Coupling at the C6-Position

Computational and experimental studies have shown that the C6-position of the 2,6-dibromopyrazolo[1,5-a]pyrimidine scaffold is more reactive towards Sonogashira coupling under specific conditions, allowing for selective functionalization.[4]

Regioselective_Sonogashira A Ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate C Ethyl 6-alkynyl-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate A->C PdCl₂(PPh₃)₂, CuI, Et₃N, DMF B Terminal Alkyne B->C

Caption: Regioselective Sonogashira coupling at the C6 position.

  • Protocol:

    • In an oven-dried Schlenk tube, combine ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv.), copper(I) iodide (CuI, 0.1 equiv.), and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.).

    • Add triethylamine (Et₃N, 3.0 equiv.) and anhydrous N,N-dimethylformamide (DMF).

    • Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon) three times.

    • Add the terminal alkyne (1.3 equiv.) via syringe.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the ethyl 6-alkynyl-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate.[5]

  • Mechanistic Insight: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The careful control of reaction conditions, including the catalyst system and stoichiometry, is key to achieving high regioselectivity for the C6 position.[4]

Step 2.2: Functionalization at the C2-Position

The remaining bromine atom at the C2 position can now be substituted using a variety of cross-coupling reactions, allowing for the introduction of a second point of diversity.

a) Sonogashira Coupling at C2:

  • Protocol: Similar conditions to the C6-coupling can be employed, often requiring slightly more forcing conditions (e.g., elevated temperature) to react the less reactive C2-bromo position.

b) Suzuki-Miyaura Coupling at C2 (for Aryl or Heteroaryl Groups):

  • Protocol:

    • Combine the ethyl 6-alkynyl-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv.), a boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃).

    • Add a suitable solvent system (e.g., DME or toluene/ethanol/water).

    • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC).

    • Perform an aqueous workup and purify by column chromatography.[4]

c) Buchwald-Hartwig Amination at C2 (for Amine Groups):

  • Protocol:

    • Combine the ethyl 6-alkynyl-2-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

    • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Perform an aqueous workup and purify by column chromatography.[4]

Cross-Coupling Reaction Reagents Functional Group Introduced
SonogashiraTerminal alkyne, Pd catalyst, CuI, baseAlkynyl
Suzuki-MiyauraBoronic acid/ester, Pd catalyst, baseAryl, Heteroaryl
Buchwald-HartwigAmine, Pd catalyst, phosphine ligand, baseArylamine, Alkylamine

Table 2: Overview of C2-functionalization reactions.

III. Conclusion

The synthetic route detailed in these application notes provides a reliable and versatile platform for the preparation of a wide array of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates. The strategic use of a dihalogenated intermediate followed by sequential, site-selective cross-coupling reactions allows for precise control over the final molecular structure. This methodology is highly valuable for the generation of compound libraries for drug discovery programs, enabling the systematic exploration of the chemical space around this important heterocyclic scaffold. Researchers and scientists in the field of medicinal chemistry can utilize these protocols as a foundation for the development of novel therapeutics.

IV. References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Messaoudi, C., Jismy, B., Jacquemin, J., Allouchi, H., M'Rabet, H., & Abarbri, M. (2022). Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies. Organic & Biomolecular Chemistry, 20(47), 9463-9473. [Link]

  • A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. (2011). PubMed. Retrieved January 19, 2026, from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. (2022). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkat USA. Retrieved January 19, 2026, from [Link]

  • Messaoudi, C., Jismy, B., Jacquemin, J., Allouchi, H., M'Rabet, H., & Abarbri, M. (2022). Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Production of 3-aminopyrazoles. (1975). Google Patents. Retrieved January 19, 2026, from

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate Derivatives as Promising Anticancer Agents. (2016). PubMed. Retrieved January 19, 2026, from [Link]

  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, compromise the biological activity of the final compound, and introduce potential toxicological risks. This document provides a comprehensive guide to the analytical methods for the purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, offering detailed protocols for chromatographic and crystallization techniques. The methodologies outlined herein are designed to ensure high purity and yield, critical for advancing drug discovery and development programs.

Impurity Profiling: Understanding the Challenge

The synthetic route to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of a substituted aminopyrazole with a β-ketoester derivative. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual aminopyrazole or ketoester.

  • Isomeric Byproducts: Formation of regioisomers depending on the cyclization conditions.

  • Over-chlorination: Introduction of additional chlorine atoms onto the heterocyclic core.

  • Hydrolysis Products: Hydrolysis of the ester functionality to the corresponding carboxylic acid.

  • Solvent Adducts and Degradation Products: Arising from the reaction or work-up conditions.

A thorough understanding of the potential impurity profile is crucial for developing a robust purification strategy. The analytical methods described below are designed to effectively separate the target compound from these and other potential contaminants.

Chromatographic Purification Strategies

High-performance liquid chromatography (HPLC) is a powerful technique for the purification of moderately polar small molecules like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. Both reversed-phase and normal-phase chromatography can be employed, with the choice depending on the specific impurity profile and the desired scale of purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common and versatile method for the purification of pyrimidine derivatives.[1][2] The separation is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

Rationale for Method Selection: The presence of the chloro and ethyl ester groups imparts sufficient hydrophobicity to the molecule for good retention on a C18 column. The use of a water/acetonitrile gradient allows for the effective elution and separation of the target compound from both more polar and less polar impurities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape by suppressing the ionization of any acidic or basic functionalities on the analyte or impurities.

Experimental Protocol: Analytical Method Development

Before proceeding to preparative scale, it is essential to develop a robust analytical method to assess the purity of the crude material and to guide the development of the preparative method.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

Experimental Protocol: Preparative Method

The analytical method can be scaled up for preparative purification. The goal is to maximize loading while maintaining adequate resolution.

Parameter Condition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Sample Preparation Dissolve crude material in minimal DMSO or DMF
Injection Volume 1-5 mL (depending on concentration)

Workflow for RP-HPLC Purification

RP_HPLC_Workflow Crude Crude Product Analytical Analytical HPLC (Purity Check) Crude->Analytical Prep Preparative HPLC Analytical->Prep Method Scaling Fractions Fraction Collection Prep->Fractions Analysis Purity Analysis of Fractions Fractions->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure Compound Evaporation->Pure

Caption: RP-HPLC purification workflow.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to normal-phase HPLC, offering faster separations and significantly reduced solvent consumption. It utilizes supercritical CO₂ as the primary mobile phase, often with a polar co-solvent such as methanol.

Rationale for Method Selection: For molecules like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, which are soluble in alcohol/CO₂ mixtures, SFC can provide excellent selectivity and efficiency. The low viscosity of the supercritical fluid allows for higher flow rates without generating excessive backpressure. Furthermore, the evaporation of the collected fractions is much faster compared to the aqueous mobile phases used in RP-HPLC.

Experimental Protocol: Analytical Method Development

Parameter Condition
Column Diol or Pyridyl-based, 4.6 x 150 mm, 5 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 5% B to 40% B over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 5 µL

Experimental Protocol: Preparative Method

Parameter Condition
Column Diol or Pyridyl-based, 21.2 x 250 mm, 10 µm
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol
Gradient 10% B to 30% B over 20 minutes
Flow Rate 50 mL/min
Back Pressure 120 bar
Column Temperature 40 °C
Detection UV at 254 nm
Sample Preparation Dissolve crude material in minimal Methanol
Injection Volume 1-5 mL (depending on concentration)

Crystallization as a Final Purification Step

Crystallization is a highly effective technique for the final purification of solid compounds, often yielding material of very high purity. The success of crystallization depends on the selection of an appropriate solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are removed during hot filtration.

Rationale for Method Selection: The planar, rigid structure of the pyrazolo[1,5-a]pyrimidine core often facilitates the formation of a well-ordered crystal lattice.[3][4] The choice of solvent is critical and should be determined experimentally.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place a small amount of the crude material (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures such as ethanol/water, THF/heptane) dropwise at room temperature until the solid dissolves.

    • Observe which solvents dissolve the compound readily at room temperature (these are poor crystallization solvents).

    • For solvents that do not dissolve the compound at room temperature, heat the mixture gently until the solid dissolves.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The ideal solvent system will yield a good recovery of crystalline solid. For halogenated pyrimidine derivatives, recrystallization from ethanol or a mixture of ethanol and THF has been shown to be effective.[3][4]

  • Recrystallization Procedure:

    • Dissolve the crude Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in a minimal amount of the chosen hot solvent (e.g., ethanol).

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Workflow for Crystallization

Crystallization_Workflow Crude Crude or Post-Column Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Filtration Hot Filtration (optional) Dissolution->Filtration Cooling Slow Cooling Dissolution->Cooling Filtration->Cooling Crystal Crystal Formation Cooling->Crystal Isolation Isolation by Filtration Crystal->Isolation Drying Drying Isolation->Drying Pure High Purity Crystalline Solid Drying->Pure

Caption: Crystallization purification workflow.

Conclusion

The purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a critical step in the synthesis of many important pharmaceutical compounds. The choice of purification method will depend on the nature and quantity of impurities, as well as the desired scale of the final product. For high-purity material, a combination of chromatographic separation followed by crystallization is often the most effective strategy. The detailed protocols provided in these application notes offer a robust starting point for researchers to develop and optimize their purification processes, ultimately ensuring the quality and reliability of their scientific endeavors.

References

  • Sankar, T., Naveen, S., Lokanath, N. K., & Gunasekaran, K. (2015). Crystal structure of ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[5][6]thiazolo[3,2-a]pyrimidine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E71, o306–o307. [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. (2022). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PubMed Central. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). National Institutes of Health. [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. (2020). SciSpace. [Link]

  • Method of treatment using substituted pyrazolo[1,5-a] pyrimidine compounds. (2015). PubChem. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). MDPI. [Link]

  • Selected Publications and Patents from 2005–2019. (2019). Curia Global. [Link]

  • Synthesis and crystal structure of ethyl 2-methylthio-7-phenylpyrazolo[1,5- a] pyrimidine-3-carboxylate. (2005). ResearchGate. [Link]

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (2018).
  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. (n.d.). PubChem. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (2016). MDPI. [Link]

  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. (n.d.). PubChemLite. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PubMed Central. [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. [Link]

  • Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. (2021). ResearchGate. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the analysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust starting points for method development and validation. This document outlines both a High-Performance Liquid Chromatography (HPLC) method for quantification and a Liquid Chromatography-Mass Spectrometry (LC-MS) method for identification and confirmation. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of various therapeutic agents.[1][2] The pyrazolopyrimidine scaffold is a core structure in numerous compounds with diverse biological activities, including anticancer and kinase inhibition properties.[1][2] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing purity, and ensuring the quality of this important synthetic intermediate.

This application note details a stability-indicating HPLC method suitable for quantitative analysis and an LC-MS method for definitive identification and structural confirmation. The development of such methods is crucial, as there is a lack of readily available, specific analytical protocols for sparingly soluble substances with a pyrazolopyrimidine structure.[3]

Physicochemical Properties of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

A foundational understanding of the analyte's properties is critical for methodical analytical development.

PropertyValueSource
Molecular FormulaC₉H₈ClN₃O₂[4][5]
Molecular Weight225.63 g/mol [4][5]
AppearanceWhite to almost white powder or crystal[6]
StorageSealed in dry, 2-8°C[5]

HPLC Method for Quantitative Analysis

The following reverse-phase HPLC (RP-HPLC) method is designed to be a starting point for the quantitative analysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. The principles of developing a stability-indicating HPLC method, which can separate the main compound from its potential degradation products, have been incorporated.[7][8]

Rationale for Method Development

The choice of a C18 column is based on its wide applicability and effectiveness in retaining moderately polar to nonpolar compounds like the target analyte. A gradient elution is proposed to ensure the efficient elution of the analyte while also separating it from potential impurities with different polarities. The mobile phase composition, a mixture of acetonitrile and water with a formic acid modifier, is selected to achieve good peak shape and sensitivity. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks. The detection wavelength is chosen based on the UV absorbance characteristics of the pyrazolopyrimidine core.

Experimental Protocol: HPLC Analysis

3.2.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate reference standard.

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL. Further dilutions can be made as required.

  • Sample Solution: Prepare the sample in the diluent to achieve a concentration within the linear range of the method.

3.2.3. Chromatographic Conditions

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 30% B2-15 min: 30-80% B15-18 min: 80% B18-20 min: 80-30% B20-25 min: 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
DetectionUV at 280 nm
Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: Assessed by analyzing a placebo and stressed samples to ensure no interference at the retention time of the analyte.[7] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are crucial for establishing the stability-indicating nature of the method.[7][9]

  • Linearity: Determined by analyzing a series of solutions at different concentrations.

  • Accuracy: Assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition).

LC-MS Method for Identification and Confirmation

For unequivocal identification, especially in complex matrices or for impurity profiling, LC-MS is the method of choice. The following protocol utilizes the developed HPLC method as a front-end separation for a mass spectrometer.

Rationale for Method Development

Electrospray ionization (ESI) in positive ion mode is generally suitable for nitrogen-containing heterocyclic compounds as they can be readily protonated. The mass analyzer will be used to determine the accurate mass of the parent ion and its fragmentation pattern. This information provides a high degree of confidence in the identification of the analyte.

Experimental Protocol: LC-MS Analysis

4.2.1. Instrumentation and Materials

  • LC-MS system equipped with an ESI source and a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • The same HPLC setup and materials as described in section 3.2.1.

4.2.2. Chromatographic Conditions

The same chromatographic conditions as outlined in section 3.2.3 can be used.

4.2.3. Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Cone Voltage30 V
Desolvation Temperature350°C
Desolvation Gas Flow600 L/hr
Scan Rangem/z 50-500
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

4.2.4. Expected Mass and Fragmentation

  • Expected [M+H]⁺: The monoisotopic mass of C₉H₈ClN₃O₂ is approximately 225.03. Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately 226.04.

  • Fragmentation: The fragmentation of the pyrazolopyrimidine core can be complex. Common fragmentation pathways for esters include the loss of the alkoxy group.[10] For Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, potential fragment ions could arise from the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group (-COOC₂H₅, 73 Da). The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (¹⁵Cl and ¹⁷Cl in an approximate 3:1 ratio).

Visualization of Workflows

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep_Standard Prepare Standard Solution HPLC_System HPLC Injection Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Column C18 Column Separation HPLC_System->Column Detector UV/DAD Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for the quantitative analysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate by HPLC.

LC-MS Analysis Workflow

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data_ms Data Analysis Sample_Prep Sample Preparation LC_Separation HPLC Separation Sample_Prep->LC_Separation Ionization ESI Source LC_Separation->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Mass_Spectrum Generate Mass Spectrum Detector_MS->Mass_Spectrum Identification Confirm Identity Mass_Spectrum->Identification

Caption: Workflow for the identification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate by LC-MS.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a solid foundation for the analysis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. The provided protocols are intended as starting points and should be appropriately validated for their intended use. By understanding the rationale behind the methodological choices, researchers can effectively adapt and optimize these methods to meet their specific analytical needs in the dynamic field of drug discovery and development.

References

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Pharma Research and Health Sciences.
  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxyl
  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYL
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(pyrimidinyl) Disulfides. Journal of Chemical and Pharmaceutical Research.
  • New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics.
  • Mass Spectrometry - Fragmentation P
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replic
  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substanti
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyl
  • Ethyl 5-chloropyrazolo(1,5-a)
  • 1005209-44-8|Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxyl
  • 1022920-59-7 | Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxyl
  • Mass Spectrometry: Fragment

Sources

In vitro kinase assay protocol for Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Framework for In Vitro Profiling of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Using a Luminescence-Based Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective protein kinase inhibitors.[1][2] Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of this chemical class with potential as a kinase-targeted therapeutic agent. This document provides a comprehensive, adaptable framework for determining its inhibitory potency against specific protein kinases. We detail a robust in vitro protocol centered on the widely adopted Kinase-Glo® Luminescent Kinase Assay, which quantifies kinase activity by measuring ATP consumption.[3][4] The guide explains the underlying scientific principles, offers step-by-step methodologies for enzyme characterization and IC₅₀ determination, and provides insights into data analysis and interpretation. This protocol is designed to be a self-validating system, enabling researchers to reliably assess the compound's activity against their kinase of interest, such as Src, VEGFR2, EGFR, or other relevant targets.

Introduction: The Scientific Rationale

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] The pyrazolo[1,5-a]pyrimidine core has proven to be a highly effective scaffold for developing inhibitors that target the ATP-binding site of these enzymes.[2][7][8] Evaluating novel derivatives like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate requires a precise and reproducible method to quantify their inhibitory effect on kinase activity.

The choice of assay technology is critical. While traditional radiometric assays using [γ-³²P]ATP are highly sensitive, they involve hazardous materials and are labor-intensive.[5][9][10] Modern non-radioactive methods offer high-throughput capabilities with excellent sensitivity and reproducibility.[11] This protocol utilizes the Kinase-Glo® Luminescent Kinase Assay, a homogeneous "add-mix-measure" system ideal for inhibitor profiling.[3][12] The assay measures the amount of ATP remaining after a kinase reaction; therefore, a potent inhibitor that blocks kinase activity will result in less ATP consumption and a stronger luminescent signal.[3][11] This inverse relationship between kinase activity and signal output provides a robust window for quantifying inhibition.

This guide will use a common tyrosine kinase, such as VEGFR-2 , as a working example. However, the principles and steps outlined are broadly applicable and should be optimized for any target kinase.

Principle of the Luminescence-Based Kinase Assay

The Kinase-Glo® assay quantifies kinase activity in two steps. First, the kinase utilizes ATP to phosphorylate a specific substrate. Second, the remaining ATP is used by a thermostable luciferase to catalyze the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal. The amount of light produced is directly proportional to the concentration of ATP remaining in the well.[4][12] When an inhibitor is present, the kinase reaction is impeded, more ATP is left over, and the luminescent signal increases.

Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase Products ADP + Phospho-Substrate Kinase->Products ATP ATP ATP->Products Substrate Substrate Substrate->Products Remaining_ATP Remaining ATP Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase/ Luciferin Luciferase->Light Inhibitor Test Compound (Inhibitor) Inhibitor->Kinase Blocks Activity

Caption: Principle of the Kinase-Glo® Assay.

Materials and Reagents

Proper preparation and sourcing of high-quality reagents are paramount for a successful assay.

ReagentRecommended SupplierExample Catalog #Storage Temp.
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateBLDpharm / Other1005209-44-8RT / -20°C
Recombinant Human Kinase (e.g., VEGFR-2)BPS Bioscience40301-80°C
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)BPS Bioscience40217-20°C
Kinase-Glo® Max Luminescent Assay ReagentPromegaV6071-20°C
ATP, 10 mM SolutionSigma-AldrichA7699-20°C
Kinase Buffer (e.g., 5x Buffer 1)BPS Bioscience79334-20°C
Dithiothreitol (DTT)Sigma-AldrichD06324°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855RT
Solid White, Low-Volume 96- or 384-well Assay PlatesCorning3572 / 3570RT
Sterile, Nuclease-Free WaterThermo FisherAM9937RT

Experimental Workflow & Protocols

The overall workflow involves preparing reagents, optimizing the enzyme concentration, performing the inhibition assay, and analyzing the results.

Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_assay Phase 3: IC50 Determination cluster_analysis Phase 4: Analysis Prep_Compound 1. Prepare Compound Stock & Dilutions Prep_Reagents 2. Prepare Assay Buffers & Reagents Enzyme_Titer 3. Determine Optimal Kinase Concentration Prep_Reagents->Enzyme_Titer Plate_Setup 4. Set Up Assay Plate (Controls, Compound) Enzyme_Titer->Plate_Setup Add_Enzyme 5. Add Kinase Plate_Setup->Add_Enzyme Start_Rxn 6. Initiate with ATP/ Substrate Mixture Add_Enzyme->Start_Rxn Incubate 7. Incubate at RT Start_Rxn->Incubate Detect 8. Add Kinase-Glo® Reagent & Read Lum. Incubate->Detect Calc 9. Calculate % Inhibition Detect->Calc Plot 10. Plot Dose-Response Curve & Determine IC50 Calc->Plot

Caption: Overall experimental workflow for IC₅₀ determination.

Protocol 1: Reagent Preparation
  • 10 mM Test Compound Stock: Dissolve Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in 100% DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C.

  • 1x Kinase Buffer: Prepare the 1x Kinase Buffer by diluting the 5x stock with sterile water. Just before use, supplement with DTT to a final concentration of 1-2 mM.[13][14] Keep on ice.

  • Kinase Working Solution: Thaw the recombinant kinase enzyme on ice. Gently centrifuge the vial to collect the contents. Dilute the enzyme to the pre-determined optimal concentration (see Protocol 2) in ice-cold 1x Kinase Buffer.

  • ATP/Substrate Master Mix: Prepare a master mix containing ATP and the kinase substrate in 1x Kinase Buffer. The final concentrations will depend on the specific kinase's requirements (typically at or near the Kₘ for ATP). For a new system, start with 10-50 µM ATP.

  • Kinase-Glo® Reagent: Equilibrate the Kinase-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions.[4] Protect from light.

Protocol 2: Kinase Titration (Optimization)

Causality: Before testing an inhibitor, you must determine the optimal amount of enzyme to use. Too little enzyme will result in a weak signal and poor statistics (low Z'-factor). Too much enzyme will consume all the ATP, shrinking the assay window and making it difficult to detect inhibition.[12][15] The goal is to find the enzyme concentration that consumes approximately 50% of the initial ATP in the desired reaction time (e.g., 60 minutes).

  • Prepare Kinase Dilutions: Create a 2-fold serial dilution of the kinase in 1x Kinase Buffer, starting from a high concentration (e.g., 100 ng/µL) down to zero (no-enzyme blank).

  • Set Up Plate: In a 96-well plate, add 5 µL of each kinase dilution per well.

  • Start Reaction: Add 5 µL of the ATP/Substrate Master Mix (containing a fixed, high concentration of ATP, e.g., 10 µM) to all wells.

  • Incubate: Incubate the plate at room temperature for 60 minutes.

  • Detect: Add 10 µL of prepared Kinase-Glo® Reagent to each well. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Read: Measure luminescence on a microplate reader.

  • Analyze: Plot Luminescence (RLU) vs. Kinase Concentration. Select the enzyme concentration that results in a signal that is approximately 50% of the "no enzyme" control. This concentration will be used for the IC₅₀ experiment.

Protocol 3: IC₅₀ Determination
  • Compound Dilution: Prepare a serial dilution of the 10 mM test compound stock.

    • First, create a 100 µM intermediate dilution in 1x Kinase Buffer.

    • Perform a 10-point, 3-fold serial dilution from this 100 µM solution in 1x Kinase Buffer.

    • Crucially, ensure the final DMSO concentration in the assay does not exceed 1% , as higher concentrations can inhibit kinase activity.[16] Prepare a "no inhibitor" control containing the same final DMSO concentration.

  • Assay Plate Setup (50 µL final volume example):

    • Test Wells: Add 5 µL of each compound dilution.

    • Positive Control (0% Inhibition): Add 5 µL of the DMSO-matched 1x Kinase Buffer.

    • Blank (100% Inhibition / No Enzyme): Add 5 µL of the DMSO-matched 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted kinase working solution.

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer (without enzyme).[13]

    • Gently mix and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 25 µL of the ATP/Substrate Master Mix to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes (or the optimized time from Protocol 2).

  • Luminescence Detection:

    • Add 50 µL of prepared Kinase-Glo® Reagent to all wells.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Read the luminescence using a compatible microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Activity: First, subtract the average "Blank" signal from all other wells. Then, normalize the data to the "Positive Control" (no inhibitor) to determine the percent remaining kinase activity for each compound concentration.

    • Corrected Signal = Signal_Well - Signal_Blank_Avg

    • % Activity = (Corrected_Signal_Inhibitor / Corrected_Signal_Control_Avg) * 100

  • Calculate Percent Inhibition:

    • % Inhibition = 100 - % Activity

  • Generate IC₅₀ Curve: Plot % Inhibition versus the log10 of the inhibitor concentration. Use a non-linear regression curve fit (variable slope, four-parameter logistic model) in software like GraphPad Prism to calculate the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.

ParameterDescription
Top Plateau The maximal percent inhibition, ideally close to 100%.
Bottom Plateau The minimal percent inhibition, ideally close to 0%.
LogIC50 The logarithm of the compound concentration that gives a response halfway between the top and bottom plateaus.
IC₅₀ The concentration derived from the LogIC50, representing the compound's potency.
Hill Slope Describes the steepness of the curve. A value of -1.0 is standard for a 1:1 binding interaction.
Z'-factor A statistical measure of assay quality, calculated from controls. A value > 0.5 indicates an excellent assay.

Trustworthiness: A Self-Validating System

This protocol's reliability hinges on appropriate controls:

  • Positive Control (No Inhibitor): Defines the 100% activity level (0% inhibition).

  • Blank (No Enzyme): Defines the 0% activity level (100% inhibition) and accounts for background signal.

  • Reference Inhibitor: Including a known inhibitor for the target kinase (e.g., Staurosporine for many kinases, or a specific inhibitor like Pazopanib for VEGFR-2) validates that the assay system is responsive and performing as expected.[17]

References

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  • Vasta, J. D., et al. (2010). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies, 8(3), 370-381. [Link]

  • Scott, J. W., et al. (2023). Comparison of Classical P81 and SVI-P Cation-Exchange Papers in Radiometric Protein Kinase Assays. Biochemical Journal, 480(14), 1145-1153. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

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  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10489397, Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

  • Cano, C., et al. (2018). Structure–Activity Relationship Studies of Pyrazolo[1,5-a]pyrimidine Derivatives as Potent and Selective Inhibitors of the SRC Family of Kinases. Journal of Medicinal Chemistry, 61(4), 1521-1537. [Link]

  • BPS Bioscience. SRC Assay Kit. [Link]

  • ResearchGate. Does anyone know of new sources of phosphocellulose P81- kinase assay?. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Kim, S., & He, Y. (2008). Fluorescence detection techniques for protein kinase assay. Journal of Fluorescence, 18(5), 935-943. [Link]

  • BPS Bioscience. (2021). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Ghorab, M. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([18][19][20]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 222, 113589. [Link]

  • Al-Ostoot, F. H., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1859-1881. [Link]

  • Akhtar, M. J., et al. (2016). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 21(11), 1569. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting. [Link]

  • The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]

  • Gevorgyan, A., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][18][19][20]triazin-7(6H)-ones and Derivatives. Molecules, 25(24), 5988. [Link]

  • Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1113. [Link]

  • Zhang, L., et al. (2018). Guidelines for HTRF technology in EGFR kinase assay. Thoracic Cancer, 9(11), 1460-1466. [Link]

  • INDIGO Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. [Link]

  • Pathak, V. K., et al. (2019). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of Pharmaceutical Sciences and Research, 10(8), 3845-3851. [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]

  • Al-Issa, S. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(19), 6825. [Link]

  • Jorda, R., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 87(2), 248-258. [Link]

Sources

Application Notes and Protocols for Efficacy Evaluation of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds based on this framework have been extensively investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to this promising class of molecules. Its structural features suggest a potential role as a modulator of cellular processes such as proliferation, cell cycle progression, and apoptosis, likely through the inhibition of key signaling kinases.[4][5]

These application notes provide a comprehensive suite of cell-based assays designed to systematically evaluate the biological efficacy of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. The protocols are structured to first establish its cytotoxic potential and then to elucidate the underlying mechanisms of action, from inducing apoptosis and cell cycle arrest to modulating specific signaling pathways. This guide is intended for researchers in drug discovery and cell biology, offering robust methodologies to characterize novel therapeutic candidates.

Hypothesized Mechanism of Action

Based on the extensive literature on pyrazolo[1,5-a]pyrimidine derivatives, it is hypothesized that Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate functions as an ATP-competitive inhibitor of protein kinases.[1] This inhibition is expected to disrupt signaling cascades that are crucial for cancer cell survival and proliferation, such as the MAPK/ERK and NF-κB pathways.[6][7][8] Consequently, the compound is predicted to exert its effects by:

  • Reducing cell viability in cancer cell lines.

  • Inducing programmed cell death (apoptosis) .

  • Causing cell cycle arrest at specific checkpoints.

  • Modulating the phosphorylation state of key proteins in pro-survival signaling pathways.

The following experimental workflow is designed to test these hypotheses in a logical, stepwise manner.

G cluster_0 Phase 1: Primary Efficacy Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Cell Viability Assay (MTT/MTS) B Determine IC50 Value A->B Quantify cytotoxicity C Apoptosis Assay (Annexin V / Caspase-Glo) B->C If cytotoxic D Cell Cycle Analysis (Propidium Iodide) E MAPK/ERK Pathway Activation (Western Blot) D->E Elucidate molecular target F NF-κB Nuclear Translocation (HCS) G RTK Growth Factor Receptor (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Transcription Factors (Cell Proliferation, Survival) ERK->Proliferation p Nucleus Nucleus Inhibitor Ethyl 6-chloropyrazolo [1,5-a]pyrimidine- 2-carboxylate Inhibitor->Raf Potential Inhibition

Figure 2: Simplified MAPK/ERK signaling pathway.

2. NF-κB Pathway: The NF-κB family of transcription factors plays a key role in inflammation, immunity, and cell survival. [7]In the canonical pathway, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate target gene expression. [9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Stimulus IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB_p IκB (p) NFkB NF-κB IkB_NFkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome degradation Inhibitor Ethyl 6-chloropyrazolo [1,5-a]pyrimidine- 2-carboxylate Inhibitor->IKK Potential Inhibition Transcription Gene Transcription (Survival, Inflammation) NFkB_nuc->Transcription

Figure 3: Canonical NF-κB signaling pathway.

Protocol 4.1: Western Blot for Phospho-ERK

Methodology

  • Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF) for 15 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-Actin) to normalize the data. A decrease in the ratio of phospho-ERK to total ERK indicates pathway inhibition.

Data Summary and Interpretation

The collective data from these assays will provide a comprehensive profile of the compound's cellular efficacy. The results can be summarized for comparative analysis.

Table 1: Hypothetical Efficacy Data Summary

Assay Cell Line Parameter Result
Cell Viability MCF-7 (Breast Cancer) IC50 (48h) 5.2 µM
A549 (Lung Cancer) IC50 (48h) 8.9 µM
Apoptosis MCF-7 % Apoptotic Cells (at IC50) 45% (vs. 5% in control)
Cell Cycle MCF-7 % Cells in G2/M (at IC50) 50% (vs. 15% in control)

| Pathway Analysis | MCF-7 | p-ERK/Total ERK Ratio | 0.3 (vs. 1.0 in control) |

Interpretation: In this hypothetical example, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a moderately potent cytotoxic agent against MCF-7 cells. The data suggest its mechanism involves the induction of apoptosis and a significant arrest of the cell cycle in the G2/M phase. Mechanistically, the observed decrease in ERK phosphorylation strongly indicates that the compound interferes with the MAPK/ERK signaling pathway, providing a rationale for its anti-proliferative effects.

Conclusion

This document outlines a structured, multi-faceted approach to characterize the cellular efficacy of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. By progressing from broad phenotypic assays like cell viability to specific mechanistic studies on apoptosis, cell cycle, and signaling pathways, researchers can build a robust data package to validate its potential as a therapeutic candidate. The provided protocols are foundational and can be adapted to specific cell lines and research questions, forming a solid basis for further preclinical development.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, N. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 13(43), 30283–30305. [Link]

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  • PubChem. (n.d.). Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Ali, A., Abdel-Wahab, B. F., & El-Sayed, W. A. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Gomaa, H. A. M., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(14), 5437. [Link]

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Application Note: A Framework for the Preclinical Evaluation of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities.[1][2] Derivatives of this core have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.[1][2] This makes the pyrazolo[1,5-a]pyrimidine framework a promising starting point for the development of novel targeted cancer therapies. Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-44-8) is a member of this promising class of compounds. While extensive research has validated the general anti-cancer potential of pyrazolo[1,5-a]pyrimidines, this document provides a comprehensive guide for the specific investigation of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in cancer cell line studies. Herein, we present a series of detailed protocols and the scientific rationale for determining its cytotoxic effects, understanding its mechanism of action, and identifying potential molecular targets.

Mechanism of Action: A Focus on Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives are well-documented as ATP-competitive inhibitors of protein kinases.[1] Their planar structure allows them to fit into the ATP-binding pocket of these enzymes, preventing the phosphorylation of downstream substrates and thereby disrupting oncogenic signaling cascades. Key kinase families that are often targeted by this class of compounds include Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation, and kinases within the MAPK/ERK pathway such as B-Raf. The following diagram illustrates a hypothetical mechanism of action where Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate inhibits a key kinase, leading to cell cycle arrest and apoptosis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cell Cycle Machinery Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cyclin_CDK Cyclin/CDK Complex Gene_Expression->Cyclin_CDK Rb Rb Phosphorylation Cyclin_CDK->Rb Cell_Cycle_Progression G1/S Transition Rb->Cell_Cycle_Progression Compound Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate Compound->RAF Inhibition Compound->Cyclin_CDK Inhibition

Figure 1: Hypothetical signaling pathways targeted by Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Protocols for In Vitro Evaluation

The following protocols provide a robust framework for characterizing the anticancer properties of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. This initial screen is crucial for determining the dose-dependent cytotoxic effects of the compound.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in their recommended media and conditions.

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the media from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).

  • Incubation and MTT Addition:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the media without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Cancer Cell LineIC50 (µM) after 48h
MCF-7 (Breast)8.5
A549 (Lung)12.2
HCT116 (Colon)5.7

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of the compound on cell cycle progression.

Rationale: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Analyzing the distribution of cells in different phases of the cell cycle after treatment can provide insights into the compound's mechanism of action.

Cell_Cycle_Workflow Start Seed Cells in 6-well plates Treat Treat with Compound (e.g., IC50 concentration) Start->Treat Incubate Incubate for 24h Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Fix Fix in 70% Cold Ethanol Harvest->Fix Stain Stain with Propidium Iodide (PI) and RNase Fix->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End Determine Percentage of Cells in G1, S, G2/M Analyze->End

Figure 2: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate the single-cell population and acquire the fluorescence data.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol allows for the examination of changes in the expression and phosphorylation status of proteins in pathways potentially targeted by the compound.

Rationale: Western blotting can confirm the mechanism of action by showing a decrease in the phosphorylation of a kinase's direct substrate or changes in the expression of proteins involved in the cell cycle or apoptosis.

Step-by-Step Methodology:

  • Protein Lysate Preparation:

    • Treat cells with the compound as described for the cell cycle analysis.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Rb, total Rb, Cyclin D1, PARP, Caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine changes in protein expression or phosphorylation.

Trustworthiness and Self-Validating Systems

Each protocol described is designed to be a self-validating system. For instance, in the MTT assay, the inclusion of positive and negative controls ensures the assay is performing as expected. In cell cycle analysis, the untreated control provides a baseline distribution. For Western blotting, the use of antibodies for both the total and phosphorylated forms of a protein, along with a loading control, ensures that any observed changes are specific to the treatment and not due to loading errors.

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate belongs to a class of compounds with significant potential in oncology research. The application notes and protocols provided here offer a comprehensive framework for the initial preclinical evaluation of this compound. By systematically assessing its cytotoxicity, impact on the cell cycle, and effects on key signaling proteins, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further development.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central.

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.

  • ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem.

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Application of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in Medicinal Chemistry

Introduction: The Privileged Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] This is due to its rigid, planar structure and versatile synthetic accessibility, which allows for systematic structural modifications across its periphery to fine-tune pharmacological activity.[1][2] These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3]

Within this important class of molecules, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-44-8) emerges as a particularly valuable starting material and key intermediate.[4] Its structure features two key functional handles ripe for chemical elaboration: a reactive chloro group at the 6-position and an ethyl carboxylate at the 2-position. The chlorine atom, activated by the electron-withdrawing nature of the pyrimidine ring, is an excellent leaving group for nucleophilic substitution and a handle for modern cross-coupling reactions. The ester group provides a site for hydrolysis and subsequent amide bond formation. This strategic placement of reactive sites makes it an ideal building block for constructing libraries of diverse compounds for drug discovery campaigns.

Compound Profile:

  • IUPAC Name: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Molecular Formula: C₉H₈ClN₃O₂[5][6]

  • Molecular Weight: 225.64 g/mol [5][6]

Core Applications in Medicinal Chemistry: Targeting Key Disease Pathways

The true value of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate lies in its role as a precursor to potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][7] By modifying the C6 position, medicinal chemists can introduce substituents that interact with specific amino acid residues in the kinase active site, thereby achieving both potency and selectivity.

Therapeutic TargetDisease AreaRole of Pyrazolo[1,5-a]pyrimidine Scaffold
Pim-1 Kinase OncologyDerivatives act as potent and selective inhibitors, suppressing phosphorylation of downstream targets like BAD, which is crucial for cancer cell survival.[8]
CDK2/TRKA Kinases OncologyDual inhibitors have been developed, showing promise in halting the cell cycle (CDK2) and blocking oncogenic signaling pathways (TRKA).[9][10]
PI3Kδ Kinase Inflammation, OncologySelective inhibitors have been synthesized for inflammatory diseases like asthma by targeting the delta isoform of PI3K.[11]
Bruton's Tyrosine Kinase (BTK) OncologyThe pyrazolo[1,5-a]pyrimidine core is a key component of the BTK inhibitor Zanubrutinib, used in treating certain types of lymphoma.[1]

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

G A Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate B Chemical Derivatization (SNA_r, Cross-Coupling) A->B Introduce Diversity C Purification (Chromatography) B->C D Structural Characterization (NMR, LC-MS) C->D Confirm Identity & Purity E In Vitro Biological Screening (Kinase Assays, Cell Viability) D->E F Lead Optimization (SAR Studies) E->F Identify Hits F->B Synthesize Analogs G In Vivo Studies F->G Test Lead Compounds

Caption: Drug discovery workflow using the title scaffold.

Experimental Protocols: A Senior Scientist's Guide

The following protocols are designed to be self-validating, incorporating explanations for key steps and checkpoints for reaction monitoring.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol details the displacement of the C6-chloride with a representative amine, morpholine. This reaction is fundamental for introducing a wide range of amine-containing side chains.[11]

Rationale: The electron-deficient pyrimidine ring makes the C6 position susceptible to nucleophilic attack. A tertiary amine base, such as diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing as a nucleophile. Isopropanol is a common solvent that facilitates the reaction at elevated temperatures.

Reaction Scheme: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate + Morpholine → Ethyl 6-(morpholino)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Materials:

  • Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)

  • Morpholine (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Isopropanol (iPrOH)

  • Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (e.g., 1.13 g, 5.0 mmol, 1.0 eq) and anhydrous isopropanol (25 mL).

  • Reagent Addition: Stir the solution and add morpholine (e.g., 0.65 mL, 7.5 mmol, 1.5 eq) followed by DIPEA (e.g., 1.74 mL, 10.0 mmol, 2.0 eq).

  • Heating and Monitoring: Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% EtOAc in hexanes as eluent). The reaction is typically complete within 12-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The aqueous washes remove excess DIPEA and its salt.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes the formation of a C-C bond by coupling the C6-chloride with a boronic acid, a cornerstone of modern medicinal chemistry for accessing biaryl structures.[2][7]

Rationale: The Suzuki coupling is a robust and versatile method for creating C-C bonds. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. A base (e.g., K₂CO₃) is essential for the transmetalation step, and a mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents. The reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.

Reaction Scheme: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate + Phenylboronic Acid → Ethyl 6-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Materials:

  • Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous MgSO₄

  • Celite®

Procedure:

  • Inert Atmosphere Prep: Add Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (e.g., 1.13 g, 5.0 mmol, 1.0 eq), phenylboronic acid (e.g., 0.73 g, 6.0 mmol, 1.2 eq), K₂CO₃ (e.g., 1.73 g, 12.5 mmol, 2.5 eq), and Pd(PPh₃)₄ (e.g., 0.29 g, 0.25 mmol, 0.05 eq) to a Schlenk flask.

  • Solvent Addition: Evacuate the flask and backfill with argon three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heating and Monitoring: Heat the mixture to 90 °C under argon. Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 8-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography (silica gel, gradient of EtOAc in hexanes) or recrystallization to obtain the pure coupled product.

  • Characterization: Verify the product's identity and purity via NMR and mass spectrometry.

G cluster_0 Core Scaffold cluster_1 C6-Functionalization Pathways cluster_2 Diverse Analogs Start Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate SNAr SNA_r Reaction (e.g., with R-NH₂) Start->SNAr + Nucleophile + Base Suzuki Suzuki Coupling (e.g., with R-B(OH)₂) Start->Suzuki + Boronic Acid + Pd Catalyst, Base Product_SNAr 6-Amino Substituted Analog SNAr->Product_SNAr Product_Suzuki 6-Aryl Substituted Analog Suzuki->Product_Suzuki

Caption: Key synthetic pathways from the title compound.

References

  • Gios, N., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Xu, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gouda, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2022). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of the Chinese Chemical Society. Available at: [Link]

  • Terungwa, S., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Hammouda, M. M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Chem-Wikis. (n.d.). ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. chem-wikis.com. Available at: [Link]

  • Mach, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]

  • PubChem. (n.d.). Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • ChemWhat. (n.d.). ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1. chemwhat.com. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. myskinrecipes.com. Available at: [Link]

  • Gouda, M. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]

  • Al-Awadi, N. A., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. Available at: [Link]

  • Singh, N., et al. (2020). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Budesinsky, Z., et al. (1970). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

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Application Notes & Protocols: A Guide to the Design and Synthesis of Novel Pyrazolo[1,5-a]pyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in the field of drug discovery.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][3] This has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Notably, the pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in the development of protein kinase inhibitors, a critical class of drugs for targeted cancer therapy.[6][7] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[6][7] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective ATP-competitive hinge-binding motif, leading to several clinically successful drugs. For instance, the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, both featuring this core, are FDA-approved for treating cancers with NTRK gene fusions.[3][8] The success of these agents underscores the therapeutic potential of this scaffold and continues to motivate the design and synthesis of novel derivatives.[8]

This guide provides an in-depth overview of the rational design principles, synthetic strategies, and biological evaluation protocols for developing novel pyrazolo[1,5-a]pyrimidine derivatives.

Rational Design & Structure-Activity Relationship (SAR) Insights

The design of potent and selective inhibitors requires a deep understanding of how structural modifications to the pyrazolo[1,5-a]pyrimidine core influence its interaction with the target protein.

Target Selection: Focusing on Protein Kinases

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable success in targeting various protein kinases implicated in oncology, such as:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Key drivers in various solid tumors when subject to gene fusion events.[8]

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle; CDK9, in particular, is a target of interest for its role in transcriptional regulation.[9][10]

  • Phosphoinositide 3-Kinases (PI3Ks): Central nodes in signaling pathways that control cell growth and survival.[11][12]

  • Pim Kinases (Pim-1): Serine/threonine kinases that regulate numerous oncogenic processes.[13]

Core Principles of SAR

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyrazolo[1,5-a]pyrimidines, specific substitutions at various positions are known to modulate potency and selectivity.

  • Hinge-Binding Interaction: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is critical for forming a hydrogen bond with the backbone amide of a key amino acid (e.g., Met592 in TrkA) in the hinge region of the kinase ATP-binding pocket.[8] This interaction is fundamental for anchoring the inhibitor.

  • Substitutions at the 7-position: Introducing groups like morpholine at the C7 position can enhance solubility and provide additional interaction points. In PI3Kδ inhibitors, the oxygen atom of the morpholine ring forms a crucial hydrogen bond with Val-828 in the hinge region.[11]

  • Substitutions at the 5-position: This position is often used to introduce larger substituents that can occupy deeper pockets within the ATP-binding site, thereby enhancing selectivity and potency. For example, attaching indole or benzimidazole moieties at C5 has led to potent PI3Kδ inhibitors.[11][12]

  • Substitutions at the 3-position: Modifications at this position can significantly influence activity. The addition of a picolinamide group at C3 has been shown to dramatically enhance Trk inhibition.[8]

  • Macrocyclization: Linking substituents to form a macrocycle can restrict the conformation of the molecule, often leading to increased potency and improved selectivity by minimizing off-target effects.[8][14]

The following workflow illustrates the iterative process of designing and optimizing these derivatives.

G cluster_design Design Phase cluster_synthesis Synthesis & Evaluation Target Target Identification (e.g., Trk, CDK9) SAR SAR Analysis & In Silico Modeling Target->SAR Design Design Novel Derivatives SAR->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Kinase Assay) Purification->Screening Data Data Analysis (IC50 Determination) Screening->Data Data->SAR Iterative Feedback Optimization Lead Optimization Data->Optimization

Caption: Iterative workflow for the design and optimization of pyrazolo[1,5-a]pyrimidine inhibitors.

Data Summary: SAR of Pyrazolo[1,5-a]pyrimidine Analogs

The table below summarizes the impact of different substituents on the inhibitory activity against various kinases, as reported in the literature.

Compound ScaffoldKey Substituent(s)Target KinaseIC₅₀ (nM)Reference
Picolinamide-Pyrazolo[1,5-a]pyrimidine2,5-difluorophenyl-pyrrolidine at C5TrkA1.7[8]
Indole-Pyrazolo[1,5-a]pyrimidineMorpholine at C7, Indole at C5PI3Kδ2.8[11]
Benzimidazole-Pyrazolo[1,5-a]pyrimidineMorpholine at C7, Benzimidazole at C5PI3Kδ18[12]
3-Aryl-Pyrazolo[1,5-a]pyrimidineAryl at C3, Amine at C5Pim-1< 50[13]
Macrocyclic Pyrazolo[1,5-a]pyrimidineMacrocyclic linkerTrkA0.17[3]

Synthetic Methodologies: Constructing the Core

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic compound.[1][2] This versatile approach allows for the introduction of diverse substituents on the resulting pyrimidine ring.

Common 1,3-bielectrophilic partners include:

  • β-Diketones or β-Ketoesters

  • β-Enaminones[1]

  • α,β-Unsaturated ketones[8]

  • Diethyl malonate[11]

The general synthetic pathway is depicted below.

G cluster_precursors Starting Materials Aminopyrazole 5-Aminopyrazole Derivative Cyclization Cyclocondensation (Acid or Base Catalysis) Aminopyrazole->Cyclization Bielectrophile 1,3-Bielectrophile (e.g., β-Ketoester) Bielectrophile->Cyclization Core Pyrazolo[1,5-a]pyrimidine Core Structure Cyclization->Core Functionalization Post-Synthetic Functionalization (e.g., Suzuki Coupling, Nucleophilic Substitution) Core->Functionalization Final Target Derivative Functionalization->Final

Caption: General synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives.

Modern synthetic approaches also employ microwave-assisted methods and multi-component reactions to improve efficiency and yield.[6]

Detailed Protocol: Multi-step Synthesis of a 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a representative synthesis adapted from methodologies for preparing kinase inhibitors, involving an initial cyclocondensation, followed by chlorination and sequential nucleophilic substitutions.[11]

Objective: To synthesize a 7-(morpholino)-5-(indol-4-yl)pyrazolo[1,5-a]pyrimidine derivative.

Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol

  • Reagents & Equipment: 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethoxide, ethanol, round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add 5-amino-3-methylpyrazole (1.0 eq).

    • Stir the mixture for 15 minutes at room temperature.

    • Add diethyl malonate (1.1 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 24 hours.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.[11]

Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Reagents & Equipment: 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, phosphorus oxychloride (POCl₃), round-bottom flask, reflux condenser.

  • Procedure:

    • Suspend the diol from Step 1 (1.0 eq) in POCl₃ (10 eq).

    • Heat the mixture to reflux for 5 hours.

    • Cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the dichloro-derivative.[11]

Step 3: Selective Synthesis of 5-Chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine

  • Reagents & Equipment: 5,7-dichloro-derivative, morpholine, potassium carbonate (K₂CO₃), acetone, round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the dichloro-derivative (1.0 eq) in acetone.

    • Add K₂CO₃ (2.0 eq) and morpholine (1.1 eq).

    • Stir the reaction at room temperature for 1.5-2 hours. The C7-chlorine is more susceptible to nucleophilic substitution.

    • Monitor the reaction by TLC. Upon completion, filter off the solids.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the C7-morpholino substituted product.[11]

Step 4: Suzuki Coupling to Synthesize the Final Product

  • Reagents & Equipment: C7-morpholino derivative, indole-4-boronic acid pinacol ester, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M aqueous sodium carbonate, 1,2-dimethoxyethane (DME), round-bottom flask, reflux condenser.

  • Procedure:

    • To a flask containing the C7-morpholino derivative (1.0 eq) and indole-4-boronic acid pinacol ester (1.2 eq) in DME, add 2M aqueous Na₂CO₃ solution.

    • Degas the mixture with argon or nitrogen for 15 minutes.

    • Add the palladium catalyst (0.05 eq).

    • Heat the mixture to reflux for 16 hours under an inert atmosphere.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the final 7-(morpholino)-5-(indol-4-yl) derivative.[11]

Protocol: In Vitro Kinase Inhibition Assay (e.g., TrkA)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against a target kinase.

Principle: This protocol describes a common method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased signal.

  • Materials & Reagents:

    • Recombinant human TrkA kinase.

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-allophycocyanin (SA-APC) conjugate.

    • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

    • Synthesized pyrazolo[1,5-a]pyrimidine compounds dissolved in DMSO.

    • Staurosporine or a known Trk inhibitor (e.g., Larotrectinib) as a positive control.

    • 384-well assay plates.

    • Plate reader capable of TR-FRET detection.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds and controls in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

    • Kinase Reaction: a. To each well of the 384-well plate, add 2 µL of the diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls. b. Add 4 µL of the kinase/substrate mix (containing TrkA and biotinylated peptide in assay buffer). c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration near the Kₘ for the enzyme). e. Incubate for 60 minutes at room temperature.

    • Detection: a. Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA, the Eu-labeled antibody, and SA-APC. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emissions at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework in modern drug discovery, particularly for the development of kinase inhibitors. Its synthetic tractability allows for extensive exploration of structure-activity relationships, leading to highly potent and selective drug candidates.[6] Future research will likely focus on developing derivatives with improved pharmacokinetic properties, overcoming mechanisms of drug resistance, and exploring novel biological targets beyond protein kinases.[6][15] The combination of rational design, efficient synthesis, and robust biological evaluation will continue to drive the discovery of next-generation therapeutics based on this remarkable heterocyclic system.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. Available at: [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. Available at: [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. Available at: [Link]

  • A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve the yield and purity of your target compound.

I. Proposed Synthetic Pathway

The synthesis of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate can be efficiently achieved through a two-step process involving an initial cyclocondensation reaction to form the core heterocyclic structure, followed by a chlorination step.

Synthetic Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination Precursors Ethyl 3-amino-1H-pyrazole-4-carboxylate + Diethyl malonate Intermediate Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate Precursors->Intermediate Reflux in Ethanol NaOEt Chlorination Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Intermediate->Chlorination POCl3 Reflux

Caption: Proposed two-step synthesis of the target compound.

II. Troubleshooting Guide & Step-by-Step Protocols

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during the synthesis.

Step 1: Cyclocondensation to form Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Question 1: My cyclocondensation reaction is resulting in a low or no yield. What are the likely causes and how can I optimize it?

Answer: Low yields in this step are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Ensure your Ethyl 3-amino-1H-pyrazole-4-carboxylate and diethyl malonate are of high purity. Impurities can significantly hinder the reaction. If necessary, purify the starting materials by recrystallization or column chromatography.

  • Reaction Conditions:

    • Solvent and Catalyst: The choice of solvent and catalyst is critical. While ethanol with a sodium ethoxide catalyst is a common choice, other systems can be explored. Acetic acid, sometimes with a catalytic amount of sulfuric acid, can also be effective.[1] For challenging substrates, microwave-assisted synthesis has been shown to improve yields and drastically reduce reaction times.[2]

    • Temperature and Reaction Time: These parameters require careful optimization. If the reaction is sluggish, a gradual increase in temperature or prolonged reaction time may be necessary. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the optimal reaction endpoint and avoid decomposition.[1]

    • Base Strength: The strength of the base can influence the reaction rate. If sodium ethoxide is not yielding good results, consider stronger bases like sodium hydride, but with caution to avoid side reactions.

Optimized Protocol for Cyclocondensation:

  • To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add Ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • To this mixture, add diethyl malonate dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress using TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).

  • The precipitated solid can be filtered, washed with cold ethanol, and dried to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Question 2: I am observing the formation of multiple products. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a potential issue, especially with unsymmetrical 1,3-dicarbonyl compounds. However, with diethyl malonate, the primary concern is often the formation of other side products.

  • Controlling Reaction Conditions: Fine-tuning the reaction temperature and the rate of addition of reagents can sometimes influence the product distribution. A lower temperature might favor the formation of the desired product.

  • Stoichiometry: Ensure the stoichiometry of the reactants is precise. An excess of one reactant can sometimes lead to the formation of byproducts.

Step 2: Chlorination of Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate

Question 3: The chlorination step with phosphorus oxychloride (POCl₃) is giving a low yield or a complex mixture of products. How can I improve this?

Answer: Chlorination of the dihydroxy intermediate can be a challenging step. Here are some key considerations:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Any moisture will react with POCl₃ and reduce its efficacy.

  • Reaction Temperature and Time: The reaction typically requires heating. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC. If the reaction is slow, the temperature can be gradually increased. Prolonged heating at very high temperatures can lead to decomposition.

  • Excess POCl₃: Using a sufficient excess of POCl₃ is often necessary to drive the reaction to completion. However, a very large excess can complicate the work-up procedure.

  • Addition of a Base: In some cases, the addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction.[3]

Optimized Protocol for Chlorination:

  • Place the dry Ethyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add phosphorus oxychloride (POCl₃) in excess. The reaction can be exothermic, so initial cooling might be necessary.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice with vigorous stirring.

  • The product will precipitate out and can be collected by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Question 4: I am having difficulty purifying the final product. What are the recommended methods?

Answer: Purification of the final product is crucial to obtain a high-purity compound.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method. Solvents to consider include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Preparative TLC: For small-scale purification, preparative TLC can be a useful technique.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the ester group at the 2-position?

The ester group at the 2-position is an important functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[4] This allows for further structural modifications and the exploration of structure-activity relationships in drug discovery programs.

Q2: Are there alternative methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core?

Yes, several other methods exist. Three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound are a one-pot alternative.[2] Microwave-assisted organic synthesis (MAOS) has also been shown to be a powerful tool for accelerating these reactions and improving yields.[2]

Q3: What are the common side reactions to be aware of?

During the cyclocondensation, incomplete cyclization or the formation of regioisomers (with unsymmetrical dicarbonyls) are possible. In the chlorination step, incomplete chlorination (leading to mono-chloro products) or decomposition of the starting material or product at high temperatures can occur. Careful monitoring of the reaction is key to minimizing these side reactions.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used to confirm the structure and purity of the final compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

IV. Data Summary

StepReactionKey ReagentsTypical Yield
1CyclocondensationEthyl 3-amino-1H-pyrazole-4-carboxylate, Diethyl malonate, NaOEt60-80%
2ChlorinationEthyl 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate, POCl₃40-60%

V. Experimental Workflows

Experimental_Workflow cluster_cyclocondensation Cyclocondensation cluster_chlorination Chlorination C1 Mix Precursors & Catalyst C2 Reflux & Monitor (TLC) C1->C2 C3 Neutralize & Precipitate C2->C3 C4 Filter & Wash C3->C4 C5 Recrystallize C4->C5 CH1 React with POCl3 (Reflux) CH2 Monitor (TLC) CH1->CH2 CH3 Quench with Ice CH2->CH3 CH4 Filter & Wash CH3->CH4 CH5 Column Chromatography CH4->CH5

Caption: General experimental workflows for the two main synthetic steps.

VI. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]

  • Frey, L. F., et al. (2010). 7-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry Letters, 20(2), 651-655.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]

  • Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Advances. Available from: [Link]

  • Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. CoLab. Available from:

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available from: [Link]

  • Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents. Available from:

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Available from: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. Available from: [Link]

Sources

Side reactions and byproduct formation in pyrazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this privileged scaffold. Here, we address common challenges, focusing on the intricate issues of side reactions and byproduct formation that can arise during synthesis. Our goal is to provide you with the expert insights and practical solutions needed to optimize your reaction outcomes, enhance purity, and improve yields.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue stemming from several potential sources, ranging from reagent quality to suboptimal reaction kinetics.

Causality: The primary pathway to pyrazolo[1,5-a]pyrimidines is the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl.[1][2] This is an equilibrium-driven process that culminates in a dehydration step. Low yields often indicate that the equilibrium is unfavorable, the reaction has not gone to completion, or the starting materials/product are degrading under the reaction conditions.

Troubleshooting Protocol:

  • Verify Reagent Purity:

    • 5-Aminopyrazole: This starting material can be susceptible to oxidation or dimerization over time. Verify its purity by NMR or LC-MS before use.

    • 1,3-Dicarbonyl Compound: These compounds can undergo self-condensation, particularly under basic conditions. Use freshly distilled or purified dicarbonyl reagents.

    • Solvent: Ensure the use of dry solvents, as excess water can hinder the final dehydration step of the cyclization.

  • Optimize Reaction Conditions:

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition. If you suspect degradation, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is stalling, a moderate increase in temperature may be required.

    • Catalyst: The choice between acid and base catalysis is critical and can significantly impact yield.[1]

      • Acid Catalysis (e.g., AcOH, H₂SO₄, p-TsOH): Activates the carbonyl groups of the 1,3-dicarbonyl, making them more electrophilic. This is the most common approach.

      • Base Catalysis (e.g., piperidine, Et₃N): Can facilitate the initial nucleophilic attack but may also promote undesired self-condensation of the dicarbonyl partner.

    • Water Removal: The final step is the elimination of water. To drive the equilibrium toward the product, consider using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene) or adding a dehydrating agent.

  • Consider Alternative Energy Sources:

    • Microwave Irradiation: This technique has been shown to dramatically reduce reaction times and, in many cases, improve yields by providing efficient and uniform heating.[1][3] It can often overcome kinetic barriers that are problematic under conventional heating.

LowYieldTroubleshooting start Low Yield Observed reagents Step 1: Verify Reagent Purity (Aminopyrazole, Dicarbonyl, Solvent) start->reagents Start Here conditions Step 2: Optimize Conditions (Temperature, Catalyst, Water Removal) reagents->conditions If reagents are pure success Yield Improved reagents->success If purity was the issue mw Step 3: Consider Microwave Synthesis conditions->mw If yield is still low conditions->success If successful mw->success

Caption: A logical workflow for troubleshooting low reaction yields.

Question 2: I'm observing two isomeric products on my TLC/LC-MS. How can I control the regioselectivity?

The formation of regioisomers is arguably the most common byproduct issue in this synthesis, arising from the two distinct nucleophilic centers of the aminopyrazole reacting with an unsymmetrical 1,3-bielectrophile.

Causality and Mechanistic Insight: The 5-aminopyrazole contains two nucleophilic nitrogen atoms: the exocyclic amino group (-NH₂) and the endocyclic pyrazole nitrogen (N1). The reaction proceeds via a two-step condensation-cyclization mechanism.

  • Initial Attack: The more nucleophilic exocyclic amino group typically attacks one of the carbonyl carbons first, forming a vinylogous amide intermediate.

  • Cyclization: The endocyclic N1 then attacks the remaining carbonyl group, leading to the fused ring system after dehydration.

When an unsymmetrical dicarbonyl (e.g., a β-ketoester like ethyl acetoacetate) is used, the initial attack can occur at either the ketone or the ester carbonyl. The subsequent cyclization pathway determines which regioisomer is formed. The regiochemical outcome is governed by a delicate balance of steric hindrance and the electrophilicity of the two carbonyl carbons.[1]

Strategies for Regiocontrol:

  • Strategic Choice of Starting Materials:

    • The simplest solution is to use a symmetrical 1,3-dicarbonyl compound (e.g., acetylacetone or dibenzoylmethane). This eliminates the possibility of regioisomers entirely.

    • If an unsymmetrical dicarbonyl is required, consider the steric and electronic properties. Bulky substituents on the aminopyrazole or the dicarbonyl can direct the reaction pathway.

  • Manipulation of Reaction Conditions:

    • Acidic Conditions: In strongly acidic media, the reaction tends to be under thermodynamic control. The more stable regioisomer will be the major product. This is often the isomer where the pyrazole N1 attacks the more electrophilic carbonyl (typically the ketone over an ester).

    • Basic/Neutral Conditions: Under neutral or basic conditions, the reaction may be under kinetic control, where the initial attack on the less sterically hindered carbonyl is faster and may dictate the final product ratio.

Regioselectivity cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products AP 5-Aminopyrazole IntermediateA Intermediate A (Attack at C1) AP->IntermediateA Kinetic Path (e.g., Neutral pH) IntermediateB Intermediate B (Attack at C3) AP->IntermediateB Thermodynamic Path (e.g., Acidic pH) DK Unsymmetrical 1,3-Dicarbonyl IsomerA Regioisomer A IntermediateA->IsomerA Cyclization IsomerB Regioisomer B IntermediateB->IsomerB Cyclization

Caption: Control of regioselectivity through reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-dicarbonyls?

The reaction is a classic condensation-cyclization sequence. The mechanism involves an initial nucleophilic addition of the amino group to a carbonyl, followed by cyclization and dehydration to form the aromatic fused ring.[1]

Mechanism Reactants 5-Aminopyrazole + 1,3-Dicarbonyl Step1 Step 1: Nucleophilic Attack (NH₂ on C=O) Reactants->Step1 Intermediate Open-Chain Intermediate (Vinylogous Amide) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (N1 on second C=O) Intermediate->Step2 Cyclized Dihydroxy Intermediate Step2->Cyclized Step3 Step 3: Dehydration (-H₂O) Cyclized->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: The three key steps in pyrazolo[1,5-a]pyrimidine formation.

Q2: Besides β-dicarbonyls, what other 1,3-bielectrophiles can be used?

The versatility of this synthesis allows for a wide range of 1,3-bielectrophilic partners, which is crucial for introducing diverse functional groups into the final molecule.[2]

1,3-Bielectrophile TypeExampleNotes
β-Diketones AcetylacetoneSymmetrical; avoids regioselectivity issues.
β-Ketoesters Ethyl AcetoacetateUnsymmetrical; regioselectivity must be controlled.
β-Ketoaldehydes FormylacetoneHighly reactive; can lead to higher yields but may require milder conditions.
α,β-Unsaturated Ketones ChalconesMichael addition followed by cyclization.
α,β-Unsaturated Nitriles CinnamonitrilesProvides an alternative route to amino-substituted pyrimidines.
Enaminones 3-(Dimethylamino)acrylonitrilePre-activated electrophiles; often react under milder conditions.

Table 1: Common 1,3-Bielectrophilic Reagents.

Q3: My crude product contains persistent impurities. What are the most common byproducts I should look for?

Aside from regioisomers, several other byproducts can form. Identifying them is the first step toward devising an effective purification strategy.

Byproduct TypeProbable CauseIdentification Tips (NMR/MS)Mitigation Strategy
Unreacted Starting Materials Incomplete reaction; unfavorable equilibrium.Compare spectra with pure starting materials.Increase reaction time/temperature; use a catalyst; remove water.
Open-Chain Intermediate Incomplete cyclization/dehydration.Look for signals corresponding to the vinylogous amide and the remaining carbonyl. Mass will be Product + 18 amu (H₂O).Drive dehydration by heating or using a dehydrating agent.
Dicarbonyl Self-Condensation Product Strong basic conditions or high temperatures.Complex mixture of byproducts; difficult to characterize.Use milder conditions; switch to acid catalysis.
Aminopyrazole Dimer Oxidative conditions; prolonged storage of starting material.Mass will be 2x Aminopyrazole - 2 amu.Use fresh aminopyrazole; run the reaction under an inert atmosphere (N₂ or Ar).

Table 2: Common Byproducts and Troubleshooting.

Reference Experimental Protocol

Synthesis of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

This protocol provides a representative example of the synthesis using a symmetrical β-diketone to avoid regiochemical complications.

  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol).

    • Add glacial acetic acid (20 mL). Stir until the solid is fully dissolved.

    • Add pentane-2,4-dione (acetylacetone) (1.14 g, 11.3 mmol, 1.1 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), visualizing with a UV lamp. The product spot should be significantly less polar than the starting aminopyrazole.

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) and stir.

    • Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • The product will precipitate as a solid. If it oils out, continue stirring until solidification occurs.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product in a vacuum oven.

    • For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water.

References

  • Uddin, J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Uddin, J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Bobbili, S., et al. (2023). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Al-Warhi, T., et al. (2023). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Khan, I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Bobbili, S., et al. (2023). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ChemistrySelect. Available at: [Link]

  • Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Available at: [Link]

  • Rojas, L., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • El-Sayed, N., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ARKIVOC. Available at: [Link]

  • Al-Issa, S., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling pyrazolo[1,5-a]pyrimidine carboxylates. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a privileged class of compounds in medicinal chemistry, recognized for their diverse biological activities, including their roles as potent protein kinase inhibitors in cancer therapy[1][2][3]. Many derivatives, particularly carboxylates, are noted for their therapeutic potential as inhibitors of targets like Tropomyosin receptor kinases (Trks)[4].

However, the planar, aromatic nature of the pyrazolo[1,5-a]pyrimidine core often leads to poor aqueous solubility[5]. This physical property presents a significant hurdle in biological assays, where compound precipitation can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR)[6][7]. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: My pyrazolo[1,5-a]pyrimidine carboxylate dissolved perfectly in DMSO, but precipitated immediately when I added it to my aqueous assay buffer. Why?

This is the most common solubility issue encountered in screening and is often referred to as "crashing out." The phenomenon occurs due to a drastic change in solvent polarity.

  • The Role of DMSO : Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it an excellent choice for creating high-concentration stock solutions[8][9].

  • The Polarity Shift : When a small volume of your highly concentrated DMSO stock is diluted into a large volume of aqueous buffer (e.g., PBS, cell culture media), the compound is suddenly in a predominantly water-based environment. Water is a very polar, protic solvent. Your compound, which was stable in DMSO, may have extremely low solubility in water, causing it to rapidly precipitate out of the solution[10].

  • Supersaturation : This process initially creates a supersaturated solution, which is thermodynamically unstable. The compound concentration is temporarily higher than its equilibrium solubility limit in the aqueous buffer. Precipitation is the process of the system returning to a more stable, lower-energy state[11].

Q2: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

Understanding this distinction is critical for interpreting your results and troubleshooting.

  • Kinetic Solubility : This is the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer. It is a measure of how quickly a compound falls out of a supersaturated state and is highly dependent on the experimental conditions (e.g., dilution method, incubation time, temperature)[12][13]. For most high-throughput screening (HTS) and initial in vitro assays, you are primarily dealing with kinetic solubility[14][15].

  • Thermodynamic Solubility : This is the true equilibrium solubility of a compound. It is the maximum concentration of a compound that can be dissolved in a solvent (at equilibrium) when excess solid material is present[11][14]. This measurement is more time-consuming but represents the genuine solubility limit of the most stable crystal form of the compound. It is a critical parameter for later-stage drug development, such as formulation for in vivo studies[12].

For your biological assays, kinetic solubility is often the more immediate practical concern . If your compound precipitates during the assay incubation, the actual concentration exposed to the target is unknown and lower than intended, leading to flawed data[6].

Q3: Can the final concentration of DMSO in the assay affect my results beyond just solubility?

Absolutely. While a small amount of DMSO is necessary as a vehicle, it is not inert. A final DMSO concentration above a certain threshold (typically 0.5% to 1% in many assays) can have direct biological consequences, including:

  • Enzyme Inhibition or Activation : DMSO can interfere with the activity of certain enzymes[8].

  • Cell Toxicity : In cell-based assays, DMSO concentrations can impact cell viability and proliferation. For example, some studies show that even 0.5% DMSO can cause significant toxicity in certain cell lines after 24 hours of exposure[16][17].

  • Altered Membrane Permeability : DMSO is known to interact with cell membranes, which can affect the uptake of your compound or other critical media components[8].

It is crucial to maintain a consistent, low final DMSO concentration across all wells—including vehicle controls—to ensure that any observed biological effect is due to your compound, not the solvent[10].

Troubleshooting Guide: A Step-by-Step Approach

If you observe precipitation (e.g., visible particulates, cloudy wells, or a film at the bottom of the plate), follow this workflow.

G cluster_0 cluster_1 Step 1: Diagnose the Problem cluster_2 Step 2: Implement Immediate Fixes cluster_3 Step 3: Advanced Solubilization cluster_4 start Precipitation Observed in Assay Plate check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 1%? check_conc->check_dmso No reduce_conc Action: Lower the highest test concentration. check_conc->reduce_conc Yes check_buffer Is the buffer composition problematic (pH, proteins)? check_dmso->check_buffer No optimize_dmso Action: Optimize dilution to keep DMSO ≤ 0.5% while maintaining solubility. check_dmso->optimize_dmso Yes modify_buffer Action: Adjust buffer pH. Test with/without serum/BSA. check_buffer->modify_buffer Yes use_cosolvent Action: Introduce a co-solvent (e.g., PEG 400, Propylene Glycol). check_buffer->use_cosolvent No end_node Problem Solved: Assay Optimized reduce_conc->end_node optimize_dmso->end_node modify_buffer->end_node use_surfactant Action: Add a non-ionic surfactant (e.g., Tween-80) for non-cell assays. use_cosolvent->use_surfactant OR use_cosolvent->end_node use_surfactant->end_node

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Initial Diagnosis
  • Check Your Concentration : The most straightforward cause of precipitation is exceeding the compound's kinetic solubility limit in the final assay buffer[18]. Run a simple visual or instrument-based solubility test (see Protocol 1) to determine the maximum soluble concentration under your specific assay conditions.

  • Verify Final DMSO Concentration : Calculate the final percentage of DMSO in your assay wells. If it is above 1%, it could be contributing to both solubility issues and off-target biological effects[10][19]. High DMSO can sometimes decrease the solubility of certain compounds in aqueous media.

  • Evaluate Buffer Composition :

    • pH : Is your pyrazolo[1,5-a]pyrimidine carboxylate ionizable? The carboxylate group is acidic. The pH of the buffer will determine its charge state, which can dramatically influence solubility. Test solubility in buffers with slightly different pH values around the physiological range.

    • Proteins : The presence of proteins, like bovine serum albumin (BSA) or those in fetal bovine serum (FBS), can either improve solubility through binding or, in some cases, promote precipitation. Test solubility in both serum-free and serum-containing media to assess the impact[10].

Step 2: Immediate Corrective Actions
  • Lower the Top Concentration : Based on your solubility test, adjust your dose-response curve to start at or below the determined maximum soluble concentration. It is better to have an accurate IC50 from a narrower concentration range than an artifact from a range where the compound is precipitating[18].

  • Optimize the Dilution Protocol : Avoid "shock" dilution (dispensing a tiny volume of 100% DMSO stock directly into a large aqueous volume). Instead, perform an intermediate dilution step. For example, dilute the 100% DMSO stock into an assay buffer containing a higher percentage of DMSO (e.g., 5-10%) and then perform the final dilution into the assay plate. This gradual change in solvent polarity can sometimes keep the compound in solution[20].

  • Improve Mixing : Ensure rapid and thorough mixing immediately after adding the compound to the assay plate. Use a plate shaker or perform trituration (pipetting up and down) to disperse the compound quickly before nucleation and precipitation can begin.

Advanced Solubilization Strategies

If the above steps are insufficient, you may need to modify the formulation of your assay buffer. These strategies aim to increase the solubilizing capacity of the aqueous medium itself.

1. Using Co-solvents

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, thereby increasing the solubility of hydrophobic compounds[21][22]. This is a highly effective technique, especially for parenteral dosage forms and in vitro assays[23].

Co-solventTypical Starting Final ConcentrationConsiderations
Polyethylene Glycol 400 (PEG 400) 1% - 5% (v/v)Generally well-tolerated in many assays. Highly effective for many nonpolar molecules[24][25].
Propylene Glycol (PG) 1% - 5% (v/v)Common pharmaceutical excipient. Good safety profile[23][24].
Ethanol 0.5% - 2% (v/v)Can be effective but has a higher potential for interfering with biological targets, especially at higher concentrations[21].
Glycerin (Glycerol) 1% - 5% (v/v)Tends to be very gentle on proteins and can help with stabilization, but may be less effective for highly lipophilic compounds[24][26].

Causality : Co-solvents work by disrupting the hydrogen-bonding network of water. This disruption lowers the energy penalty required to create a cavity in the solvent for the nonpolar drug molecule, effectively making the water "less polar" and more hospitable to your compound[21][25].

2. Using Surfactants or Cyclodextrins
  • Surfactants : For cell-free assays (e.g., enzyme inhibition), non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 can be used at low concentrations (typically 0.001% - 0.05%). They form micelles that encapsulate the hydrophobic compound, dramatically increasing its apparent solubility[27][28]. Caution : Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.

  • Cyclodextrins : These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water[29][30]. Agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be tested.

G cluster_0 DMSO Stock Solution cluster_1 Aqueous Assay Buffer cluster_2 Resulting Mixture stock Compound dissolved in 100% DMSO (High Concentration) dilution Dilution Step (e.g., 1µL into 100µL) stock->dilution buffer Buffer (e.g., PBS) (Highly Polar Environment) buffer->dilution supersat Supersaturated State (Unstable) [C] > Thermodynamic Solubility dilution->supersat precipitate Precipitation (Return to Stability) supersat->precipitate If [C] > Kinetic Solubility soluble Compound Remains Soluble (Assay Valid) supersat->soluble If [C] ≤ Kinetic Solubility

Sources

Strategies for improving the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Welcome to the technical support center for researchers working with pyrazolo[1,5-a]pyrimidine inhibitors. This guide, structured in a question-and-answer format, addresses common challenges encountered during the optimization of pharmacokinetic (PK) properties for this important class of molecules. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental decisions.

Section 1: Troubleshooting Poor Aqueous Solubility

A frequent and critical hurdle in the development of pyrazolo[1,5-a]pyrimidine inhibitors is their limited aqueous solubility. The planar, rigid, and often lipophilic nature of this scaffold can lead to high crystal lattice energy and poor solvation, hindering oral bioavailability and complicating in vitro assays.[1]

Q1: My lead pyrazolo[1,5-a]pyrimidine compound is highly potent in enzymatic assays but shows poor aqueous solubility (<1 µM), leading to inconsistent cellular activity. What strategies can I employ to improve its solubility?

A1: Causality and Strategic Solutions

Poor solubility is often a direct consequence of the scaffold's physical properties. Addressing this requires modifying the molecule to disrupt crystal packing and increase favorable interactions with water. Here are several field-proven strategies, ranging from simple modifications to more complex chemical alterations.

Strategic Approaches to Enhance Solubility:

  • Introduce Polar or Ionizable Groups: The most direct strategy is to introduce functionality that can engage in hydrogen bonding or become ionized at physiological pH.

    • Rationale: Adding a basic nitrogen atom (e.g., in a piperidine, piperazine, or aminopyridine) allows for the formation of a protonated, positively charged species at pH 7.4. This charge significantly enhances interaction with polar water molecules.

    • Expert Insight: A study on KDR kinase inhibitors from the pyrazolo[1,5-a]pyrimidine class demonstrated that adding a basic side-chain to an aryl ring on the core significantly improved physical properties and, consequently, cellular activity and pharmacokinetics.[2]

    • Example Modification: Replace a terminal phenyl ring with a pyridine ring or incorporate a morpholine or N-methylpiperazine moiety. The morpholine group, in particular, is often used as a hydrogen-bond acceptor in the hinge-binding motif of kinases.[3]

  • Reduce Molecular Planarity and Rigidity:

    • Rationale: The flat nature of the core promotes π-π stacking and efficient crystal packing. Introducing sp³-hybridized linkers or substituents can disrupt this planarity.

    • Expert Insight: Attaching non-planar groups, such as a bicyclo[1.1.1]pentane or a cubane, can effectively break planarity and improve solubility properties, a concept known as "escaping flatland." While not specific to this scaffold in the provided literature, it is a widely accepted medicinal chemistry strategy.

  • Employ Solubilizing Side-Chains:

    • Rationale: Appending short, polar, and flexible chains can improve solubility without significantly impacting binding affinity if directed towards the solvent-exposed region of the target protein.

    • Expert Insight: A suitable substituent that extends into the solvent can improve solubility and overall ADME properties.[4] For instance, incorporating a hydroxypyrrolidine moiety has been shown to enhance the activity of Trk inhibitors, likely by improving physical properties.[5]

Decision Workflow for Solubility Enhancement

G start Poor Solubility Observed (<1 µM) check_sar Analyze Existing SAR: Is there a vector for modification pointing to solvent? start->check_sar strategy_polar Strategy 1: Introduce Polar/Ionizable Group (e.g., Morpholine, Piperazine) check_sar->strategy_polar Yes strategy_disrupt Strategy 2: Disrupt Planarity (Add sp3 center) check_sar->strategy_disrupt No strategy_formulate Strategy 3: Formulation Approach (e.g., Salt formation, excipients) check_sar->strategy_formulate No obvious vector/ Late stage synthesize Synthesize Analogs strategy_polar->synthesize strategy_disrupt->synthesize measure Measure Kinetic/Thermodynamic Solubility synthesize->measure evaluate Evaluate Potency & PK measure->evaluate evaluate->check_sar Re-optimize success Improved Solubility & Maintained Potency evaluate->success Favorable Outcome G start High In Vitro Clearance Observed metid Perform Metabolite ID Study (LC-MS/MS with Microsomes) start->metid identify_hotspot Identify Metabolic Hotspot(s) (e.g., Ring Hydroxylation) metid->identify_hotspot strategy_block Strategy 1: Block Metabolism (e.g., Add F, CF3) identify_hotspot->strategy_block strategy_hop Strategy 2: Scaffold Hop (e.g., Phenyl -> Pyridyl) identify_hotspot->strategy_hop synthesize Synthesize Analogs strategy_block->synthesize strategy_hop->synthesize measure Measure In Vitro Metabolic Stability (t1/2 in MLM) synthesize->measure evaluate Evaluate Potency & In Vivo PK measure->evaluate evaluate->identify_hotspot Re-assess success Improved Stability & In Vivo Exposure evaluate->success Favorable Outcome

Caption: A systematic workflow for identifying and mitigating metabolic liabilities in drug candidates.

Experimental Protocol: In Vitro Metabolic Stability Assay (Mouse Liver Microsomes)

Materials:

  • Mouse Liver Microsomes (MLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Compound stock solutions (10 mM in DMSO, diluted to 100 µM in acetonitrile)

  • Ice, heating block, or water bath at 37°C

  • Acetonitrile with an internal standard (e.g., 100 nM warfarin) for reaction quenching

  • LC-MS/MS system

Procedure:

  • Preparation: Pre-warm a solution of MLM (final concentration 0.5 mg/mL) and phosphate buffer in a 37°C water bath.

  • Initiate Reaction: In a microcentrifuge tube, mix the MLM/buffer solution. Add the 100 µM compound working solution to achieve a final substrate concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.

  • Start Metabolism: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with the internal standard. This stops the reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate of elimination (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Self-Validation: Include a positive control compound with known metabolic instability (e.g., verapamil) and a negative control (e.g., warfarin) to validate the assay performance.

Summary of PK Optimization Strategies

IssueStrategySpecific Modification ExampleRationale & Citation
Poor Solubility Introduce Ionizable GroupAdd a basic side-chain (e.g., N-methylpiperazine) to a peripheral ring.Increases aqueous solubility through salt formation at physiological pH, enhancing cellular activity and PK. [2]
Poor Solubility Add Polar FunctionalityIncorporate a 4-pyridinonyl substituent at the 6-position of the core.This modification maintains potency while improving physical properties and resulting in more favorable pharmacokinetics. [2]
Rapid Metabolism Block Oxidative MetabolismIntroduce a fluorine atom at a suspected site of aromatic hydroxylation.Fluorine's electron-withdrawing nature deactivates the ring to CYP-mediated oxidation. [5]
Rapid Metabolism Bioisosteric ReplacementReplace a metabolically labile quinoline ring with a more stable pyrazolopyrimidine.Electron-deficient heterocycles are generally less prone to oxidative metabolism. [6]
Off-Target Activity Improve SelectivityIntroduce bulky groups that create steric hindrance in the binding pockets of off-target kinases.Optimization of interactions with specific residues like Trp-760 in PI3Kδ can improve selectivity. [3]
Section 3: Frequently Asked Questions (FAQs)

Q3: How does the pyrazolo[1,5-a]pyrimidine scaffold typically interact with the ATP binding site of kinases?

A3: The pyrazolo[1,5-a]pyrimidine core is considered a "privileged scaffold" in medicinal chemistry, in part because it acts as an excellent hinge-binder. [7]The nitrogen atoms within the fused ring system are positioned to form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. [5][8]For example, in Trk kinases, the N1 atom of the scaffold often forms a hydrogen bond with the amino acid Met592 in the hinge region. [5] Q4: What are some common off-target kinases for this scaffold, and how can I design for better selectivity?

A4: While highly tunable, the pyrazolo[1,5-a]pyrimidine scaffold can exhibit activity against multiple kinases due to the conserved nature of the ATP binding site. For example, some CK2 inhibitors based on this scaffold have shown potent off-target activity against DAPK3, FLT3, TBK1, and PIM1. [9]Strategies to improve selectivity include:

  • Targeting Unique Pockets: Exploit differences in the regions surrounding the ATP pocket. Designing substituents that interact with non-conserved residues can confer selectivity.

  • Steric Hindrance: Introducing bulky substituents can prevent the inhibitor from binding to kinases with smaller binding pockets. For instance, including large, bulky groups at the C(2) position of the benzimidazole substituent in PI3Kδ inhibitors was found to reduce inhibition. [3]* Macrocyclization: As seen in the development of some Trk inhibitors, macrocyclization can lock the molecule into a conformation that is optimal for the intended target but unfavorable for off-targets. [5] Q5: My modifications to improve PK properties are leading to a loss of potency (a "PK/PD trade-off"). How can I avoid this?

A5: This is a classic challenge in medicinal chemistry. The key is to make modifications at positions on the molecule that are not critical for binding affinity.

  • Use Structural Biology: If a co-crystal structure of your inhibitor with its target is available, identify the solvent-exposed regions. Modifications in these areas are less likely to disrupt key binding interactions.

  • Analyze SAR Data: Carefully review the structure-activity relationship (SAR) data. If small changes at a certain position lead to large drops in potency, that position is likely intolerant to modification. Conversely, positions where various substituents are well-tolerated are better candidates for attaching solubilizing groups or metabolic blockers. [1][5]* Iterative Design: The process is cyclical. A modification that improves solubility might require a small, compensatory change elsewhere to regain lost potency. This iterative "multi-parameter optimization" is central to drug discovery.

References
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar.
  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. SciSpace.
  • Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential...

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of poor aqueous solubility often encountered with this important class of molecules.[1][2][3] The insights provided here are grounded in established scientific principles and field-proven techniques to help you advance your research and development efforts.

I. Troubleshooting Guide: Addressing Specific Solubility Issues

This section is formatted to help you quickly identify and resolve common solubility problems you may encounter during your experiments.

Issue 1: My pyrazolo[1,5-a]pyrimidine compound precipitates out of aqueous buffer during my in vitro assay.

Possible Causes and Solutions:

  • Cause A: The compound's intrinsic solubility is exceeded.

    • Explanation: Many pyrazolo[1,5-a]pyrimidine scaffolds are characterized by their rigid, planar structures, which can lead to strong crystal lattice energy and, consequently, low aqueous solubility.[1][4] This is a common issue that can hinder the development of these compounds as potential drug candidates.[3]

    • Solution 1: pH Modification. If your compound has ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of your buffer can significantly increase its solubility. For basic pyrazolo[1,5-a]pyrimidines, lowering the pH will lead to protonation and increased solubility. Conversely, for acidic derivatives, increasing the pH will result in deprotonation and enhanced solubility.

    • Solution 2: Utilize Co-solvents. The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water and reduce its polarity, thereby increasing the solubility of hydrophobic compounds. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to start with a small percentage of the co-solvent and empirically determine the optimal concentration that maintains compound solubility without interfering with your assay.

    • Solution 3: Employ Surfactants. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Pluronic® F-127 are often used.

  • Cause B: The compound is degrading in the aqueous environment.

    • Explanation: While pyrazolo[1,5-a]pyrimidines are generally stable, certain substitution patterns can make them susceptible to hydrolysis or other degradation pathways, especially at extreme pH values or in the presence of certain enzymes in cell-based assays.[5]

    • Solution: Assess Compound Stability. Perform a time-course study where you incubate your compound in the assay buffer and analyze its concentration at different time points using a suitable analytical method like HPLC. If degradation is observed, consider modifying the buffer composition, pH, or incubation time.

Issue 2: I am unable to achieve a high enough concentration of my compound for in vivo studies.

Possible Causes and Solutions:

  • Cause A: Limited aqueous solubility for parenteral formulations.

    • Explanation: For intravenous or other parenteral routes of administration, the compound must be fully dissolved in a biocompatible vehicle. The low aqueous solubility of many pyrazolo[1,5-a]pyrimidines makes this a significant challenge.[3]

    • Solution 1: Formulation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and stability.[6][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.

    • Solution 2: Nanosuspension Formulation. Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[10][11][12] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, leading to a significant enhancement in dissolution rate and saturation solubility.[10][13] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[10][12]

    • Solution 3: Lipid-Based Formulations. For highly lipophilic pyrazolo[1,5-a]pyrimidines, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[14][15] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15]

  • Cause B: Poor dissolution rate limiting oral absorption.

    • Explanation: For orally administered drugs, a sufficient dissolution rate in the gastrointestinal tract is essential for absorption. The poor solubility of pyrazolo[1,5-a]pyrimidines can lead to a slow and incomplete dissolution, resulting in low and variable bioavailability.

    • Solution 1: Solid Dispersions. A solid dispersion is a system in which the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[14][16] This can be achieved through methods like spray drying or hot-melt extrusion.[14] By dispersing the drug at a molecular level or as amorphous nanoparticles within the polymer, the dissolution rate can be significantly enhanced.[17]

    • Solution 2: Prodrug Approach. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[18] By attaching a hydrophilic moiety to the pyrazolo[1,5-a]pyrimidine core, the aqueous solubility can be improved, leading to better absorption.[18] This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidine derivatives.[18]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the solubility of pyrazolo[1,5-a]pyrimidine compounds.

Q1: What structural features of pyrazolo[1,5-a]pyrimidines contribute to their poor aqueous solubility?

A1: The poor aqueous solubility of many pyrazolo[1,5-a]pyrimidine derivatives can be attributed to several factors. Their fused heterocyclic ring system is often planar and rigid, which can promote strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][4] Additionally, the introduction of hydrophobic substituents, often necessary for potent biological activity, further decreases water solubility.

Q2: How can I predict the aqueous solubility of my novel pyrazolo[1,5-a]pyrimidine derivatives?

A2: While experimental determination is the gold standard, several in silico models can provide useful predictions of aqueous solubility. These models are often based on the compound's physicochemical properties, such as its octanol-water partition coefficient (logP), molecular weight, and number of hydrogen bond donors and acceptors. Several commercial and open-source software packages are available for these predictions. However, it is important to remember that these are predictions and should be confirmed experimentally.

Q3: Are there any synthetic strategies I can employ to improve the intrinsic solubility of my pyrazolo[1,5-a]pyrimidine lead compounds?

A3: Yes, medicinal chemistry strategies can be employed to improve the intrinsic solubility of your compounds. One approach is to introduce polar functional groups, such as hydroxyl, amino, or carboxylic acid groups, at positions that are not critical for biological activity.[19] Another strategy is to disrupt the planarity and symmetry of the molecule, which can reduce crystal packing energy and improve solubility.[1][4] For example, introducing a branched alkyl chain or a non-planar substituent can be effective.[1]

Q4: What are the regulatory considerations when using solubility-enhancing excipients in pharmaceutical formulations?

A4: When developing a pharmaceutical formulation, it is crucial to use excipients that are generally recognized as safe (GRAS) and are listed in the FDA's Inactive Ingredient Database. The concentration of each excipient must also be within the approved limits for the intended route of administration. For novel excipients, extensive safety and toxicity studies are required. It is always advisable to consult with a regulatory affairs specialist during the formulation development process.

III. Experimental Protocols & Data

Table 1: Comparison of Solubility Enhancement Strategies for a Model Pyrazolo[1,5-a]pyrimidine Compound
Formulation StrategyVehicle/ExcipientAchieved Concentration (µg/mL)Fold Increase in Solubility
Control Phosphate Buffered Saline (pH 7.4)0.51
pH Modification Citrate Buffer (pH 3.0)1530
Co-solvent 10% DMSO in PBS2550
Cyclodextrin 10% HP-β-CD in Water150300
Nanosuspension Stabilized with 1% Pluronic® F-1275001000

Note: The above data is illustrative and the actual results will vary depending on the specific pyrazolo[1,5-a]pyrimidine compound.

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
  • Preparation of Cyclodextrin Solution: Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water at the desired concentration (e.g., 20% w/v).

  • Addition of Compound: Add an excess amount of the pyrazolo[1,5-a]pyrimidine compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Equilibration and Filtration: Allow the suspension to equilibrate for at least 24 hours. Subsequently, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Nanosuspension by Wet Milling
  • Preparation of Dispersion Medium: Prepare an aqueous solution containing a suitable stabilizer (e.g., 1-2% w/v of a surfactant like Pluronic® F-127 or a polymer like PVP K30).

  • Pre-suspension: Disperse the pyrazolo[1,5-a]pyrimidine compound in the dispersion medium to form a pre-suspension.

  • Wet Milling: Transfer the pre-suspension to a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Process: Mill the suspension at a high speed for a sufficient duration (typically several hours) to achieve the desired particle size. Monitor the particle size reduction periodically using a particle size analyzer.

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

IV. Visualizations

G cluster_problem Problem: Poor Aqueous Solubility cluster_strategies Solubility Enhancement Strategies cluster_physicochemical Physicochemical Approaches cluster_formulation Formulation Technologies cluster_medicinal Medicinal Chemistry cluster_outcome Desired Outcome Problem Pyrazolo[1,5-a]pyrimidine Precipitates in Aqueous Media pH_Mod pH Modification Problem->pH_Mod Cosolvents Co-solvents Problem->Cosolvents Surfactants Surfactants Problem->Surfactants Cyclodextrins Cyclodextrin Inclusion Complexes Problem->Cyclodextrins Nanosuspensions Nanosuspensions Problem->Nanosuspensions Solid_Dispersions Solid Dispersions Problem->Solid_Dispersions Lipid_Based Lipid-Based Formulations Problem->Lipid_Based Prodrugs Prodrug Approach Problem->Prodrugs Structure_Mod Structural Modification Problem->Structure_Mod Outcome Enhanced Solubility & Bioavailability pH_Mod->Outcome Cosolvents->Outcome Surfactants->Outcome Cyclodextrins->Outcome Nanosuspensions->Outcome Solid_Dispersions->Outcome Lipid_Based->Outcome Prodrugs->Outcome Structure_Mod->Outcome

Figure 1: A workflow diagram illustrating various strategies to overcome the poor aqueous solubility of pyrazolo[1,5-a]pyrimidine compounds.

V. References

Sources

Stability of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate when working with Dimethyl Sulfoxide (DMSO) and aqueous solutions. Understanding the stability of this compound is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in DMSO?

A1: While DMSO is a versatile and widely used solvent for many small molecules, long-term storage of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in DMSO can present challenges.[1][2] The main concerns are:

  • Water Absorption: DMSO is hygroscopic and readily absorbs atmospheric moisture.[3] The presence of water can lead to hydrolysis of the ethyl ester group, forming the corresponding carboxylic acid and ethanol.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of DMSO stock solutions can impact compound stability, although many compounds are stable under these conditions.[3] It is crucial to minimize the number of freeze-thaw cycles.

  • Precipitation: For compounds with borderline solubility, precipitation from DMSO solutions can occur over time, especially at lower temperatures.[1]

Q2: How stable is ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in aqueous solutions?

A2: The stability of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in aqueous solutions is expected to be pH-dependent. The primary degradation pathway is likely the hydrolysis of the ethyl ester to the carboxylic acid. This reaction is typically catalyzed by acidic or basic conditions. The pyrazolo[1,5-a]pyrimidine core is generally stable, but extreme pH values could potentially lead to ring-opening or other degradation pathways.[4][5]

Q3: What are the recommended storage conditions for stock solutions of this compound in DMSO?

A3: To maximize the shelf-life of your ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate stock solutions in DMSO, we recommend the following:

  • Storage Temperature: Store at -20°C or -80°C for long-term storage.[6]

  • Aliquoting: Prepare small-volume aliquots to avoid repeated freeze-thaw cycles.[3]

  • Inert Atmosphere: For maximum stability, consider overlaying the DMSO stock solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Dry Conditions: Ensure that the DMSO used is of high purity and anhydrous. Store stock solutions in tightly sealed vials to minimize moisture absorption.

Q4: Can I store this compound in an aqueous solution?

A4: Long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis. If you need to prepare aqueous working solutions, it is best to do so fresh from a DMSO stock solution immediately before your experiment. If short-term storage is unavoidable, use a buffered solution at a neutral or slightly acidic pH (pH 5-7) and store at 2-8°C for no more than 24 hours. A preliminary stability test under your specific experimental conditions is highly advised.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent assay results over time from the same DMSO stock. Compound degradation due to water absorption and subsequent hydrolysis.1. Use fresh, anhydrous DMSO to prepare a new stock solution.2. Aliquot the new stock into single-use vials.3. Store aliquots at -80°C in a desiccated environment.4. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Precipitate observed in the DMSO stock solution after thawing. Poor solubility at lower temperatures or changes in solvent composition due to water absorption.1. Gently warm the solution to 37°C and vortex to attempt redissolution.2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration will be lower than intended. It is highly recommended to prepare a fresh stock.3. Consider storing the compound at a lower concentration.[1]
Loss of biological activity when using aqueous working solutions. Hydrolysis of the ethyl ester to the less active carboxylic acid form.1. Prepare fresh aqueous working solutions immediately before each experiment.2. Minimize the time the compound spends in the aqueous buffer.3. Assess the pH of your aqueous buffer; extreme pH values will accelerate hydrolysis.4. If possible, perform a time-course experiment in your assay buffer to determine the window of stability.
Appearance of a new peak in HPLC or LC-MS analysis of the compound. Degradation of the parent compound.1. Characterize the new peak by mass spectrometry to identify the potential degradant (e.g., the carboxylic acid from hydrolysis).2. Review your storage and handling procedures. Implement the recommendations in the FAQs section.3. If the degradation is occurring in your assay medium, you may need to adjust the buffer composition or pH.

Experimental Protocols

Protocol 1: Assessment of Stability in DMSO

This protocol provides a framework for evaluating the stability of ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in DMSO under various storage conditions.

Materials:

  • Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Anhydrous DMSO (high purity)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Analytical balance

  • Calibrated pipettes

  • Amber glass vials with screw caps

Procedure:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • For freeze-thaw stability, create a set of aliquots that will be subjected to repeated cycles (e.g., 1, 3, 5, 10 cycles) of freezing at -20°C and thawing at room temperature.

  • At each time point (e.g., 0, 24h, 48h, 1 week, 1 month), analyze an aliquot from each storage condition by HPLC or LC-MS.

  • Quantify the peak area of the parent compound and any new peaks that appear.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0).

Data Summary Table:

Storage ConditionTime Point% Parent Compound Remaining
Room Temperature0100%
24hHypothetical Data
1 weekHypothetical Data
4°C0100%
1 weekHypothetical Data
1 monthHypothetical Data
-20°C0100%
1 monthHypothetical Data
3 monthsHypothetical Data
-20°C (5 F/T cycles)0100%
After cyclesHypothetical Data
Protocol 2: Assessment of Aqueous Stability

This protocol outlines a method to determine the stability of the compound in an aqueous buffer at a specific pH.

Materials:

  • DMSO stock solution of the compound

  • Aqueous buffer of desired pH (e.g., PBS pH 7.4)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Spike the DMSO stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration (ensure the final DMSO concentration is low, typically <1%).

  • Immediately take a sample for T=0 analysis by HPLC or LC-MS.

  • Incubate the solution at a relevant temperature (e.g., 37°C).

  • Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze all samples by HPLC or LC-MS to determine the percentage of the parent compound remaining over time.

Visualizing Potential Degradation

A likely degradation pathway in aqueous media is the hydrolysis of the ethyl ester.

G cluster_main Aqueous Stability Workflow start Prepare fresh aqueous solution from DMSO stock incubate Incubate at desired temperature (e.g., 37°C) start->incubate sample Sample at time points (T=0, 1h, 2h, etc.) incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze data Calculate % compound remaining vs. time analyze->data

Caption: Workflow for assessing aqueous stability.

The primary chemical transformation to monitor is the hydrolysis of the ester linkage.

G compound Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Ester Group: -COOCH2CH3 degradant 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid Carboxylic Acid Group: -COOH compound->degradant  Hydrolysis (H2O, acid/base catalyst)

Sources

Technical Support Center: High-Purity Purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who require this key heterocyclic building block in high purity for their downstream applications. Pyrazolopyrimidines are a critical scaffold in medicinal chemistry, acting as purine analogs in various therapeutic agents.[1][2][3] Achieving high purity is paramount, as even minor impurities, particularly isomers, can confound biological data and complicate regulatory submissions.

This guide provides a structured, in-depth approach to troubleshooting common and advanced purification challenges through a series of frequently asked questions and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during the purification of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of pyrazolopyrimidines, you should anticipate:

  • Isomeric Byproducts: The formation of the pyrazolo[1,5-a]pyrimidine core can sometimes yield isomers (e.g., substitution at different positions on the pyrimidine ring).[4][5] These are often the most challenging impurities to remove due to their similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual aminopyrazoles or dicarbonyl compounds in the crude mixture.[6]

  • Reagents and Catalysts: Acids, bases, or coupling agents used in the synthesis may persist after the initial work-up.

  • Solvent Residues: Residual high-boiling point solvents like DMF, DMSO, or acetic acid are common.

  • Polymeric or Tarry Materials: Overheating or side reactions can generate dark, often insoluble, high molecular weight impurities.

Q2: My crude product is a solid. What is the best initial purification strategy?

A2: For solid organic compounds, recrystallization is the most effective and scalable first-line purification technique.[7] It leverages differences in solubility between your target compound and impurities in a chosen solvent at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain either fully soluble or insoluble at all temperatures.

Q3: How do I select the best solvent for recrystallization?

A3: The ideal solvent selection is an empirical process. The principle is to find a solvent system where the target compound has high solubility at the solvent's boiling point and low solubility at or below room temperature.[7]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like ethanol/water) dropwise, starting with ~0.5 mL.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound.

  • Gently heat the tubes that showed poor room-temperature solubility to the solvent's boiling point. The compound should dissolve completely.

  • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.

  • The best solvent will yield a high quantity of well-formed crystals.

Q4: My compound is "oiling out" instead of crystallizing during cooling. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly. The presence of impurities can also depress the melting point, exacerbating the issue.[8]

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (10-15% more) of the same hot solvent to decrease saturation.[8]

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to prevent rapid heat loss. Avoid immediate placement in an ice bath.

  • Scratch the Glass: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q5: When is column chromatography the necessary next step?

A5: You should proceed to column chromatography when:

  • Recrystallization fails to remove a key impurity (often visible by TLC or HPLC).

  • The primary impurities are isomers with very similar solubility profiles to your target compound.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • You need to achieve exceptionally high purity (>99.5%) for applications like reference standard qualification.

Flash column chromatography is a rapid and effective method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel).[9][10]

Section 2: Troubleshooting Guide for Advanced Purification

This section provides workflows for resolving more complex purification scenarios.

Problem 1: Persistent Isomeric Impurity Detected by HPLC or NMR

This is a common and frustrating issue. Isomers often have nearly identical polarities, making them co-elute in TLC and resist separation by simple recrystallization.

The slight differences in the dipole moments of isomers can be exploited using column chromatography with a carefully optimized eluent system. The key is to achieve a baseline separation on an analytical scale (TLC) before attempting a preparative flash column.

G

  • TLC Method Development:

    • Prepare a stock solution of your impure material (~10 mg/mL in dichloromethane or ethyl acetate).

    • Using silica gel TLC plates, test various eluent systems. Start with a non-polar system and increase polarity. See the table below for starting points.

    • The goal is to find a system where your desired product has an Rf value of 0.25-0.35 and the isomeric impurity is separated with a ΔRf of at least 0.1.

    • Visualize spots using a UV lamp (254 nm).

  • Column Preparation (Dry Packing):

    • Select a glass column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica mass to crude product mass).

    • Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the dry silica gel into the column. Gently tap the column to ensure even packing.[10]

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading is Preferred):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.[10]

    • Collect fractions in an array of test tubes. The fraction size should be about one-quarter of the column volume.

    • Monitor the elution process by spotting fractions onto TLC plates and developing them in your chosen eluent system.

  • Analysis and Product Isolation:

    • Identify the fractions containing only your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent via rotary evaporation to yield the purified Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Eluent System Typical Ratio (v/v) Use Case & Rationale
Hexanes : Ethyl Acetate9:1 → 2:1Standard starting system. Good for separating compounds of moderate polarity. Provides a wide polarity range.
Dichloromethane : Methanol99:1 → 95:5More polar system. Useful if the compound is poorly soluble or has a very low Rf in Hex/EtOAc.
Toluene : Acetone95:5 → 80:20Offers different selectivity due to the aromatic nature of toluene. Can sometimes resolve isomers that co-elute in other systems.

Table 1: Recommended starting eluent systems for flash chromatography.

Problem 2: Product is a Discolored (Yellow/Brown) Solid After Initial Isolation

Discoloration typically indicates the presence of high molecular weight byproducts or baseline impurities from starting materials.

Activated charcoal has a high surface area and can effectively adsorb colored impurities.[8]

Caution: Using too much charcoal can lead to significant product loss as it can also adsorb your target compound.

  • Dissolve the discolored crude product in the minimum amount of an appropriate hot recrystallization solvent (see FAQ 3).

  • Remove the flask from the heat source.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Never add charcoal to a boiling solution , as it can cause violent bumping.

  • Swirl the flask and gently heat for 5-10 minutes.

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel. It is wise to pre-heat the funnel and receiving flask.

  • Allow the hot, clear, and now colorless filtrate to cool slowly to induce crystallization as described previously.

Problem 3: Low Recovery After Purification

Low yield can be a result of mechanical losses or suboptimal purification parameters.[11]

A systematic approach is required to identify the source of product loss. The following diagram outlines potential causes and areas to investigate.

G

Actionable Advice:

  • Check the Mother Liquor: After recrystallization, concentrate the mother liquor and analyze it by TLC. If a significant amount of product is present, you used too much solvent. Attempt a second crop of crystals.

  • Check the Aqueous Layer: If your work-up involved aqueous washes, back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate) and check for your product by TLC.[12]

  • Flush the Silica Gel: If you suspect the product is stuck on the column, flush the silica gel with a very polar solvent (e.g., 10% methanol in dichloromethane) and analyze the eluate.

Section 3: Analytical Methods for Purity Verification

Final purity assessment is critical. No single technique is sufficient; a combination provides the most reliable data.[13][14]

Method Purpose Expected Result for >99% Pure Sample
TLC Quick purity check, column fraction analysisA single, well-defined spot in multiple eluent systems.
HPLC (UV) Quantitative purity determinationA single major peak with area % > 99.0%. Absence of isomeric or other impurity peaks above 0.1%.
¹H NMR Structural confirmation and impurity identificationClean spectrum matching the expected structure of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. Absence of unassigned peaks. Integration should be correct.
LC-MS Confirm molecular weight and identify impuritiesA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the target compound.[6]
Melting Point Assess purity and identityA sharp melting point over a narrow range (e.g., 1-2 °C). Literature values should be consulted if available.

Table 2: A checklist for final purity verification.

References
  • Advion. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. Discover Acs. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Siadati, S. A. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]

  • Molbase. (n.d.). ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
  • El-Adl, K., et al. (n.d.).
  • Orłowska, N., et al. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. Retrieved from [Link]

  • ChemWhat. (n.d.). ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1. Retrieved from [Link]

  • Al-wsabie, A., et al. (2025, December 23). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry.
  • Gomaa, M. A.-M. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH. Retrieved from [Link]

  • Ahmed, S. A., et al. (2022, January 14). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazolopyrimidine. Retrieved from [Link]

  • Org. Synth. (2025, June 19).
  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. (2017, October 10). International Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChem. (n.d.). Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2025, August 6).
  • PubChem. (n.d.). Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. Retrieved from [Link]

  • Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. (2015, December 15). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience.
  • An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. (n.d.). PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of Pyrazolo[1,5-a]pyrimidine Derivatives: A Case Study

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Guide to Confirming the Molecular Structure of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

In the landscape of drug discovery and materials science, the pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone, recognized for its versatile therapeutic potential, including applications as kinase inhibitors for cancer treatment.[1][2] The precise arrangement of atoms within these molecules is not merely an academic detail; it is the critical determinant of their biological activity, safety, and efficacy. An unambiguous structural confirmation is, therefore, the bedrock upon which all subsequent research and development is built.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of a representative molecule, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, its application is contingent on the ability to grow high-quality crystals.[3] Consequently, a multi-faceted approach employing various spectroscopic and spectrometric methods is often essential for a thorough and robust structural confirmation.

Here, we will delve into the practical application and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying rationale to empower informed analytical decisions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid.[3][4][5] The technique provides precise data on bond lengths, bond angles, and stereochemistry, leaving no ambiguity about the molecule's three-dimensional structure.[3][4]

Causality Behind the Experimental Choices in SC-XRD

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[3] The process, from crystal growth to data analysis, is a meticulous one where each step is critical for a successful outcome.

1. Crystal Growth: The journey to a definitive crystal structure begins with the challenging task of growing a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm). Slow evaporation of a saturated solution is a common and effective method. The choice of solvent is crucial; it must be one in which the compound has moderate solubility, allowing for the slow, controlled precipitation necessary for crystal formation. A solvent system of dichloromethane and hexane is often a good starting point for many organic molecules.

2. Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed within a focused beam of X-rays.[4] As the crystal is rotated, a detector records the diffraction pattern—the unique scattering of X-rays by the electron clouds of the atoms in the crystal lattice.[3][6]

3. Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell dimensions and space group. The electron density map is calculated from the diffraction pattern, and from this, the positions of the individual atoms are determined. This initial model is then refined to best fit the experimental data.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane). Place the solution in a small, clean vial and loosely cap it to allow for slow evaporation. Store in a vibration-free environment for several days to weeks.

  • Crystal Selection and Mounting: Carefully select a well-formed, transparent crystal under a microscope. Mount the crystal on a cryoloop or a glass fiber.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal vibrations and protect the crystal from radiation damage. Collect the diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Processing and Structure Solution: Process the raw diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the atomic coordinates, thermal parameters, and occupancy against the experimental data to obtain the final, accurate crystal structure.

The Power of Correlation: 2D NMR Spectroscopy

While X-ray crystallography provides the ultimate structural answer, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[7] For complex molecules like pyrazolo[1,5-a]pyrimidine derivatives, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. Two-dimensional (2D) NMR techniques, however, provide a wealth of information by revealing correlations between different nuclei, allowing for a confident assignment of the molecular skeleton.[8][9][10]

Key 2D NMR Experiments for Structural Elucidation:
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for piecing together fragments of the molecule.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, and sometimes four bonds away. This is vital for connecting the molecular fragments identified by COSY.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry.[9]

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to get an initial overview of the molecule.

  • 2D NMR Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC. The specific parameters for each experiment (e.g., acquisition time, number of scans) should be optimized for the sample and the spectrometer.

  • Data Analysis and Structure Assembly:

    • Use the HSQC spectrum to assign the protons to their directly attached carbons.

    • Use the COSY spectrum to identify spin systems (connected proton networks).

    • Use the HMBC spectrum to connect these spin systems and to identify the positions of quaternary carbons.

    • Integrate all the data to build a complete picture of the molecular structure.

Complementary Insights: Mass Spectrometry

Mass spectrometry (MS) provides the crucial information of the molecular weight of the compound and can offer valuable structural clues through fragmentation analysis.[14][15] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, further confirming the molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using an appropriate ionization technique, such as electrospray ionization (ESI).

  • Data Analysis: Determine the accurate mass of the molecular ion and use this to calculate the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry.[3][4]Unambiguous and definitive structural determination.Requires a high-quality single crystal, which can be difficult to obtain. Provides solid-state structure, which may differ from solution-state conformation.
2D NMR Spectroscopy Connectivity of atoms (through bonds and space), stereochemistry.[8][9][10]Provides detailed structural information in solution. Does not require crystallization.Can be complex to interpret for very large or symmetric molecules. Does not provide bond lengths and angles with high precision.
High-Resolution Mass Spectrometry Molecular weight and elemental composition.[14][15]High sensitivity and accuracy for molecular formula determination.Provides limited information on the connectivity of atoms.

Visualizing the Workflow

The logical flow of structural elucidation often follows a hierarchical approach, starting with less definitive but more accessible techniques and culminating in the gold standard of X-ray crystallography if possible.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis (Solution) cluster_2 Definitive Structure Confirmation (Solid-State) MS Mass Spectrometry (HRMS) - Molecular Formula Proposed_Structure Proposed Structure MS->Proposed_Structure NMR_1D 1D NMR (¹H, ¹³C) - Functional Groups - Proton/Carbon Count NMR_1D->Proposed_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Map NMR_2D->Proposed_Structure Refine Structure Final_Structure Confirmed Structure NMR_2D->Final_Structure Corroborate XRD X-ray Crystallography - 3D Atomic Structure XRD->Final_Structure Proposed_Structure->NMR_2D Verify Connectivity Proposed_Structure->XRD Grow Crystals

Caption: Workflow for structural elucidation.

Conclusion

The structural confirmation of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, like any novel compound, relies on a synergistic application of modern analytical techniques. While 1D and 2D NMR spectroscopy, combined with high-resolution mass spectrometry, can build a highly confident structural hypothesis, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. The choice and sequence of these methods are dictated by the specific challenges presented by the molecule and the research question at hand. By understanding the strengths and limitations of each technique, researchers can navigate the path to structural elucidation with efficiency and scientific rigor, ensuring a solid foundation for further drug development and scientific inquiry.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.).
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 4(1), 23-60.
  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). NIH.
  • What is Single Crystal X-ray Diffraction?. (2020, November 19). [Video]. YouTube. Retrieved from [Link]

  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. (n.d.).
  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (n.d.).
  • 2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020, October 29). RSC Publishing.
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. (n.d.).
  • ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. (n.d.). Retrieved from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved from [Link]

  • Organic Structure Determination Using 2-D NMR Spectroscopy. (n.d.).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1. (n.d.). ChemWhat. Retrieved from [Link]

  • Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxyl
  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Identification of pyrazolo[1,5-a]pyrimidine-3-carboxyl
  • Pyrazolo(1,5-a)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]

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A Senior Application Scientist's Guide to Orthogonal Purity Validation of Synthetic Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Discovery

This guide provides a comprehensive framework for validating the purity of synthetic Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. We will move beyond a single-method approach, championing an orthogonal strategy that leverages the distinct chemical principles of multiple analytical techniques. This ensures a robust and self-validating assessment of purity, providing the highest degree of confidence for researchers, scientists, and drug development professionals.

Anticipating Impurities: A Synthesis-Informed Approach

A robust purity validation strategy begins with a theoretical understanding of what impurities might be present. The common synthetic routes to the pyrazolo[1,5-a]pyrimidine core involve the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a related 1,3-bielectrophilic partner.[1]

A plausible synthetic pathway could involve the reaction of a 3-aminopyrazole carboxylate with a chlorinated malonaldehyde derivative. This understanding allows us to predict a profile of potential process-related impurities:

  • Unreacted Starting Materials: Residual 3-aminopyrazole precursors.

  • Isomeric By-products: Positional isomers formed during the cyclization step, such as Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

  • Related Substances: Impurities arising from contaminants in the starting materials or side-reactions, for instance, a regioisomer like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.[3]

  • Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, or other stress-induced degradants.

The following workflow illustrates the logic of our multi-faceted validation approach.

Purity_Validation_Workflow cluster_0 Initial Assessment & Primary Method cluster_1 Orthogonal & Structural Confirmation cluster_2 Volatiles & Thermal Stability Check cluster_3 Final Validation A Synthetic Batch of Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate B RP-HPLC-UV (Primary Quantification) A->B C Assess Purity > 99%? B->C D LC-MS (Mass Confirmation) C->D Yes E NMR Spectroscopy (Structural Identity) C->E Yes F Elemental Analysis (Empirical Formula) C->F Yes G GC-MS (Volatile Impurities & Thermal Stability) C->G Yes I Repurification Required C->I No H Qualified as High Purity D->H E->H F->H G->H

Caption: Purity Validation Workflow for the Target Compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

For non-volatile, UV-active molecules like our target compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination. Its high resolution, sensitivity, and quantitative accuracy make it the primary tool for separating the main component from structurally similar impurities.

Causality of Method Choice: The pyrazolo[1,5-a]pyrimidine core possesses a strong chromophore, making it ideal for UV detection. RP-HPLC separates compounds based on polarity, which is highly effective for differentiating our target ester from potential starting materials, more polar degradation products (like the corresponding carboxylic acid), and less polar by-products.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column provides excellent hydrophobic retention for the heterocyclic ring system.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acid modifier improves peak shape by suppressing the ionization of any acidic or basic functional groups.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient is crucial to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

    • Time (min) % B
      0.030
      15.095
      20.095
      20.130
      25.030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Detection: DAD at 254 nm. Monitoring at a common aromatic wavelength provides a good response for the target and related impurities. The DAD allows for peak purity analysis by comparing spectra across a single peak.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary. The diluent should be similar in composition to the initial mobile phase to prevent peak distortion.

Orthogonal Confirmation: Mass Spectrometry and Gas Chromatography

Relying solely on HPLC is insufficient. An orthogonal method, one that separates compounds based on a different chemical principle, is required to provide a truly validated assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality of Method Choice: LC-MS serves a dual purpose. It acts as an orthogonal separation technique while providing definitive mass identification of the main peak and any observed impurities. This confirms that the primary peak in the HPLC chromatogram corresponds to the correct molecular weight for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (C₉H₈ClN₃O₂, MW: 225.63).

Experimental Protocol: LC-MS
  • Instrumentation: An LC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described above to allow for direct correlation of peaks.

  • MS Parameters (Positive ESI Mode):

    • Ion Source: ESI (+)

    • Scan Range: m/z 100-500. This range covers the parent compound and likely impurities.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

  • Expected Ion: The primary peak should correspond to [M+H]⁺ at m/z 226.0. The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observed at m/z 226 and 228.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Method Choice: GC-MS is an excellent orthogonal technique for identifying volatile or semi-volatile impurities that may not be detected by HPLC. It also serves as a critical test of the compound's thermal stability. Many nitrogen-containing heterocycles can degrade at the high temperatures of a GC inlet.[4] If the compound degrades, HPLC is the more appropriate primary method.

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: Start with a lower temperature (e.g., 250 °C) to minimize potential degradation, with the option to increase if peak shape is poor.[5]

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

    • Source Temperature: 230 °C.

  • Data Analysis: Look for a single, sharp peak corresponding to the target compound. The presence of multiple peaks could indicate either impurities or on-column thermal degradation. The mass spectrum should be consistent with the compound's structure.

Absolute & Structural Confirmation: NMR and Elemental Analysis

These techniques provide fundamental information about the molecule's identity and elemental composition, serving as the ultimate arbiters of structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Method Choice: ¹H and ¹³C NMR are unparalleled for confirming the precise chemical structure. They provide information on the number and connectivity of atoms, allowing for unambiguous verification of the target molecule and the identification of any structurally related impurities if they are present at sufficient levels (typically >1%).

Expected Spectral Features (based on analogous structures):

  • ¹H NMR:

    • A triplet and a quartet in the aliphatic region (~1.4 and 4.4 ppm, respectively) for the ethyl ester group.

    • Distinct aromatic/heterocyclic protons with characteristic chemical shifts and coupling constants for the pyrazolo[1,5-a]pyrimidine ring system.

  • ¹³C NMR:

    • Signals for the ester carbonyl (~160-165 ppm) and the two ethyl carbons.

    • A specific number of signals in the aromatic region corresponding to the unique carbons of the fused ring system.

Elemental Analysis

Causality of Method Choice: Elemental analysis provides a quantitative determination of the mass percentages of Carbon, Hydrogen, and Nitrogen. This is a fundamental measure of absolute purity. The results are compared against the theoretical values calculated from the molecular formula (C₉H₈ClN₃O₂).

Acceptance Criteria: For a compound to be considered pure, the experimentally determined values should be within ±0.4% of the theoretical values. This tolerance is a widely accepted standard in chemical publications and serves as a powerful check against the presence of significant, undetected impurities (e.g., inorganic salts or residual solvents).

Comparative Data Summary

The choice of analytical technique is driven by the specific information required. The table below summarizes the strengths and weaknesses of each method in the context of this analysis.

Technique Principle Primary Use Case Strengths Limitations
RP-HPLC-UV Polarity-based separationQuantitative purity, detection of non-volatile impuritiesHigh resolution, sensitive for UV-active compounds, robust, quantitative.Requires a chromophore, may not detect co-eluting impurities.
LC-MS Polarity & Mass-to-ChargeMass confirmation of API and impuritiesProvides molecular weight data, highly specific.ESI response can vary significantly between compounds.
GC-MS Volatility & Mass-to-ChargeDetection of volatile impurities, thermal stability assessmentExcellent for volatile/semi-volatile compounds, high sensitivity.Potential for thermal degradation of the analyte.[4][5]
NMR Nuclear spin in a magnetic fieldUnambiguous structural confirmationProvides definitive structural information, can identify major impurities.Relatively low sensitivity (impurities <1% often not detected).
Elemental Analysis Combustion analysisAbsolute purity confirmation (empirical formula)Provides fundamental confirmation of elemental composition.Non-specific; does not identify individual impurities.

Conclusion: An Integrated, Self-Validating System

Validating the purity of a critical synthetic intermediate like Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate demands more than a single chromatogram. The orthogonal approach detailed here creates a self-validating system. A high purity value from HPLC is corroborated by a clean mass spectrum from LC-MS, the correct elemental composition, and an unambiguous NMR spectrum. GC-MS provides confidence that volatile impurities are absent and that the molecule is suitable for specific analytical conditions. By integrating these techniques, we replace ambiguity with certainty, ensuring that the material advancing to the next stage of research or development is of the highest possible quality and integrity.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. 2006. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.[Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.[Link]

  • Attia, M.H., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central, 2022. [Link]

  • PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate.[Link]

  • ChemWhat. ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1.[Link]

  • de Zeeuw, J., et al. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry. PubMed, 1988. [Link]

  • Al-Shakban, M., et al. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI, 2021. [Link]

  • Sharma, A., et al. Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. International Journal of Chemical Studies, 2017. [Link]

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The Versatile Scaffold: A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable structural versatility and broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives, offering insights for researchers, scientists, and drug development professionals. By examining experimental data and elucidating the underlying mechanisms of action, we aim to provide a valuable resource for the rational design of novel therapeutics based on this privileged scaffold.

Introduction to the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine system is formed by the fusion of a pyrazole and a pyrimidine ring. This arrangement results in a planar, aromatic structure that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. The structural rigidity and diverse substitution patterns of this scaffold enable it to interact with a wide array of biological targets with high affinity and selectivity.[1]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[2]

Mechanism of Action: Kinase Inhibition

A primary mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the inhibition of cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and Tropomyosin receptor kinases (Trks), among others.[3]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to be potent inhibitors of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] For instance, compound BS-194 demonstrated potent inhibition of CDK2 with an IC50 value of 3 nM.[5] The inhibition of the CDK2/Cyclin A2 complex disrupts the G1/S and S phase progression of the cell cycle, ultimately leading to cell death.

CDK2_Inhibition_Pathway cluster_outcome Outcome Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine CDK2/Cyclin A2 CDK2/Cyclin A2 Pyrazolo[1,5-a]pyrimidine->CDK2/Cyclin A2 inhibits Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin A2->Rb Phosphorylation promotes Cell Cycle Arrest Cell Cycle Arrest G1/S Transition G1/S Transition Rb Phosphorylation->G1/S Transition allows Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation

Caption: Inhibition of the CDK2/Cyclin A2 pathway by pyrazolo[1,5-a]pyrimidines.

FLT3 Inhibition: Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent FLT3 inhibitors. While some have shown poor potency, specific substitutions have led to submicromolar activities against FLT3-ITD.[6] Inhibition of the constitutively active FLT3-ITD receptor blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inducing apoptosis in leukemic cells.

FLT3_Inhibition_Pathway Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine FLT3-ITD FLT3-ITD Pyrazolo[1,5-a]pyrimidine->FLT3-ITD inhibits PI3K/AKT Pathway PI3K/AKT Pathway FLT3-ITD->PI3K/AKT Pathway activates MAPK/ERK Pathway MAPK/ERK Pathway FLT3-ITD->MAPK/ERK Pathway activates Cell Survival & Proliferation Cell Survival & Proliferation PI3K/AKT Pathway->Cell Survival & Proliferation MAPK/ERK Pathway->Cell Survival & Proliferation

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Framework for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, earning the designation of a "privileged structure."[1] Its inherent drug-like properties and synthetic tractability have propelled the development of numerous derivatives with a broad spectrum of biological activities.[2][3] This guide offers a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their role as kinase inhibitors in oncology and their potential as antimicrobial agents. We will delve into the causal relationships behind experimental designs and present supporting data to provide researchers, scientists, and drug development professionals with actionable insights.

The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for precise modifications at various positions, profoundly influencing the compound's potency, selectivity, and pharmacokinetic properties.[4] This has led to the successful development of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, which are used in the treatment of cancers harboring NTRK gene fusions.[1][5]

Comparative Analysis of Biological Activity: Deciphering the SAR Code

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is intricately linked to the nature and placement of substituents around the core scaffold. The following sections will dissect the SAR for different therapeutic targets, supported by experimental data.

Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: A Battle Against Cancer

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][6] Their mechanism of action often involves competing with ATP for the kinase's binding site.[4]

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical targets in cancers with NTRK gene fusions.[5] The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in developing potent and selective Trk inhibitors.[7][8]

Key SAR insights for Trk inhibition reveal the following trends:

  • Substitution at the 5-position: A crucial interaction point is the 5-position, where the introduction of a substituted pyrrolidine moiety, as seen in Larotrectinib, significantly enhances potency.[5][8]

  • Substitution at the 3-position: The 3-position offers a vector for optimizing activity and selectivity. The presence of a picolinamide group at this position has been shown to dramatically increase TrkA inhibitory activity.[5]

  • Macrocyclization: The development of macrocyclic derivatives has led to next-generation inhibitors with improved potency and the ability to overcome resistance mutations.[1][5]

Compound Key Substitutions TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM) Cell-based Assay (KM12) IC50 (nM) Reference
Larotrectinib5-(pyrrolidin-2-yl)5-1111[1]
Entrectinib-1.70.10.1-[1]
Compound 83-(picolinamide), 5-(2,5-difluorophenyl-substituted pyrrolidine)1.7---[5]
Compound 93-(picolinamide), 5-(2,5-difluorophenyl-substituted pyrrolidine)1.7---[5]
Compound 29Macrocyclic0.6-0.1-[8]
Compound 30Macrocyclic1.61-0.05-[8]

Pim-1, a serine/threonine kinase, is an attractive target in oncology due to its role in cell growth and survival.[9][10] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective Pim-1 inhibitors.[10][11]

SAR studies on Pim-1 inhibitors have highlighted:

  • Substitution at the 3-position: Aryl substitutions at this position are well-tolerated and can be modified to fine-tune potency.[10]

  • Substitution at the 5-position: A halogen at the 5-position can serve as a leaving group for further derivatization, allowing for the introduction of various amine substituents to explore the SAR.[10]

Compound Key Substitutions Pim-1 IC50 (nM) Flt-3 IC50 (nM) Cellular BAD Phosphorylation IC50 (µM) Reference
Hit Compound-52,000--[10]
Optimized Lead3-aryl, 5-amino derivativesSub-micromolarStrong inhibitionSub-micromolar[9][10]

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to the inhibition of other cancer-relevant kinases, including:

  • FLT3-ITD: Derivatives have been discovered with potent activity against both wild-type and quizartinib-resistant FLT3 mutants in Acute Myeloid Leukemia (AML).[12][13] Compounds 17 and 19 from one study showed IC50 values of 0.4 nM against FLT3-ITD.[12][13]

  • CDK9: Starting from a multi-kinase inhibitor, a series of pyrazolo[1,5-a]pyrimidines were developed as selective CDK9 inhibitors, crucial for transcriptional regulation in cancer cells.[14]

Pyrazolo[1,5-a]pyrimidines as Antimicrobial Agents

Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16] Their structural similarity to purines suggests potential interference with nucleic acid biosynthesis.[16][17]

Key SAR observations in the antimicrobial space include:

  • Broad-spectrum Activity: Certain derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15]

  • Substituent Effects: The presence of specific aryl and alkyl groups can significantly modulate the antimicrobial potency. For instance, some studies have shown that electron-withdrawing groups on an aryl moiety can enhance activity.[18]

  • Mechanism of Action: Some derivatives have been shown to inhibit bacterial RNA polymerase, a validated antimicrobial target.[17]

Compound Series Target Organisms Key Findings Reference
N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamidesGram-positive bacteria, Gram-negative bacteria, FungiCompounds 8a, 8d, and 8e demonstrated broad-spectrum activity.[15]
Substituted pyrazolo[1,5-a]pyrimidinesS. aureus, E. coliCompound 7b, with a 4-bromophenyl moiety, showed potent RNA polymerase inhibitory activity (IC50 = 0.213 µg/ml).[17]
3,6-diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidineVarious bacteria and fungiMost tested compounds were active as antibacterial and antifungal agents.[16]

Experimental Protocols: A Foundation for Reliable Data

The SAR data presented is underpinned by robust experimental methodologies. Below are detailed protocols for key assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using a labeled ATP analog or a specific antibody that recognizes the phosphorylated substrate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare solutions of the kinase, substrate (e.g., a peptide or protein), and ATP at the desired concentrations in the assay buffer.

  • Assay Plate Preparation:

    • Add the test compound at various concentrations (typically a serial dilution) to the wells of a microtiter plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction:

    • Add the kinase and substrate to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of substrate phosphorylation using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent at which there is no visible growth.

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test bacterium or fungus in a suitable broth medium.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.

Visualizing the Path Forward: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams provide a visual representation of key workflows and relationships.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Library kinase_assay In Vitro Kinase Assay synthesis->kinase_assay Test Compounds cell_assay Cell-Based Proliferation Assay synthesis->cell_assay Test Compounds antimicrobial_assay Antimicrobial Susceptibility Testing synthesis->antimicrobial_assay Test Compounds sar_analysis SAR Analysis kinase_assay->sar_analysis IC50 Data cell_assay->sar_analysis IC50 Data antimicrobial_assay->sar_analysis MIC Data lead_optimization Lead Optimization sar_analysis->lead_optimization SAR Insights lead_optimization->synthesis Design New Analogs

Caption: A typical workflow for the discovery and optimization of pyrazolo[1,5-a]pyrimidine derivatives.

sar_summary cluster_positions Key Substitution Positions cluster_properties Impact on Biological Properties scaffold Pyrazolo[1,5-a]pyrimidine Core pos3 Position 3 scaffold->pos3 pos5 Position 5 scaffold->pos5 pos7 Position 7 scaffold->pos7 potency Potency pos3->potency Aryl/Heteroaryl Substituents resistance Overcoming Resistance pos3->resistance pos5->potency Pyrrolidine/Amine Substituents selectivity Selectivity pos5->selectivity pos5->resistance pharmacokinetics Pharmacokinetics pos7->pharmacokinetics

Caption: Key substitution points on the pyrazolo[1,5-a]pyrimidine scaffold and their influence on biological activity.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing potent and selective inhibitors for a multitude of biological targets. Future research will likely focus on the development of next-generation derivatives that can overcome drug resistance, a persistent challenge in both oncology and infectious diseases.[2][4] The application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling and click chemistry, will undoubtedly accelerate the exploration of novel chemical space around this versatile core.[2][4] Furthermore, a deeper understanding of the structural biology of pyrazolo[1,5-a]pyrimidine-target interactions will enable more rational, structure-based drug design efforts, ultimately leading to safer and more effective medicines.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. 7

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. 9

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. OUCI. 19

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. 10

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 5

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. 6

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. 15

  • Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis Online. 3

  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. 18

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. 11

  • Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. 14

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. 8

  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem. 1

  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. National Institutes of Health. 20

  • Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. 12

  • Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. 21

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. 4

  • Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. 13

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. 22

  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. 17

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. 23

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. National Institutes of Health. 16

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase. Semantic Scholar. 24

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A Comparative Guide to Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Player in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] This rigid, planar bicyclic structure, formed by the fusion of a pyrazole and a pyrimidine ring, serves as an excellent framework for the development of therapeutic agents.[3] Its unique arrangement of nitrogen atoms allows it to act as a bioisostere of purines, enabling it to effectively interact with the ATP-binding sites of various enzymes, most notably protein kinases.[2][4] Consequently, derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including potent anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][2]

The remarkable versatility of the pyrazolo[1,5-a]pyrimidine system stems from the ability to introduce a wide array of substituents at multiple positions across both rings.[3] However, the precise placement of these substituents is not trivial; it dramatically influences the molecule's electronic properties, steric profile, and ultimately, its biological activity and selectivity. This guide provides an in-depth comparison of a specific, synthetically useful building block, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate , with its key positional isomers. We will explore how subtle changes in the location of the chloro and ethyl carboxylate groups can lead to significant differences in chemical reactivity and biological potential, offering a rationale for strategic choices in drug design and development.

The Subject Molecule: Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Our primary focus is on Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1005209-44-8), a molecule strategically designed for further chemical elaboration.

  • The 2-Ethyl Carboxylate Group: Positioned on the pyrazole ring, this group serves multiple functions. It acts as an electron-withdrawing group, influencing the electronics of the pyrazole moiety. Furthermore, the ester provides a crucial synthetic handle for creating diversity, allowing for hydrolysis to the corresponding carboxylic acid or direct conversion to a wide range of amides, which are pivotal for establishing key interactions with biological targets.

  • The 6-Chloro Group: Located on the pyrimidine ring, the chlorine atom is more than just a substituent; it's a versatile functional group. Its electron-withdrawing nature modulates the reactivity of the pyrimidine ring. While positions 5 and 7 are generally more reactive towards nucleophilic aromatic substitution (SNAr), the 6-chloro position can still serve as a site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or alkyl groups to expand the chemical space.[3][4]

Isomeric Comparison: How Position Dictates Performance

The strategic importance of substituent placement cannot be overstated. Even a minor shift of a functional group from one position to another can drastically alter a compound's interaction with a target protein, transforming a potent inhibitor into an inactive molecule. Structure-activity relationship (SAR) studies consistently show that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine core are critical for potency and selectivity.[2][5]

Chemical Reactivity and Synthetic Utility

The position of the chlorine atom significantly impacts the molecule's reactivity towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction for functionalizing this scaffold.

  • Reactivity Hotspots (C5 and C7): The C5 and C7 positions on the pyrimidine ring are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[4] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the adjacent ring nitrogens. Consequently, isomers like Ethyl 5-chloro- or 7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate are highly valuable intermediates for introducing amines (e.g., morpholine) or alkoxides at these positions.[4]

  • The C6 Position: The 6-chloro position is less activated towards SNAr compared to the 5- and 7-positions. This differential reactivity can be exploited for selective, stepwise functionalization of di- or tri-chlorinated pyrazolopyrimidine scaffolds. While less reactive in SNAr, the 6-chloro position is still a viable handle for palladium-catalyzed cross-coupling reactions.

Biological Activity: A Tale of Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[4] The placement of substituents dictates how the molecule fits into the ATP pocket and which secondary interactions it can form, thereby determining its potency and selectivity profile.

  • Influence of the Carboxylate Position: Studies on B-Raf kinase inhibitors have highlighted the utility of pyrazolo[1,5-a]pyrimidine-3-carboxylates.[6] An ester at the 3-position, adjacent to the fusion nitrogen, places a key hydrogen bond acceptor in a different region of space compared to a 2-carboxylate isomer. For instance, in CDK2/TRKA dual inhibitors, a 3-carboxylate was shown to be a viable group for interaction.[7]

  • Influence of the Chloro Position: The location of the chloro group affects the overall electronic distribution and provides a vector for substitution that can probe different pockets of a kinase active site. In studies on Pim-1 kinase inhibitors, substitutions at the 5-position were found to be more critical for potency than those at the 3-position, demonstrating the profound impact of positional isomerism.[5] For example, a 5-substituted fragment showed nanomolar activity, whereas a 3-substituted fragment was only active at the micromolar level.[5] This underscores that while our target molecule (6-chloro) offers synthetic advantages, its 5-chloro and 7-chloro isomers might provide more direct access to potent biological activity depending on the target kinase.

The following logical diagram illustrates how the choice of a specific isomer (based on substituent position) is a critical decision point in a drug discovery workflow, influencing both the synthetic strategy and the ultimate biological profile.

G cluster_0 Core Scaffold Selection cluster_1 Isomeric Differentiation cluster_2 Implications & Outcomes Scaffold Pyrazolo[1,5-a]pyrimidine Isomer_Choice Choice of Isomer (Position of Cl and COOEt) Scaffold->Isomer_Choice Pos_6_Cl 6-Chloro (Target) Isomer_Choice->Pos_6_Cl Pos_5_7_Cl 5- or 7-Chloro Isomer_Choice->Pos_5_7_Cl Pos_2_COOEt 2-COOEt (Target) Isomer_Choice->Pos_2_COOEt Pos_3_COOEt 3-COOEt Isomer_Choice->Pos_3_COOEt Synth_Strategy Synthetic Strategy Pos_6_Cl->Synth_Strategy Favors Cross-Coupling Pos_5_7_Cl->Synth_Strategy Favors SNAr Bio_Profile Biological Profile (Potency & Selectivity) Pos_5_7_Cl->Bio_Profile Often higher potency (e.g., Pim-1) Pos_2_COOEt->Bio_Profile SAR Vector 1 Pos_3_COOEt->Bio_Profile SAR Vector 2 Synth_Strategy->Bio_Profile enables synthesis of analogs

Caption: Isomer choice dictates synthetic and biological outcomes.

Comparative Data Summary

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateStructure of 6-chloro-2-carboxylate1005209-44-8C₉H₈ClN₃O₂225.63
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateStructure of 5-chloro-2-carboxylate1363405-21-3C₉H₈ClN₃O₂225.63
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateStructure of 7-chloro-6-carboxylate43024-70-0C₉H₈ClN₃O₂225.63
Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateStructure of 6-chloro-3-carboxylate936074-36-1C₉H₈ClN₃O₂225.63

Note: Structures are representational placeholders. Actual structures vary by isomer.

Experimental Protocols

The synthesis of the pyrazolo[1,5-a]pyrimidine core is robust and typically proceeds via the cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner. The following protocol is a representative procedure that can be adapted for the synthesis of various isomers.

Protocol 1: General Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes the cyclocondensation reaction, a foundational method for building the core scaffold.[2][3]

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification Aminopyrazole 3-Aminopyrazole (Nucleophile) Mix Mix in Solvent (e.g., Acetic Acid) Aminopyrazole->Mix Dicarbonyl 1,3-Bielectrophile (e.g., β-ketoester) Dicarbonyl->Mix Heat Heat / Reflux (Thermal Cyclization) Mix->Heat Cool Cool to RT Heat->Cool Precipitate Precipitate/ Extract Cool->Precipitate Purify Recrystallize/ Chromatography Precipitate->Purify Product Final Product Purify->Product

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Objective: To synthesize a pyrazolo[1,5-a]pyrimidine derivative via cyclocondensation.

Materials:

  • Substituted 3-amino-1H-pyrazole (1.0 eq)

  • Substituted β-ketoester or equivalent 1,3-bielectrophile (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the 3-aminopyrazole derivative (1.0 eq) and the β-ketoester (1.1 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent to the flask (concentration typically 0.1-0.5 M).

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-16 hours. The causality here is that the acidic medium protonates the carbonyl of the ketoester, activating it for nucleophilic attack by the exocyclic amino group of the pyrazole. Subsequent intramolecular attack by the endocyclic pyrazole nitrogen followed by dehydration drives the formation of the fused pyrimidine ring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-water to precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove residual acetic acid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyrimidine product.

Self-Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the structure and ensure the absence of starting materials and intermediates.

Conclusion and Future Perspectives

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and its isomers represent a family of high-value intermediates for drug discovery. The choice of a specific isomer is a critical design decision that profoundly impacts both the available synthetic routes and the ultimate biological profile of the final compounds. While the 6-chloro isomer provides a handle for diversification through cross-coupling, isomers with chlorine at the more reactive 5- or 7-positions are primed for nucleophilic substitution, a common strategy for building potent kinase inhibitors. Similarly, the placement of the carboxylate group on the pyrazole (C2, C3) or pyrimidine (C5, C6) ring alters the molecule's topology and its potential interactions within a protein's active site.

Future research should focus on the direct, side-by-side synthesis and evaluation of these fundamental building blocks against a panel of relevant biological targets, such as various protein kinases. Such studies would provide invaluable, concrete data to guide medicinal chemists in their selection of the optimal starting material, accelerating the development of novel and selective therapeutics based on this privileged scaffold.

References

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A Comparative Guide to the Bioactivity of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioactivity of the novel compound, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, in comparison to established kinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows and provides a comparative context using well-characterized inhibitors such as Staurosporine, Sorafenib, and Dasatinib.

The pyrazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with derivatives showing potent activity against various kinases, particularly those implicated in oncology.[1][2][3] This guide will focus on the presumed primary targets of the pyrazolo[1,5-a]pyrimidine class, Pim-1 and Flt-3 kinases, and detail the necessary experimental procedures to ascertain and compare the inhibitory potential of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

The Central Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[3] They function by transferring a phosphate group from ATP to specific amino acid residues on substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3]

Kinase inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling pathway.[4] The specificity and potency of these inhibitors are key determinants of their therapeutic efficacy and potential side effects.

Comparative Kinase Inhibitors: A Snapshot

To provide a robust comparison, it is essential to select known inhibitors with well-defined kinase profiles. For the purpose of this guide, we will consider:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum kinase inhibitor.[4][5][6] Its lack of selectivity makes it a useful positive control in kinase assays but unsuitable for clinical use.[4]

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR, PDGFR, and Raf kinases.[7][8][9][10][11] It is an approved therapeutic for several types of cancer.[7]

  • Dasatinib: A potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[12][13][14][15] It is used in the treatment of certain types of leukemia.[12][14]

Generating Comparative Bioactivity Data: A Methodological Approach

The core of this guide is the detailed methodology for generating the necessary experimental data to compare Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate with the aforementioned inhibitors.

Table 1: Hypothetical Comparative Kinase Inhibition Profile (IC50, nM)
Kinase TargetEthyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylateStaurosporineSorafenibDasatinib
Pim-1Data to be determined~3>10,000~300
Flt-3Data to be determined~658[9]<1
VEGFR2Data to be determined~2090[9]~15
c-KitData to be determined~1068[9]<1
SrcData to be determined6>10,0000.8[15]
AblData to be determined~15>10,000<1[15]

Note: IC50 values can vary depending on the specific assay conditions. The values presented for the known inhibitors are approximate and collated from various sources for illustrative purposes.

Experimental Protocols

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against Pim-1 and Flt-3 kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound. The ADP-Glo™ Kinase Assay (Promega) is a commonly used platform.[16]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and the known inhibitors (Staurosporine, Sorafenib, Dasatinib) in DMSO.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, the respective kinase (e.g., recombinant human Pim-1 or Flt-3), and the kinase-specific substrate.

  • Initiation: Start the kinase reaction by adding an ATP solution.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

  • Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality: This direct enzymatic assay isolates the interaction between the compound and the kinase, providing a clear measure of its intrinsic inhibitory potency. The use of a well-established commercial kit ensures reproducibility and standardization.

This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.

Objective: To evaluate the cytotoxic or cytostatic effects of the test compounds on cancer cell lines expressing the target kinases (e.g., MV4-11 for Flt-3 and K562 for Pim-1).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure the metabolic activity of cells, which is an indicator of cell viability.[5][7][17][18] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.[7]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control and calculate the IC50 value.

Causality: This cell-based assay provides insights into the compound's ability to affect cancer cell survival and proliferation, which is the ultimate goal of a kinase inhibitor in an oncology context. The choice of cell lines with known kinase dependencies allows for the correlation of cellular activity with the biochemical inhibition data.

This technique is used to determine the effect of a kinase inhibitor on a specific signaling pathway within cells.

Objective: To assess the inhibition of the downstream signaling pathways of Pim-1 and Flt-3 by measuring the phosphorylation status of their key substrates (e.g., p-BAD for Pim-1 and p-STAT5 for Flt-3).

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can visualize the extent of phosphorylation of a target protein.[14][19]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period, then lyse the cells to extract the proteins. The lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-protein detection.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-BAD). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) protein.[14]

Causality: This experiment provides direct evidence that the compound is inhibiting the intended kinase within a cellular context by observing the downstream consequences of that inhibition. This is a crucial step in validating the mechanism of action.

Visualizing the Experimental Workflow and Signaling Pathways

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays b1 Compound Dilution b2 Kinase Reaction (Pim-1/Flt-3) b1->b2 b3 Luminescence Measurement b2->b3 b4 IC50 Determination b3->b4 c1 Cell Treatment c2 Cell Viability (MTT/XTT) c1->c2 c4 Cell Lysis c1->c4 c3 IC50 Determination c2->c3 c5 Western Blot (p-Substrate) c4->c5 c6 Pathway Inhibition Confirmation c5->c6

Caption: Overview of the experimental workflow for bioactivity comparison.

signaling_pathway cluster_flt3 FLT3 Signaling cluster_pim1 Pim-1 Signaling FLT3 FLT3 STAT5 STAT5 FLT3->STAT5 pSTAT5 p-STAT5 STAT5->pSTAT5 Phosphorylation Proliferation_Survival Cell Proliferation & Survival pSTAT5->Proliferation_Survival Pim1 Pim-1 BAD BAD Pim1->BAD pBAD p-BAD BAD->pBAD Phosphorylation Apoptosis_Inhibition Inhibition of Apoptosis pBAD->Apoptosis_Inhibition Inhibitor Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate Inhibitor->FLT3 Inhibits Inhibitor->Pim1 Inhibits

Caption: Simplified signaling pathways of FLT3 and Pim-1 and the inhibitory action of the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive bioactivity comparison of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate with established kinase inhibitors. By following the detailed experimental protocols, researchers can generate the necessary data to determine its potency, selectivity, and cellular efficacy. The resulting data will be crucial in assessing its potential as a novel therapeutic agent. Subsequent studies should focus on broader kinase profiling to understand its selectivity across the kinome and in vivo studies to evaluate its efficacy and safety in preclinical models.

References

  • Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Abou-Alfa, G. K., et al. (2011). Multi-targeted kinase inhibitor sorafenib and its future. Expert Opinion on Investigational Drugs. [Link]

  • Wikipedia. (2023). Staurosporine. [Link]

  • Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar. [Link]

  • Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. [Link]

  • Xu, Y., Brenning, B., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. Dasatinib. PubChem. [Link]

  • Iorkula, T. H., Osaya, O. J. K., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Research. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

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A Researcher's Guide to Kinase Cross-Reactivity Profiling: Featuring Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases remain a paramount target class. The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure," a molecular framework that demonstrates binding affinity for a range of biological targets, most notably protein kinases.[1][2] This has led to its extensive use in the development of inhibitors for critical oncology targets such as Pim-1, KDR (VEGFR2), B-Raf, and Cyclin-Dependent Kinases (CDKs).[3][4][5][6]

This guide focuses on a novel derivative of this scaffold, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate . Given its heritage, a thorough assessment of its kinase selectivity is a mandatory first step in characterizing its potential as a therapeutic agent or chemical probe. The high degree of conservation within the ATP-binding site across the human kinome makes cross-reactivity a significant challenge, potentially leading to off-target toxicities or, in some cases, beneficial polypharmacology.[7][8] Therefore, early, comprehensive cross-reactivity profiling is not merely a screening exercise but a foundational pillar of the drug development process.[9][10]

Here, we provide an in-depth guide to performing such a profile, using the "gold standard" radiometric kinase assay. We will compare the hypothetical selectivity profile of our lead compound against two well-characterized inhibitors: Staurosporine , a notoriously promiscuous kinase inhibitor, and Gefitinib , a selective EGFR tyrosine kinase inhibitor.[11][12]

Section 1: The Imperative of Kinase Selectivity Profiling

The development of both highly selective and multi-targeted kinase inhibitors is a key focus in pharmacology.[10] Insufficient selectivity can lead to undesirable side effects, causing drug candidates to fail in clinical trials.[7] Conversely, controlled off-target activity can be harnessed for efficacious multi-target drugs.[10] Kinase inhibitor profiling against large, representative panels has become the standard industry approach for lead discovery and optimization. This process allows researchers to:

  • Identify Primary and Secondary Targets: Uncover the full spectrum of kinases a compound interacts with.

  • Predict Potential Toxicities: Early identification of interactions with kinases known to be associated with adverse effects (e.g., cardiotoxicity) can save significant resources.

  • Guide Structure-Activity Relationship (SAR) Studies: Understanding the cross-reactivity profile allows medicinal chemists to rationally design modifications that enhance selectivity for the desired target while minimizing off-target activity.

  • Reveal Novel Therapeutic Opportunities: Unexpected off-target hits may open new avenues for therapeutic applications (polypharmacology).

Section 2: Methodologies for Kinase Profiling: A Comparative Overview

Several robust platforms exist for biochemical kinase profiling, primarily categorized as activity assays and binding assays.[13]

  • Activity Assays: These methods quantify the end result of the kinase's catalytic action—the phosphorylation of a substrate. They include:

    • Radiometric Assays: Considered the gold standard, these assays use radioisotope-labeled ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to directly measure the transfer of a radioactive phosphate to a substrate.[13][14] Their primary advantage is the direct detection of the authentic product without reliance on modified substrates or coupling enzymes, which can be sources of artifacts.[13]

    • Fluorescence-Based Assays: Techniques like FRET (Förster Resonance Energy Transfer) use substrates labeled with fluorescent dyes. Phosphorylation prevents cleavage by a protease, keeping the dyes in proximity and maintaining a FRET signal.[13]

    • Luminescence-Based Assays: These assays typically quantify the amount of ATP remaining after a kinase reaction. Lower kinase activity results in more ATP, which is then used by a luciferase to produce a light signal.

  • Binding Assays: These measure the physical interaction and displacement of a ligand from the kinase's ATP-binding site, rather than enzymatic turnover.

For this guide, we focus on the radiometric activity assay due to its high sensitivity, robustness, and status as a benchmark for validating other assay formats.[13]

Fig 1. General workflow for a radiometric kinase profiling assay.

Section 3: Detailed Experimental Protocol: [γ-³³P]ATP Radiometric Filter-Binding Assay

This protocol describes a detailed method for assessing inhibitor activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific peptide substrate.

3.1 Reagent Preparation

  • Kinase Buffer (1X): Prepare a master buffer solution appropriate for the kinase panel. A common formulation is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Add 0.01% Brij-35 as a surfactant to prevent protein aggregation.

  • ATP Stock: Prepare a 10X ATP stock solution containing a mix of non-radioactive ("cold") ATP and [γ-³³P]ATP in kinase buffer. The final concentration of ATP in the assay should ideally be at or near the Kₘ for each specific kinase to ensure competitive inhibition is accurately measured.

  • Kinase & Substrate Mix: For each kinase to be tested, prepare a 2.5X working solution containing the kinase and its corresponding peptide substrate in kinase buffer. The concentrations should be optimized for linear reaction kinetics over the assay time course.

  • Test Compounds: Prepare serial dilutions of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, Staurosporine, and Gefitinib in 100% DMSO. Then, create a 4X final concentration working stock in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%) to avoid impacting enzyme activity.

  • Stop Solution: Prepare a solution of 0.75 M orthophosphoric acid or 100 mM EDTA to terminate the kinase reaction.

3.2 Assay Procedure This protocol is for a standard 96-well plate format.

  • Compound Dispensing: Add 10 µL of the 4X test compound solution to the appropriate wells of the assay plate. For control wells, add 10 µL of buffer with the same percentage of DMSO (vehicle control for 0% inhibition) and a known pan-inhibitor like Staurosporine at a high concentration (positive control for 100% inhibition).

  • Kinase/Substrate Addition: Add 20 µL of the 2.5X kinase/substrate mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction is initiated.

  • Initiation of Reaction: Add 10 µL of the 10X [γ-³³P]ATP stock solution to all wells to start the reaction. The final reaction volume is 40 µL.

  • Reaction Incubation: Incubate the plate at room temperature (e.g., 25-30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear phase.

  • Stopping the Reaction: Terminate the reaction by adding 20 µL of stop solution to each well.

3.3 Data Acquisition

  • Substrate Capture: Transfer the reaction mixture from each well to a phosphocellulose filter plate (e.g., Millipore MultiScreen). The phosphorylated peptide substrate will bind to the filter, while the unused [γ-³³P]ATP will not.

  • Washing: Wash the filter plate 3-4 times with 0.75 M orthophosphoric acid or a similar wash buffer to remove all unbound radiolabeled ATP.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

3.4 Data Analysis Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background))

Where:

  • CPM_Compound is the count from the well with the test inhibitor.

  • CPM_Vehicle is the average count from the vehicle (DMSO) control wells.

  • CPM_Background is the count from control wells without kinase.

Section 4: Comparative Analysis: Hypothetical Profiling Results

The following table presents a plausible, hypothetical dataset for Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate and our control compounds, screened at a single concentration of 1 µM against a diverse panel of kinases.

Kinase TargetKinase FamilyEthyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (% Inhibition @ 1µM)Gefitinib (Selective Control) (% Inhibition @ 1µM)Staurosporine (Promiscuous Control) (% Inhibition @ 1µM)
PIM1 CAMK96 899
PIM2 CAMK89 598
FLT3 TK68 1295
KDR (VEGFR2) TK451592
CDK2/CycA CMGC31397
B-Raf TKL25688
EGFR TK1198 94
SRC TK15996
ABL1 TK9491
AURKA Other18293
GSK3B CMGC7185
PKA AGC4098

Section 5: Data Interpretation and Strategic Next Steps

The hypothetical data provides a clear narrative for each compound:

  • Staurosporine: As expected, it demonstrates potent, widespread inhibition across all kinase families, confirming its promiscuous nature.[11][15] This validates the assay's ability to detect potent inhibitors.

  • Gefitinib: This compound shows high and specific inhibition of its primary target, EGFR, with minimal activity against other kinases in the panel.[16][17] This serves as a benchmark for a highly selective inhibitor profile.

  • Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate: Our compound of interest displays a compelling profile. It shows potent activity against PIM family kinases (PIM1 and PIM2) and significant activity against the tyrosine kinase FLT3. This suggests a potential primary target family and a key off-target. The moderate activity against KDR and CDK2 is noteworthy and warrants further investigation. Crucially, it is significantly more selective than Staurosporine.

Next Steps:

  • IC₅₀ Determination: The immediate next step is to perform dose-response curves for the most potent hits (PIM1, PIM2, FLT3) to determine their IC₅₀ values, which represent the concentration required for 50% inhibition.

  • Cell-Based Target Engagement: Biochemical activity must be confirmed in a cellular context. Assays should be conducted to determine if the compound can inhibit the phosphorylation of known downstream substrates of PIM or FLT3 in relevant cancer cell lines.

  • Broader Kinome Screening: Profile the compound against a much larger panel (e.g., >400 kinases) to build a comprehensive map of its selectivity and identify any other potential off-targets.

  • Structural Biology: Co-crystallization of the compound with its primary target (e.g., PIM1) can elucidate the binding mode and provide a structural basis for its potency and selectivity, guiding future optimization efforts.

Signaling_Pathway STAT3 Upstream Signal (e.g., STAT3/5) PIM1 PIM1 Kinase STAT3->PIM1 Activates BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates pBAD p-BAD (inactive) Apoptosis Apoptosis BAD->Apoptosis Promotes pBAD->Apoptosis Blocks Inhibitor Ethyl 6-chloropyrazolo [1,5-a]pyrimidine-2-carboxylate Inhibitor->PIM1 Inhibits

Fig 2. Hypothetical signaling pathway inhibited by the test compound.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to kinase cross-reactivity profiling, using Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate as a case study. The data, though hypothetical, illustrates how a well-designed profiling experiment can rapidly characterize a compound's selectivity, benchmark it against known inhibitors, and provide clear, actionable insights for the next phases of drug development. By systematically evaluating potency, selectivity, and cellular activity, researchers can effectively navigate the complexities of the human kinome to advance promising new therapeutic candidates.

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  • Klopfenstein, S. R., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Gomaa, H. A. M., et al. (2022). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

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Privileged Scaffolds in Kinase Inhibition: A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, particularly in the pursuit of targeted cancer therapies, certain molecular frameworks consistently emerge as "privileged scaffolds." These structures serve as versatile starting points for the design of potent and selective inhibitors of key biological targets. Among these, the fused heterocyclic systems of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine have garnered significant attention, especially as inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer and other diseases.

This guide provides an in-depth, head-to-head comparison of these two prominent scaffolds. We will dissect their synthetic accessibility, explore their distinct chemical properties, and critically evaluate their performance as kinase inhibitors, supported by experimental data and established protocols. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of next-generation therapeutics.

At a Glance: Structural and Electronic Distinctions

The fundamental difference between the pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds lies in the fusion of the pyrazole and pyridine/pyrimidine rings, which dictates the arrangement of nitrogen atoms and, consequently, their electronic properties and three-dimensional shape. This seemingly subtle distinction has profound implications for their interaction with biological targets.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: "Core structures of the two scaffolds."

The pyrazolo[1,5-a]pyrimidine scaffold features a bridgehead nitrogen atom, creating a more planar and rigid structure. In contrast, the pyrazolo[3,4-b]pyridine system has a non-bridgehead nitrogen in the pyrazole ring, allowing for greater conformational flexibility. These structural nuances influence how molecules based on these scaffolds fit into the ATP-binding pocket of kinases and interact with key amino acid residues.

Synthetic Accessibility: A Comparative Overview

The synthetic routes to both scaffolds are well-established, offering a high degree of versatility for introducing diverse substituents. However, the choice of starting materials and reaction conditions can differ significantly.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The most common and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic reagents.[1] This strategy allows for the introduction of substituents at positions 2, 3, 5, 6, and 7.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "General synthesis of pyrazolo[1,5-a]pyrimidines."

Modern synthetic methodologies, such as microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have further expanded the chemical space accessible for this scaffold, enabling the efficient introduction of a wide array of functional groups.[2]

Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine scaffold also frequently starts with a 5-aminopyrazole derivative. A common method is the reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[1][3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "General synthesis of pyrazolo[3,4-b]pyridines."

Three-component reactions have also been developed for the efficient, one-pot synthesis of highly substituted pyrazolo[3,4-b]pyridines.

Head-to-Head Comparison of Biological Activity as Kinase Inhibitors

Both scaffolds have proven to be exceptionally fruitful in the discovery of potent kinase inhibitors. However, they exhibit certain predilections for specific kinase families and have led to the development of drugs with distinct clinical profiles.

Pyrazolo[1,5-a]pyrimidine: A Scaffold for Broad-Spectrum Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a prominent feature in numerous FDA-approved kinase inhibitors, most notably in the realm of TRK inhibitors.[4][5] This scaffold has demonstrated remarkable versatility, with derivatives showing potent inhibition of a wide range of kinases including CDKs, Pim-1, EGFR, and B-Raf.[2][6]

Table 1: Representative Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and their Potency

Compound/Drug NameTarget Kinase(s)IC50 (nM)Reference
LarotrectinibTRKA, TRKB, TRKC1.2, 2.1, 2.1[4]
RepotrectinibTRKA, TRKB, TRKC-[4]
Compound 36TRKA, TRKB, TRKC1.4, 2.4, 1.9[4]
CPL302415PI3Kδ18[7]

The planarity and rigidity of the pyrazolo[1,5-a]pyrimidine scaffold are thought to contribute to its ability to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[4] Structure-activity relationship (SAR) studies have shown that substitutions at the 3, 5, and 7-positions are crucial for modulating potency and selectivity.[2]

Pyrazolo[3,4-b]pyridine: A Scaffold for Selective Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold has also yielded a plethora of potent kinase inhibitors, with a notable number of compounds targeting CDKs and other cell cycle-related kinases.[8] This scaffold is present in several investigational drugs and has demonstrated efficacy against a range of cancer cell lines.

Table 2: Representative Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors and their Potency

CompoundTarget Kinase(s)IC50 (nM)Reference
Compound 14CDK2/cyclin A257[9][10]
Compound 13CDK2/cyclin A281[9][10]
EtazolatePhosphodiesterase 4-[3]

The pyrazolo[3,4-b]pyridine core is considered a bioisostere of purine, enabling it to mimic ATP and bind effectively to the kinase active site.[9] The N1-H of the pyrazole ring often acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.[9]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for the synthesis of a representative compound from each scaffold class and a general protocol for a kinase inhibition assay.

Experimental Protocol 1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines via the cyclization of an α,β-unsaturated ketone with 5-amino-1-phenyl-pyrazole.[3]

Materials:

  • α,β-unsaturated ketone (0.5 mmol)

  • 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol)

  • Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

  • Zirconium(IV) chloride (ZrCl4) (35 mg, 0.15 mmol)

  • Chloroform (CHCl3)

  • Water

Procedure:

  • To a solution of the α,β-unsaturated ketone in DMF, add a solution of 5-amino-1-phenyl-pyrazole in EtOH at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 to the reaction mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction, concentrate the mixture in vacuo.

  • Add CHCl3 and water to the residue and separate the two phases.

  • Wash the aqueous phase with CHCl3 twice.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Workflow for pyrazolo[3,4-b]pyridine synthesis."

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.[11]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plate

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} caption: "Workflow for a kinase inhibition assay."

Concluding Remarks and Future Directions

Both pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine scaffolds have unequivocally demonstrated their value in the development of potent and selective kinase inhibitors. The choice between these two privileged structures will ultimately depend on the specific kinase target, the desired selectivity profile, and the overall drug-like properties being sought.

The pyrazolo[1,5-a]pyrimidine scaffold, with its proven track record in FDA-approved drugs, offers a robust and versatile platform for broad-spectrum kinase inhibition. Its rigid nature appears well-suited for targeting a diverse range of kinases.

The pyrazolo[3,4-b]pyridine scaffold, while perhaps less represented in marketed drugs to date, holds immense promise for the development of highly selective inhibitors, particularly for cell cycle-related kinases. Its bioisosteric relationship with purine provides a strong foundation for rational drug design.

Future research will undoubtedly continue to explore the vast chemical space around both scaffolds. Innovations in synthetic chemistry will enable the creation of even more diverse and complex derivatives. A deeper understanding of the structural biology of kinase-inhibitor interactions will further guide the design of next-generation therapeutics with improved efficacy and reduced off-target effects. Ultimately, the continued investigation of both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines will be crucial in the ongoing effort to develop more effective and personalized medicines for a wide range of diseases.

References

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  • b ]Pyridone and Pyrazolo[3,4- b ]Pyrimidine Derivatives as Antagonists for A 1 Adenosine Receptor. ResearchGate. [Link]

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Reproducibility and robustness of biological data for Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Reproducibility and Robustness of Biological Data for Novel Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors A Comparative Framework Featuring Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Introduction: The Promise and Challenge of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows compounds built on this framework to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cell signaling.[3] Dysregulation of kinase activity is a hallmark of cancer, making them prime targets for therapeutic intervention. Consequently, pyrazolo[1,5-a]pyrimidines have been extensively developed as anticancer agents, with some derivatives showing clinical promise against kinases like Cyclin-Dependent Kinases (CDKs), EGFR, and B-Raf.[1][3]

Chapter 1: Foundational Properties - The Source of (Ir)reproducibility

Before any biological assay is performed, the fundamental physicochemical properties of the test compound must be thoroughly characterized. Failure at this stage is the leading cause of inconsistent data. Poor solubility, in particular, is a frequent issue with heterocyclic compounds like pyrazolopyrimidines and can severely impact biological assays.

Key Causal Factors for Irreproducibility:

  • Purity: Impurities, even in small amounts, can have potent biological activity of their own, leading to misleading results.

  • Solubility: If a compound precipitates in the assay medium, its effective concentration is unknown and far lower than the nominal concentration, leading to artificially low potency measurements.

  • Stability: Degradation of the compound in solvent (e.g., DMSO) or aqueous assay buffer over the course of an experiment will lead to a decrease in the effective concentration and time-dependent variability.

Recommended Initial Workflow: A rigorous initial characterization is the first line of defense against irreproducible data.

G cluster_0 Phase 1: Compound Validation Compound Compound Synthesis Lot QC Purity & Identity Check (LC-MS, NMR) Compound->QC Solubility Aqueous Solubility Assay (e.g., Nephelometry) QC->Solubility Stability Solution Stability Test (Incubate in DMSO & Buffer) Solubility->Stability Decision Proceed to Bioassay? Stability->Decision G cluster_0 G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S Restriction Point G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 Inhibition here causes G1 arrest CDK2E CDK2 + Cyclin E CDK2E->S Inhibition here causes S phase block CDK2A CDK2 + Cyclin A CDK1 CDK1 + Cyclin B CDK1->M Inhibition here causes G2/M arrest

Caption: Simplified cell cycle pathway showing key CDK control points.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment :

    • Seed HCT-116 cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at concentrations corresponding to its 1X and 5X EC50 values for 24 hours. Include a vehicle control.

  • Cell Harvesting and Fixation :

    • Harvest cells by trypsinization, collecting both adherent and floating cells to include any that have detached due to apoptosis.

    • Wash the cells with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 2 hours at 4°C. [4][5]

  • Staining :

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA. [6] * Incubate for 30 minutes at room temperature in the dark. [5][6]

  • Data Acquisition and Analysis :

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting PI fluorescence in the appropriate channel (e.g., FL-2).

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

A potent CDK2 inhibitor like our hypothetical compound would be expected to cause an accumulation of cells in the G1 or S phase of the cell cycle, providing strong evidence for an on-target mechanism of action.

Chapter 5: A Guide to Comparison - A Framework for Decision-Making

The ultimate goal of this rigorous, multi-assay approach is to build a comprehensive and reproducible data package that allows for an objective comparison with alternative compounds. By integrating data on physicochemical properties, biochemical potency, cellular efficacy, and mechanism of action, a clear picture of the compound's potential emerges.

Final Comparative Summary
FeatureEthyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (Hypothetical)Dinaciclib (Clinical Stage CDK Inhibitor)(R)-Roscovitine (Research Tool)
Scaffold Pyrazolo[1,5-a]pyrimidinePyridopyrimidinePurine
Biochemical IC50 (CDK2) ~150 nM1 nM 700 nM
Cellular EC50 (Antiproliferative) ~1.2 µM4 nM ~16 µM
Biochem-to-Cellular Drop-off ~8-fold~4-fold~23-fold
Mechanism (Cell Cycle) G1/S ArrestG2/M ArrestG1, S, or G2/M Arrest
Key Considerations Moderate potency, requires optimization for cellular activity.Extremely high potency, broad CDK inhibition.Good research tool, moderate potency, significant off-target effects reported.

This final summary table provides an at-a-glance comparison. In this hypothetical scenario, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate presents as a moderately potent inhibitor. The 8-fold drop-off in cellular activity is a common challenge and suggests that further medicinal chemistry efforts could focus on improving properties like cell permeability or metabolic stability. Compared to the clinical candidate Dinaciclib, it is significantly less potent but may offer a different selectivity profile. It is more potent than the older research tool Roscovitine, suggesting it is a promising starting point for a new inhibitor series.

By following this structured, self-validating, and comparative approach, researchers can generate high-quality, reproducible data, enabling confident decision-making in the long and complex process of drug discovery.

References

  • R&D Systems. Dinaciclib | Cyclin-dependent Kinase Inhibitors. [URL: https://www.rndsystems.com/products/dinaciclib_5590]
  • MedChemExpress. (R)-Roscovitine (Seliciclib) | CDKs Inhibitor. [URL: https://www.medchemexpress.com/seliciclib.html]
  • Selleck Chemicals. Dinaciclib | CDK Inhibitor | CAS 779353-01-4. [URL: https://www.selleckchem.com/products/Dinaciclib-SCH727965.html]
  • Selleck Chemicals. Roscovitine (Seliciclib) CDK inhibitor. [URL: https://www.selleckchem.com/products/roscovitine-seliciclib-cyc202.html]
  • TargetMol. Dinaciclib | SCH 727965 | CDK inhibitor. [URL: https://www.targetmol.com/product/Dinaciclib-SCH-727965]
  • Promega GmbH. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. [URL: https://www.promega.de/products/cell-health-assays/kinase-assays/kinase-glo-luminescent-kinase-assay-platform/?
  • Promega Corporation. Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. [URL: https://www.promega.com/-/media/files/resources/promega-notes/83/introducing-the-kinase-glo-luminescent-kinase-assay.pdf]
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  • Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/adp-glo-kinase-assay-quick-protocol.pdf]
  • Kurdi, L. and Fa, A. 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro. [URL: https://www.researchgate.net/publication/338902805_56_Cytotoxicity_Effect_of_5-fluorouracil_and_bee_products_on_the_HTC-116_Human_colon_Cancer_Cell_Line_in_vitro_Lina_Kurdi_and_Fa]
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. [URL: https://www.promega.com/products/cell-signaling/kinase-assays/kinase-glo-luminescent-kinase-assay-platform/?
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2132-5_14]
  • Terungwa, et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central, 2024. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10863814/]
  • Attia, M. H., et al. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI, 2024. [URL: https://www.mdpi.com/1422-0067/25/1/498]
  • Terungwa, et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07960h]
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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 1005209-44-8). As a novel chlorinated heterocyclic compound, it is imperative to handle its disposal with a comprehensive understanding of its potential hazards and in strict accordance with regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. The procedures outlined herein are based on established best practices for handling chlorinated organic compounds and data from structurally similar molecules, ensuring a cautious and safety-first approach in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Assessment: A Data-Driven Approach

Table 1: Hazard Profile of Structurally Similar Chlorinated Pyrazolopyrimidines

Compound NameGHS Hazard Statements
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylateH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Based on this data, it is prudent to handle Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate as a compound that is, at a minimum:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A potential respiratory tract irritant.

Therefore, appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound, including during disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

A steadfast commitment to safety necessitates the use of appropriate PPE. The following should be considered the minimum requirement when handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in any form (solid, solution, or as waste).

  • Eye Protection: Chemical safety goggles are essential to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: Handling of the solid compound or any procedure that could generate dust or aerosols should be conducted in a certified chemical fume hood.

Disposal Procedures: A Step-by-Step Protocol

The proper disposal of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. As a chlorinated organic compound, it must be treated as hazardous waste.

Disposal of Unused or Expired Solid Compound
  • Waste Characterization: Unused Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate must be disposed of as hazardous chemical waste. While not specifically listed on the EPA's P or U lists, its characteristics as a halogenated organic compound necessitate this classification[2].

  • Packaging:

    • Place the solid waste in a clearly labeled, sealable container. The original manufacturer's container is ideal if it is in good condition.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.

    • Affix a hazardous waste label to the container. The label must include:

      • The full chemical name: "Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate"

      • The CAS Number: "1005209-44-8"

      • The words "Hazardous Waste"

      • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware and Debris
  • Segregation: All disposable labware (e.g., pipette tips, weighing boats, gloves) and cleaning materials (e.g., absorbent pads) that have come into contact with the compound must be considered hazardous waste.

  • Packaging:

    • Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

    • For sharps (needles, scalpels), use a designated sharps container.

    • Label the container clearly as "Hazardous Waste" and list the chemical contaminant.

  • Disposal of Empty Containers:

    • Thoroughly empty the container of all contents.

    • The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste[3].

    • After the initial rinse is collected, the container can typically be rinsed two more times with the solvent, with the subsequent rinsates also collected as hazardous waste.

    • Once thoroughly rinsed and dried, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic[4].

Disposal of Solutions Containing the Compound
  • Waste Identification: Solutions containing Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate are considered hazardous waste. Due to the presence of a halogenated organic compound, these will likely be classified under the EPA's "F-list" of hazardous wastes from non-specific sources if the solvent is one of those listed (e.g., F002 for certain halogenated solvents)[5].

  • Collection:

    • Collect all waste solutions in a dedicated, sealed, and properly vented hazardous waste container.

    • Do not mix incompatible waste streams.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full names of all chemical components, including solvents and an estimated concentration of the target compound.

    • The associated hazards (e.g., "Toxic," "Irritant," "Flammable" if in a flammable solvent).

  • Storage and Collection: Store in your laboratory's satellite accumulation area and arrange for pickup by your institution's EHS department.

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.

Small Spills (Solid or Liquid)

A small, manageable spill is one that you are trained and equipped to handle safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Isolate: If the spill is in a poorly ventilated area or if there is a risk of respiratory exposure, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with chemically resistant gloves.

  • Containment:

    • For a solid spill, gently cover it with a paper towel to prevent dust from becoming airborne.

    • For a liquid spill, create a dike around the spill using an inert absorbent material such as vermiculite or sand[6].

  • Cleanup:

    • Solid Spill: Carefully dampen the covering paper towel with a small amount of water to minimize dust, then gently sweep the material into a dustpan.

    • Liquid Spill: Add absorbent material to the spill, working from the outside in.

  • Collection: Place all contaminated materials (absorbent, paper towels, gloves) into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a soap and water solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting: Report the incident to your supervisor and your institution's EHS department.

Large Spills

A large spill is any spill that you are not comfortable or equipped to handle, that poses a fire or significant inhalation hazard, or that has spread to a large area.

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert your supervisor and contact your institution's emergency response number (e.g., EHS, campus police).

  • Isolate: Close the doors to the affected area and post a warning sign.

  • Do Not Attempt to Clean: Await the arrival of trained emergency responders.

Incompatible Materials and Storage

To prevent hazardous reactions, proper segregation and storage are essential. Based on the chemical structure (a heterocyclic compound with a chlorine substituent), avoid contact with:

  • Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.

  • Strong Acids and Bases: Can lead to hydrolysis or other degradation reactions, potentially producing hazardous byproducts.

Store Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in a cool, dry, well-ventilated area away from these incompatible materials.

Fire Safety

In the event of a fire involving this compound, the primary concern is the potential for the generation of toxic and corrosive gases, such as hydrogen chloride, nitrogen oxides, and carbon oxides.

  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.

  • Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Decision Workflow

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_packaging Packaging & Labeling cluster_final_disposal Final Disposal Waste Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate Waste Solid Unused/Expired Solid Waste->Solid Liquid Contaminated Solution Waste->Liquid Debris Contaminated Debris (Gloves, etc.) Waste->Debris PackageSolid Seal in compatible container (HDPE/Glass). Label as Hazardous Waste with full chemical name and CAS. Solid->PackageSolid PackageLiquid Collect in dedicated, sealed waste container. Label with all components and hazards. Liquid->PackageLiquid PackageDebris Place in sealed, leak-proof bag/container. Label as Hazardous Waste with contaminant name. Debris->PackageDebris Storage Store in designated Satellite Accumulation Area PackageSolid->Storage PackageLiquid->Storage PackageDebris->Storage Collection Arrange for EHS/Contractor Pickup Storage->Collection Incineration High-Temperature Incineration (Licensed Facility) Collection->Incineration

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the novel compound Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate represents a key building block. Its unique scaffold holds immense potential, but like any specialized tool, it demands respect and meticulous handling. This guide moves beyond generic safety data sheets to provide a deep, experience-driven framework for managing this compound in the laboratory, ensuring both your safety and the integrity of your research. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, grounded in the compound's inherent chemical properties and potential hazards.

Understanding the Hazard Profile: More Than Just a Structure

Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 1005209-44-8) is a chlorinated heterocyclic compound. While a specific, comprehensive toxicological profile for this exact molecule is not extensively published, we can infer its primary hazards from its structure and data on closely related analogs. The core pyrazolo[1,5-a]pyrimidine scaffold and the presence of a chloro- group are key indicators of its potential reactivity and biological activity.

Analysis of analogous compounds consistently points towards a clear hazard profile under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Several related chloropyrazolo[1,5-a]pyrimidine derivatives are classified with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Therefore, all handling procedures must be designed to mitigate these primary risks: oral ingestion, skin and eye contact, and inhalation of airborne particles.

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure. However, robust personal protective equipment is the essential final barrier between you and the chemical. The following table outlines the minimum required PPE, with a detailed rationale for each selection.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Tight-fitting Safety Goggles & Face ShieldRationale: The compound is an irritant, and any accidental splash could cause serious eye damage[1][2]. Standard safety glasses are insufficient. Goggles provide a seal against splashes and dust. A face shield worn over goggles is mandatory when handling larger quantities (>1g) or when performing energetic reactions where splashing is a significant risk.
Hand Protection Chemical-Resistant Nitrile Gloves (Double-Gloved)Rationale: To prevent skin irritation, direct contact must be avoided[1][2]. Nitrile gloves provide good protection against a wide range of chemicals for incidental contact. Double-gloving is a best practice in pharmaceutical research to protect against undetected pinholes and to allow for safe removal of the outer, contaminated glove. For prolonged handling, consult manufacturer-specific breakthrough time data.
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronRationale: A fully buttoned, flame-resistant lab coat protects the skin on your arms and torso. For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of impermeable protection.
Respiratory Protection NIOSH-Approved N95 Respirator or HigherRationale: As a solid, the compound can become airborne, and inhalation may cause respiratory tract irritation[1][2]. All weighing and transfers of the solid compound must be performed in a certified chemical fume hood. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, repeatable workflow is paramount for safety. The following protocol outlines the essential steps for handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, from preparation to cleanup.

Pre-Operational Safety Checklist:
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • PPE Inspection: Inspect all PPE for damage (e.g., cracks in goggles, tears in gloves) before use.

  • Spill Kit Accessibility: Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Waste Container Preparation: Prepare designated, clearly labeled waste containers for solid and liquid chemical waste.

Step-by-Step Handling Workflow:
  • Donning PPE:

    • Put on the inner pair of nitrile gloves.

    • Don the laboratory coat, ensuring it is fully buttoned.

    • Don the chemical-resistant apron, if required.

    • Put on the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • Don safety goggles and face shield.

    • If required, perform a fit-check for your respirator.

  • Chemical Handling (Inside Fume Hood):

    • Perform all manipulations, including weighing and transferring the solid compound, deep within the sash of the fume hood.

    • Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned before use.

    • Handle the compound gently to minimize the generation of dust.

    • If dissolving the compound, add the solid to the solvent slowly.

  • Post-Handling & Decontamination:

    • Securely close the primary container of the compound.

    • Decontaminate any surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol), followed by a general-purpose cleaner.

    • Wipe down reusable equipment with the same decontamination procedure.

  • Doffing PPE:

    • Remove the outer pair of gloves, peeling them off so they are inside-out, and dispose of them in the designated solid waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat and apron, turning them away from the body.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Below is a diagram illustrating the critical stages of the safe handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Inspect PPE Spill Locate Spill Kit Waste Prepare Waste Containers Don Don Full PPE Waste->Don Proceed to Handling Weigh Weigh & Transfer Compound Don->Weigh React Perform Reaction Weigh->React Decon Decontaminate Surfaces & Equipment React->Decon Complete Experiment Doff Doff PPE Correctly Decon->Doff Dispose Segregate & Dispose of Waste Doff->Dispose Wash Wash Hands Dispose->Wash

Caption: Workflow for handling Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal is a critical and non-negotiable aspect of chemical safety and environmental responsibility. As a chlorinated organic compound, Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate must not be disposed of down the drain or in regular trash.

  • Solid Waste:

    • All contaminated solid materials, including gloves, weigh boats, paper towels, and spent respirator cartridges, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Label the container as "Hazardous Waste: Chlorinated Organic Solids."

  • Liquid Waste:

    • Solutions containing the compound and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Label the container as "Hazardous Waste: Chlorinated Organic Liquids," and list the solvent components.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company. These organizations are equipped to handle and dispose of chlorinated wastes via methods such as high-temperature incineration, which is necessary to prevent the formation of toxic byproducts.

By adhering to these rigorous safety and handling protocols, you can confidently and safely unlock the potential of Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate in your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • Capot Chemical. 1005209-44-8 | ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate. [Link]

  • LookChem. ETHYL 6-CHLOROPYRAZOLO[1,5-A]PYRIDINE-2-CARBOXYLATE 1234616-54-6 wiki. [Link]

  • ChemWhat. ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS#: 936074-36-1. [Link]

  • PubChem. Ethyl 5-chloropyrazolo(1,5-a)pyrimidine-3-carboxylate. [Link]

  • PubChem. Pyrazolo(1,5-a)pyrimidine. [Link]

  • PubChem. Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate. [Link]

Sources

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Retrosynthesis Analysis

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